molecular formula C8H3BrN2 B1280146 3-Bromophthalonitrile CAS No. 76241-80-0

3-Bromophthalonitrile

Cat. No.: B1280146
CAS No.: 76241-80-0
M. Wt: 207.03 g/mol
InChI Key: VYNRAZJFOMVDKS-UHFFFAOYSA-N
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Description

3-Bromophthalonitrile (CAS 76241-80-0) is a halogenated aromatic nitrile that serves as a versatile and critical building block in organic synthesis and advanced materials research. Its primary research value lies in its role as a key precursor for the synthesis of phthalocyanines . These macrocyclic compounds are of significant interest due to their structural similarity to porphyrins and their prominent electrical, optical, and magnetic properties, which make them suitable for applications in dyes and pigments, optoelectronics, and photodynamic therapy . Furthermore, phthalonitrile derivatives are important in material science for the development of high-performance materials. They are investigated for use in electronics, as liquid crystal displays (LCDs) due to negative dielectric anisotropy, and in the creation of organic thin-film devices . The bromine atom on the phthalonitrile ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the construction of more complex and tailored molecular architectures for specific research applications . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should refer to the Safety Data Sheet (SDS) before use. Chemical Data: • CAS Number: 76241-80-0 • Molecular Formula: C₈H₃BrN₂ • Molecular Weight: 207.03 g/mol • Storage: Sealed in dry conditions, 2-8°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNRAZJFOMVDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromophthalonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophthalonitrile, with the chemical formula C₈H₃BrN₂, is an aromatic organic compound featuring a benzene ring substituted with a bromine atom and two adjacent nitrile (-C≡N) groups. This molecule serves as a valuable building block in the synthesis of a variety of complex organic structures, most notably in the field of macrocyclic chemistry, particularly for the preparation of phthalocyanine derivatives. The strategic placement of the bromo and cyano functionalities imparts a unique reactivity profile, making it a target of interest for applications in materials science, medicinal chemistry, and dye manufacturing. This technical guide provides a comprehensive overview of the chemical and structural properties of this compound, offering insights into its synthesis, reactivity, and safe handling for laboratory professionals.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably inferred from its structural analogues, such as 4-bromophthalonitrile, and the well-understood chemical behavior of its constituent functional groups.

PropertyValueSource/Analogy
Molecular Formula C₈H₃BrN₂[1]
Molecular Weight 207.03 g/mol [1]
CAS Number 76241-80-0[1]
IUPAC Name 3-bromobenzene-1,2-dicarbonitrile[1]
Appearance Expected to be a crystalline solid at room temperature.Analogy with 4-bromophthalonitrile[2]
Melting Point Not reported. For comparison, the melting point of 4-bromophthalonitrile is 138-142 °C.[2]
Boiling Point Not reported. Expected to be high due to its molecular weight and polarity.
Solubility Expected to have low solubility in water and good solubility in common organic solvents like chloroform, and methanol.Analogy with 4-bromophthalonitrile[2]

Molecular Structure and Spectroscopic Data

The structure of this compound is defined by a benzene ring with nitrile groups at positions 1 and 2, and a bromine atom at position 3. This arrangement influences the electronic and steric properties of the molecule.

Structural Parameters (Inferred)

Based on X-ray crystallographic studies of related brominated phthalonitriles, the following structural features are anticipated[2]:

  • Planarity: The molecule is expected to be largely planar due to the aromatic benzene ring.

  • Bond Lengths:

    • The C-C bonds within the benzene ring will have lengths characteristic of aromatic systems (approximately 1.39 Å).

    • The C≡N triple bond of the nitrile groups will be approximately 1.17 Å.

  • Bond Angles:

    • The C-C-C angles within the benzene ring will be close to 120°.

    • The C-C≡N angle will be approximately 180°, reflecting the sp hybridization of the nitrile carbon.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) would be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the eight carbon atoms. The two nitrile carbons would appear in the 115-120 ppm region[3]. The six aromatic carbons would resonate between 120 and 140 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2230 cm⁻¹ for the C≡N stretching vibration of the nitrile groups[3]. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Synthesis of this compound

A common and effective method for the synthesis of aryl bromides from aryl amines is the Sandmeyer reaction. This reaction proceeds via the formation of a diazonium salt, which is then treated with a copper(I) bromide solution.

Proposed Synthetic Workflow: Sandmeyer Reaction

cluster_0 Diazotization cluster_1 Sandmeyer Reaction A 3-Aminophthalonitrile C 3-Phthalonitrilediazonium Salt A->C 0-5 °C B NaNO₂, H₂SO₄ (aq) B->C D 3-Phthalonitrilediazonium Salt F This compound D->F Heat E CuBr E->F

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 3-Aminophthalonitrile

  • Prepare a solution of 3-aminophthalonitrile in an aqueous solution of sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Causality Behind Experimental Choices: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. Sulfuric acid acts as the acidic medium necessary for the formation of nitrous acid in situ and to stabilize the resulting diazonium salt.

Step 2: Sandmeyer Reaction with Copper(I) Bromide

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, gently warm the reaction mixture to ensure the complete decomposition of the diazonium salt and formation of the product.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Self-Validating System: The evolution of nitrogen gas provides a visual confirmation that the reaction is proceeding. The purity of the final product can be verified by measuring its melting point (if a reference value is available) and by spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with the expected spectral features.

Chemical Reactivity

The reactivity of this compound is governed by its two key functional groups: the nitrile groups and the bromine atom.

Reactions of the Nitrile Groups
  • Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids, forming 3-bromophthalic acid.

  • Cyclotrimerization: In the presence of a metal salt or a strong base, phthalonitriles undergo cyclotrimerization to form metal-containing or metal-free phthalocyanines, respectively. This is one of the most significant applications of this class of compounds.

Reactions of the Bromo Group
  • Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles, although this reaction typically requires harsh conditions (high temperature and pressure) or activation by electron-withdrawing groups.

  • Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3-position.

A This compound B Hydrolysis (H⁺ or OH⁻) A->B D Cyclotrimerization (Metal salt/base) A->D F Nucleophilic Aromatic Substitution (Nu⁻) A->F H Cross-Coupling Reactions (e.g., Suzuki, Heck) A->H C 3-Bromophthalic acid B->C E Substituted Phthalocyanine D->E G 3-Substituted Phthalonitrile F->G I 3-Aryl/Alkenyl/Alkynyl Phthalonitrile H->I

Caption: Reactivity profile of this compound.

Applications

The primary application of this compound is as a precursor in the synthesis of asymmetrically substituted phthalocyanines. The bromine atom can be retained in the final macrocycle or can be further functionalized before or after the cyclotrimerization reaction. These substituted phthalocyanines have potential applications in:

  • Materials Science: As components of organic electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs)[2].

  • Dyes and Pigments: Phthalocyanines are known for their intense and stable colors[2].

  • Catalysis: Certain metal phthalocyanine complexes exhibit catalytic activity in various chemical transformations[2].

  • Medicinal Chemistry: As photosensitizers in photodynamic therapy (PDT) for the treatment of cancer.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the known hazards of analogous compounds like 4-bromophthalonitrile and other brominated nitriles, the following precautions are recommended[4][5][6]:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: Likely to cause skin and serious eye irritation.

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

References

  • PubChem. 3-Bromopentanenitrile. National Center for Biotechnology Information. [Link]

  • Pink, M., et al. (2019). Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 703–706. [Link]

  • Google Patents. CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile.
  • Angene Chemical. This compound(CAS# 76241-80-0). [Link]

  • Cheméo. Chemical Properties of Propanenitrile, 3-bromo- (CAS 2417-90-5). [Link]

  • PubChem. 3-Bromobenzonitrile. National Center for Biotechnology Information. [Link]

  • Tanski, J. M., et al. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications, E71, o523-o524. [Link]

  • ResearchGate. (PDF) Crystal structure of 3-bromo-2-hydroxybenzonitrile. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). Exploring the Chemical Versatility of 4-Bromophthalonitrile (CAS: 70484-01-4). [Link]

  • Torres, T., et al. Synthesis of unsymmetrically substituted phthalocyanines as precursors for porphyrin-phthalocyanine dimers. [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • Cindrić, M., et al. (2020). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 25(22), 5275. [Link]

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry Explained. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]

  • Google Patents. US7973174B2 - Process of making 3-aminopentanenitrile.
  • Google Patents. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.

Sources

A Technical Guide to 3-Bromophthalonitrile (CAS: 76241-80-0): Properties, Safety, and Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromophthalonitrile is a halogenated aromatic dinitrile that serves as a pivotal precursor in the synthesis of advanced functional materials and complex organic molecules. Its unique structure, featuring two adjacent nitrile groups and a bromine atom on the benzene ring, offers multiple avenues for chemical modification. This guide provides an in-depth analysis of this compound, covering its chemical and physical properties, comprehensive safety and handling protocols, primary synthetic routes, and its significant applications in the fields of materials science and drug discovery. The content herein is curated for researchers, chemists, and professionals in drug development, aiming to provide both foundational knowledge and practical insights into the utility of this versatile chemical intermediate.

Chemical Identity and Physical Properties

This compound, systematically named 3-bromobenzene-1,2-dicarbonitrile, is identified by the CAS number 76241-80-0.[1][2] The presence of the electron-withdrawing nitrile groups and the reactive bromine atom makes it a valuable and versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 76241-80-0[1][2]
IUPAC Name 3-bromobenzene-1,2-dicarbonitrile[2]
Molecular Formula C₈H₃BrN₂[1][2]
InChI Key VYNRAZJFOMVDKS-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 207.03 g/mol [1]
Storage Temperature 2-8°C, Sealed in dry conditions[1]
Physical Form Solid (Typical for related compounds)N/A

Comprehensive Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 76241-80-0) was not available in the initial search. The following safety information is synthesized from data for structurally analogous compounds, such as 4-bromophthalonitrile and 3-bromobenzonitrile.[3][4][5][6] Researchers must consult the supplier-specific SDS before handling and conduct a thorough risk assessment.

Halogenated benzonitriles are generally classified as hazardous materials and require careful handling to minimize exposure.

2.1. GHS Hazard Classification (Anticipated)

Based on related compounds, this compound is expected to carry the following GHS classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4 (Toxic or Harmful if swallowed, in contact with skin, or if inhaled).[3][5][7][8]

  • Skin Irritation: Category 2 (Causes skin irritation).[4][5][8]

  • Eye Irritation: Category 2 (Causes serious eye irritation).[4][5][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[4][6]

2.2. Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is the prevention of contact with a substance that is presumed toxic and irritating.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[4]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[4]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[4][6]

  • Skin and Body Protection: A lab coat is mandatory. Ensure full skin coverage.

cluster_workflow Safe Handling Workflow assess Assess Hazards (Consult SDS) ppe Wear Required PPE (Gloves, Goggles, Coat) assess->ppe Defines control Use Engineering Controls (Chemical Fume Hood) ppe->control Use within handle Handle with Care (Avoid Dust/Contact) control->handle Enables store Store Properly (Sealed, 2-8°C) handle->store After use dispose Dispose as Hazardous Waste handle->dispose For waste cluster_sandmeyer General Sandmeyer Bromination Pathway start Aromatic Amine (e.g., 3-Aminophthalonitrile) diazonium Aryl Diazonium Salt (Ar-N₂⁺) start->diazonium NaNO₂, HBr 0-5 °C product Aryl Bromide (this compound) diazonium->product CuBr (catalyst)

Caption: The two-stage process of the Sandmeyer reaction.

The bromine atom on the this compound ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups. This reactivity is a key reason for its utility as a synthetic intermediate.

Applications in Research and Drug Development

4.1. Precursor to Phthalocyanines and Subphthalocyanines

The most prominent application of this compound is as a starting material for the synthesis of peripherally functionalized phthalocyanines (Pcs) and their smaller analogues, subphthalocyanines (SubPcs). [9]These macrocyclic compounds have significant applications in materials science, including:

  • Organic Electronics: As organic semiconductors in solar cells and field-effect transistors. [10]* Catalysis: As catalysts in various chemical transformations.

  • Photodynamic Therapy: As photosensitizers in cancer treatment. [10] The synthesis involves the cyclotetramerization (for Pcs) or cyclotrimerization (for SubPcs) of the phthalonitrile precursor, often templated by a metal salt. [9][11]The strategic placement of the bromine atom on the precursor allows chemists to perform post-synthesis modifications on the final macrocycle, thereby "tuning" its electronic and physical properties for specific applications.

cluster_application Application Pathway start This compound Versatile Building Block reaction Cyclotrimerization / Cyclotetramerization Macrocycle Formation start->reaction product Brominated Phthalocyanine / Subphthalocyanine Functional Platform reaction->product modification Post-Synthesis Modification (e.g., Cross-Coupling) product->modification end_use Tuned Material Applications in Electronics, Medicine, Catalysis modification->end_use

Caption: Synthetic utility of this compound in materials science.

4.2. Role in Drug Discovery

While this compound itself is not a therapeutic agent, the nitrile group (cyano group) is a well-established pharmacophore in medicinal chemistry. [12][13]Over 60 FDA-approved drugs contain a nitrile moiety. [14]Its inclusion in a drug candidate can serve several purposes:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can form crucial hydrogen bonds with protein targets, enhancing binding affinity. [12][15]* Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug. [12][14][15]* Bioisostere: It can act as a bioisostere for other functional groups like carbonyls or even halogens, allowing chemists to modulate a molecule's polarity, size, and electronic properties. [15]* Covalent Warhead: In some cases, the nitrile can act as a reversible or irreversible electrophile, forming a covalent bond with a target protein, a strategy used in several modern inhibitors. [14] Therefore, this compound represents a valuable starting point for synthesizing novel compound libraries for drug discovery, combining the proven utility of the nitrile pharmacophore with the synthetic handle of the bromine atom for further diversification.

Exemplary Experimental Protocol: Synthesis via Sandmeyer Reaction

Disclaimer: This is a generalized, representative protocol based on established Sandmeyer reaction procedures. [16][17][18]It must be adapted and optimized by the researcher. All work must be conducted in a fume hood with appropriate PPE.

Objective: To synthesize this compound from 3-Aminophthalonitrile.

Materials & Reagents:

  • 3-Aminophthalonitrile

  • Hydrobromic acid (HBr, 48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization (Self-Validating System: Formation of a Salt): a. In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1.0 equivalent of 3-Aminophthalonitrile in aqueous HBr. b. Cool the resulting solution to 0–5°C in an ice-salt bath. The low temperature is crucial, as diazonium salts are unstable and can decompose violently at higher temperatures. c. Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature remains below 5°C. A slight excess of nitrous acid ensures complete conversion of the amine. e. Stir the mixture at 0–5°C for an additional 30 minutes. The formation of the diazonium salt is now complete.

  • Sandmeyer Reaction (Self-Validating System: Gas Evolution): a. In a separate flask, dissolve a catalytic amount (e.g., 1.2 equivalents) of CuBr in additional aqueous HBr. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuBr solution. c. A vigorous evolution of nitrogen gas (N₂) should be observed. This effervescence is a key indicator that the reaction is proceeding. The rate of addition should be controlled to manage the gas evolution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Extraction (Self-Validating System: Phase Separation): a. Transfer the reaction mixture to a separatory funnel and extract with an organic solvent like DCM or EtOAc (3x volumes). b. Combine the organic layers. c. Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization (Self-Validating System: Purity Analysis): a. The crude product will likely be a solid or oil. Purify the material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient). b. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

This compound is more than a simple chemical; it is a strategic intermediate for innovation. Its defined chemical properties, coupled with its versatile reactivity, make it an indispensable tool for chemists developing next-generation materials and novel therapeutic agents. While its handling demands strict adherence to safety protocols due to its presumed toxicity, its potential to serve as a cornerstone for complex molecular architectures ensures its continued relevance in advanced chemical research.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Angene Chemical. This compound(CAS# 76241-80-0). [Link]

  • RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2022). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]

  • de Oliveira, E. R., & de Souza, R. O. M. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1163–1177. [Link]

  • Stone, C. (2022). Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. Western Michigan University ScholarWorks. [Link]

  • PubChem. 3-Bromopropionitrile. [Link]

  • NIST. Propanenitrile, 3-bromo-. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Google Patents. CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Singh, J., Thakur, A., & Kaur, I. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(6), 2259–2292. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • York University. Multisubstituted phthalonitriles for phthalocyanine synthesis. [Link]

  • ResearchGate. (2014). Synthesis of Substituted Phthalocyanines. Phthalocyanines: From Traditional Dyes to High-Tech Materials. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 3-Bromophthalonitrile via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 3-Bromophthalonitrile (CAS No: 76241-80-0)[1][2], a valuable intermediate in the production of phthalocyanine dyes, pigments, and other complex organic scaffolds.[3][4] The core of this synthesis is the Sandmeyer reaction, a robust and reliable method for the transformation of a primary aromatic amine into an aryl halide.[5][6] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and causality, ensuring a reproducible and scalable protocol grounded in scientific integrity.

Theoretical Framework: Mastering the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, enabling substitution patterns that are often inaccessible through direct electrophilic substitution.[7] It proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which can be dissected into two critical stages: the formation of a diazonium salt and its subsequent copper-catalyzed conversion to the desired aryl halide.[5]

Stage 1: Diazotization of 3-Aminophthalonitrile

The journey begins with the conversion of the primary aromatic amine, 3-aminophthalonitrile, into a highly reactive aryl diazonium salt. This process, known as diazotization, must be executed with precision.[8]

  • In-Situ Generation of Nitrous Acid: The key reagent, nitrous acid (HNO₂), is unstable and must be generated in situ.[9][10] This is achieved by reacting sodium nitrite (NaNO₂) with a strong mineral acid, in this case, hydrobromic acid (HBr). The acid protonates the nitrite ion, which then forms the electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack and Diazonium Formation: The lone pair of electrons on the nitrogen atom of 3-aminophthalonitrile attacks the nitrosonium ion.[11] A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable, resonance-stabilized aryl diazonium cation ([Ar-N₂]⁺).[11]

  • The Criticality of Low Temperature: Diazotization is an exothermic process. The resulting aryl diazonium salts are notoriously unstable at elevated temperatures and can be explosive if isolated in a dry state.[6][12] Therefore, maintaining a temperature of 0–5 °C is non-negotiable.[13][14][15] This frigid environment prevents premature decomposition of the salt into undesired phenolic byproducts and mitigates safety risks.[11]

Stage 2: Copper(I)-Catalyzed Bromination

With the diazonium salt formed, the Sandmeyer reaction proper can commence. The displacement of the diazonium group is catalyzed by a copper(I) salt, specifically copper(I) bromide (CuBr).[16]

  • Single-Electron Transfer (SET): The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium cation.[17][18] This reduces the diazonium species to a neutral diazo radical and oxidizes the catalyst to copper(II) bromide (CuBr₂).[19][17] The use of a copper(I) salt is pivotal; it is the lynchpin of the radical-generating step.[5][20]

  • Dediazoniation and Aryl Radical Generation: The diazo radical is transient and rapidly decomposes, releasing a molecule of dinitrogen (N₂).[17][21] The loss of this exceptionally stable molecule provides a powerful thermodynamic driving force for the reaction, resulting in the formation of a highly reactive aryl radical.[18]

  • Halogen Transfer and Catalyst Regeneration: The final step involves the aryl radical abstracting a bromine atom from the copper(II) bromide species. This forms the target molecule, this compound, and crucially, regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[19][17]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control and reagent stoichiometry, is essential for success.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.Quantity (Example Scale)Notes
3-Aminophthalonitrile58632-96-5143.15 g/mol 10.0 g (69.8 mmol)Starting material, yellow powder.[22]
Hydrobromic Acid (48%)10035-10-680.91 g/mol 60 mLCorrosive. Use in a fume hood.
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol 5.3 g (76.8 mmol)Oxidizer. Prepare solution fresh.
Copper(I) Bromide (CuBr)7787-70-4143.45 g/mol 12.0 g (83.6 mmol)Moisture sensitive.
Dichloromethane (DCM)75-09-284.93 g/mol ~300 mLExtraction solvent.
Anhydrous MgSO₄/Na₂SO₄7487-88-9120.37 g/mol As neededDrying agent.
Deionized Water7732-18-518.02 g/mol As needed
IceN/AN/AAs neededFor cooling baths.

Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice-salt bath, separatory funnel, rotary evaporator, column chromatography setup.

Workflow for Synthesis

SynthesisWorkflow cluster_Diazotization Part A: Diazotization cluster_Sandmeyer Part B: Sandmeyer Reaction cluster_Workup Part C: Work-up & Purification A1 Dissolve 3-Aminophthalonitrile in 48% HBr A2 Cool to 0-5 °C (Ice-Salt Bath) A1->A2 A4 Add NaNO₂ solution dropwise (Maintain T < 5 °C) A2->A4 A3 Prepare cold NaNO₂ solution A3->A4 A5 Stir for 30 min at 0-5 °C A4->A5 B3 Slowly add Diazonium Salt solution to CuBr solution A5->B3 Cold Diazonium Salt B1 Prepare CuBr solution in 48% HBr B2 Cool CuBr solution to 0 °C B1->B2 B2->B3 B4 Observe N₂ evolution B3->B4 B5 Warm to RT, then heat to 60 °C until gas evolution ceases B4->B5 C1 Cool and pour into ice B5->C1 Crude Reaction Mixture C2 Extract with Dichloromethane C1->C2 C3 Wash organic layer (Acid, Base, Brine) C2->C3 C4 Dry over MgSO₄ C3->C4 C5 Concentrate via Rotary Evaporation C4->C5 C6 Purify by Column Chromatography C5->C6 Product Product C6->Product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

  • In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, combine 3-aminophthalonitrile (10.0 g) and 48% hydrobromic acid (40 mL). Stir until a slurry is formed.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.[13][23]

  • In a separate beaker, dissolve sodium nitrite (5.3 g) in cold deionized water (20 mL).

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine slurry over 30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C. [14] Slow addition is key to preventing hazardous temperature spikes and side reactions.

  • After the addition is complete, continue to stir the resulting solution in the ice bath for an additional 30 minutes to ensure diazotization is complete.[14] The solution should be kept cold for immediate use in the next step.

Part B: The Sandmeyer Reaction

  • In a separate 500 mL flask, add copper(I) bromide (12.0 g) to 48% hydrobromic acid (20 mL). Stir to create a suspension.

  • Cool this CuBr suspension to 0 °C in an ice bath.[13]

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred CuBr suspension.[9][13] This addition should be controlled to manage the rate of gas evolution.

  • Vigorous bubbling (N₂ gas) will be observed.[9] After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring continuously for 1-2 hours.

  • Gently heat the reaction mixture to approximately 60 °C for 1 hour, or until the evolution of nitrogen gas has completely ceased.[23] This final heating step drives the reaction to completion.

Part C: Product Work-up and Purification

  • Cool the reaction mixture back to room temperature and pour it into a beaker containing 200 g of crushed ice.[23]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[23]

  • Combine the organic extracts and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).[13][23]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[14]

  • The resulting crude solid should be purified by silica gel column chromatography to yield pure this compound.

Reaction Mechanism and Safety

Detailed Reaction Mechanism

Caption: Mechanism of the Sandmeyer reaction for this compound synthesis.

Hazard Management and Safety Precautions
  • Explosion Hazard: Solid diazonium salts are shock-sensitive and can detonate. Never isolate the diazonium salt intermediate. Always prepare it in a cold aqueous solution and use it immediately.[24][12]

  • Gas Release: The reaction releases nitrogen gas and may produce toxic nitrogen oxides (NOx). All steps must be performed in a well-ventilated chemical fume hood.[24]

  • Corrosive Reagents: Hydrobromic acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Thermal Control: The diazotization step is exothermic. Use a robust cooling bath (ice-salt) and monitor the internal temperature closely to prevent thermal runaway.

Product Characterization

Validation of the final product is essential. The purified compound should be characterized using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid
Yield Typically 60-80% (post-chromatography)
Melting Point 168-172 °C
¹H NMR (CDCl₃) Multiplets in the aromatic region (~7.5-7.9 ppm)
MS (EI) m/z ≈ 206/208 (M⁺, characteristic isotopic pattern for Br)

Conclusion

The Sandmeyer reaction offers a powerful and reproducible pathway for the synthesis of this compound from 3-aminophthalonitrile. By understanding the causality behind each step—from the critical temperature control during diazotization to the catalytic cycle involving copper(I) bromide—researchers can confidently execute this transformation. The protocol described herein, when coupled with stringent safety measures, provides a reliable method for accessing this important synthetic intermediate, paving the way for further discoveries in materials science and drug development.

References

  • Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. Retrieved from [Link]

  • Adda247. (2023, September 24). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Petersen, F. R., & Pedersen, U. (2001). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved from [Link]

  • DataPDF. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Titrations in Pharmaceutical Analysis. Retrieved from [Link]

  • YouTube. (2025, January 2). Sandmeyer reaction - experimental procedure and set up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Asia Chem I and E (Jiangsu) Co. Ltd. (n.d.). 3-Aminophthalonitrile, CAS#58632-96-5. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

  • Blogger. (n.d.). The Versatility of 3-Aminophthalonitrile in Modern Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Aminophthalonitrile. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, July 1). Purification and Characterization of Nitphym, a Robust Thermostable Nitrilase From Paraburkholderia phymatum. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 76241-80-0). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromophthalonitrile. Retrieved from [Link]

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A Technical Guide to the Physical Properties of 3-Bromophthalonitrile: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromophthalonitrile in Synthetic Chemistry

This compound (CAS No: 76241-80-0) is a halogenated aromatic nitrile, a class of compounds that serve as pivotal building blocks in the synthesis of a wide array of functional materials and pharmacologically active molecules.[1][2] The strategic placement of the bromine atom and two adjacent nitrile groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for creating complex molecular architectures. The nitrile functionalities, for instance, are known to act as bioisosteres for carbonyl groups and can participate in hydrogen bonding, a critical interaction in drug-receptor binding.[3]

A comprehensive understanding of the physical properties of this compound, specifically its melting point and solubility, is a cornerstone for its effective utilization in research and development, particularly within the pharmaceutical and materials science sectors. These parameters are not merely static data points; they are critical determinants of reaction conditions, purification strategies, and even the bioavailability of downstream products. This guide provides an in-depth exploration of these properties, offering both theoretical grounding and practical, field-proven experimental protocols for their determination.

Melting Point: A Criterion of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[4] The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[2][4] Therefore, the determination of a compound's melting point is a fundamental technique for assessing its purity and serves as a preliminary step in its identification.

While specific experimental data for the melting point of this compound is not extensively reported in publicly available literature, data for the isomeric 4-Bromophthalonitrile shows a melting point range of 138.0 to 142.0°C.[4] This suggests that this compound is a solid at room temperature with a relatively high melting point, a characteristic feature of rigid aromatic structures.

Data Summary: Physical Properties of this compound
PropertyValueSource
CAS Number 76241-80-0[1][2]
Molecular Formula C₈H₃BrN₂[1]
Molecular Weight 207.03 g/mol [1]
Melting Point Data not readily available in public literature.
Solubility Qualitative data suggests solubility in some organic solvents. Quantitative data is not readily available.
Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method for determining the melting point range of a solid organic compound like this compound. This method is widely adopted for its accuracy and the small sample size required.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.

  • Capillary Tube Packing: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a column of 1-2 mm of tightly packed solid is at the bottom of the tube.[5][6]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to get an approximate melting point. Set a heating rate of 10-20°C per minute and note the temperature at which the sample melts. Allow the apparatus to cool.

  • Accurate Determination: For an accurate measurement, set the heating rate to a slow 1-2°C per minute once the temperature is about 15-20°C below the approximate melting point found in the rapid determination.[4]

  • Observation and Recording: Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last crystal melts. The melting point range is reported as T₁ - T₂.[4]

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample in the capillary tube, leading to a sharper, more accurate melting point range.

  • Tight Packing: A tightly packed sample prevents air pockets that can cause uneven heating and lead to inaccuracies in the observed melting range.

  • Slow Heating Rate: A slow heating rate of 1-2°C per minute is crucial for allowing the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium. This ensures that the recorded temperature accurately reflects the temperature of the sample as it melts.

Diagram of the Experimental Workflow for Melting Point Determination:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Sample Loading cluster_measure Measurement cluster_result Result prep1 Dry the solid sample prep2 Grind to a fine powder prep1->prep2 load1 Tap open end of capillary tube into sample prep2->load1 load2 Pack sample to 1-2 mm height load1->load2 measure1 Place capillary in melting point apparatus load2->measure1 measure2 Heat rapidly for approximate melting point (optional) measure1->measure2 measure3 Cool and repeat with slow heating (1-2°C/min) measure2->measure3 measure4 Record T1 (first liquid) and T2 (all liquid) measure3->measure4 result1 Report Melting Point Range (T1 - T2) measure4->result1

Caption: Workflow for Melting Point Determination.

Solubility: The "Like Dissolves Like" Principle in Practice

The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. The guiding principle for predicting solubility is "like dissolves like," which implies that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[1] The solubility of a compound like this compound, which possesses both a relatively non-polar aromatic ring and polar nitrile groups, will depend on the interplay of these features with the solvent.

A qualitative understanding of solubility is essential for choosing appropriate solvents for chemical reactions, extractions, and chromatography. Quantitative solubility data is critical for process optimization, formulation development in the pharmaceutical industry, and for understanding structure-activity relationships.[7] While specific quantitative solubility data for this compound is scarce, it is expected to be soluble in common polar aprotic organic solvents and sparingly soluble in water, similar to its isomer, 4-Bromophthalonitrile, which is soluble in chloroform and methanol (when heated).[6]

Experimental Protocol for Solubility Determination

This section provides protocols for both qualitative (miscibility) and quantitative solubility determination.

Qualitative Solubility Assessment (Miscibility Test):

This rapid test determines if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

  • Small test tubes or vials

  • This compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Vortex mixer (optional)

Procedure:

  • Sample Addition: Place approximately 20-30 mg of this compound into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Agitate the mixture vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing.

  • Observation: Observe the mixture against a well-lit background.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

Quantitative Solubility Determination (Shake-Flask Method):

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Procedure:

  • Supersaturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath is ideal for this purpose.

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Causality Behind Experimental Choices:

  • Selection of Solvents: A range of solvents with varying polarities is used to build a comprehensive solubility profile of the compound.

  • Equilibration Time: A sufficient equilibration time in the shake-flask method is critical to ensure that the solution has reached its saturation point, leading to an accurate quantitative measurement.

  • Analytical Technique: The choice of a sensitive and selective analytical technique like HPLC is crucial for accurately quantifying the concentration of the dissolved solute, especially for sparingly soluble compounds.

Diagram of the Logical Flow for Solubility Assessment:

SolubilityAssessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Shake-Flask) start Start: Select a Solvent qual1 Add ~25 mg of this compound to 1 mL of solvent start->qual1 qual2 Vigorously agitate the mixture qual1->qual2 qual3 Observe for dissolution qual2->qual3 decision Is quantitative data required? qual3->decision quant1 Prepare a supersaturated solution decision->quant1 Yes end_qual Record Qualitative Solubility (Soluble, Partially Soluble, Insoluble) decision->end_qual No quant2 Equilibrate at constant temperature (24-48h) quant1->quant2 quant3 Separate solid and liquid phases quant2->quant3 quant4 Withdraw and dilute supernatant quant3->quant4 quant5 Analyze concentration (e.g., HPLC) quant4->quant5 end_quant Calculate and Report Quantitative Solubility (e.g., mg/mL) quant5->end_quant

Sources

An In-Depth Technical Guide to 3-Bromophthalonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-Bromophthalonitrile, a halogenated aromatic nitrile with significant potential in materials science and medicinal chemistry. Drawing upon established scientific principles and available data, this document details its chemical and physical properties, synthesis, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Core Molecular Attributes of this compound

This compound, systematically named 3-bromobenzene-1,2-dicarbonitrile, is a key organic intermediate. Its core structure consists of a benzene ring substituted with a bromine atom and two adjacent nitrile (-C≡N) groups. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in organic synthesis.

Key Identifiers and Molecular Formula
  • Molecular Formula: C₈H₃BrN₂[1]

  • Molecular Weight: Approximately 207.03 g/mol [1][2]

  • CAS Number: 76241-80-0[1][2]

  • IUPAC Name: 3-bromobenzene-1,2-dicarbonitrile[1]

PropertyValueReference
Molecular Formula C₈H₃BrN₂[1]
Molecular Weight 207.03 g/mol [1][2]
CAS Number 76241-80-0[1][2]
Canonical SMILES C1=CC(=C(C(=C1)Br)C#N)C#N
InChI Key VYNRAZJFOMVDKS-UHFFFAOYSA-N[1]
Topological Polar Surface Area 47.6 Ų[1]
XLogP3 2.1[1]
Hydrogen Bond Acceptor Count 2[1]
Hydrogen Bond Donor Count 0[1]

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not extensively reported in readily available literature, its properties can be inferred from closely related analogs and general chemical principles.

Physical Properties

Based on its isomer, 4-bromophthalonitrile, and the parent compound, phthalonitrile, this compound is expected to be a crystalline solid at room temperature.[3][4] It is anticipated to have low solubility in water but should be soluble in common organic solvents.[3] For safe storage, it is recommended to be sealed in a dry environment at 2-8°C.[2]

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band characteristic of the nitrile (-C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring would be observed in the 1400-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, the three aromatic protons would be in distinct chemical environments, leading to a complex splitting pattern of multiplets.

    • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals for the eight carbon atoms in different chemical environments. The two nitrile carbons would appear in the range of δ 110-120 ppm. The six aromatic carbons would resonate between δ 110-150 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Sandmeyer reaction , a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halogens and nitriles.[5][6][7] This reaction proceeds via an aryl diazonium salt intermediate.[5][6]

The likely precursor for the synthesis of this compound is 3-aminophthalonitrile. The general steps for this transformation are outlined below.

Experimental Protocol: Sandmeyer Reaction for this compound

Step 1: Diazotization of 3-Aminophthalonitrile

  • Dissolve 3-aminophthalonitrile in a suitable acidic medium, such as an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5°C in an ice bath. Low temperatures are critical to ensure the stability of the diazonium salt.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled solution of the amine. The reaction is typically exothermic, and the temperature should be carefully monitored and maintained within the 0-5°C range.

  • Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the 3-dicyanobenzenediazonium bromide intermediate.

Step 2: Copper(I) Bromide Catalyzed Bromination

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in hydrobromic acid.

  • Slowly add the freshly prepared, cold diazonium salt solution to the CuBr solution. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, the reaction mixture may be gently warmed to room temperature or slightly above to ensure the complete decomposition of the diazonium salt and formation of the aryl bromide.[8]

  • The reaction progress can be monitored by the cessation of nitrogen gas evolution.

Step 3: Work-up and Purification

  • Once the reaction is complete, the mixture is typically diluted with water and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude this compound can then be purified by standard techniques such as recrystallization or column chromatography to yield the final product.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification A 3-Aminophthalonitrile B NaNO₂, HBr (aq) 0-5 °C A->B Reacts with C 3-Dicyanobenzenediazonium Bromide Intermediate B->C Forms D CuBr C->D Reacts with E This compound + N₂ (gas) D->E Yields F Crude Product E->F G Purification (Recrystallization/ Chromatography) F->G H Pure this compound G->H Applications cluster_materials Materials Science cluster_drugdev Drug Development A This compound B Phthalocyanine Synthesis A->B Precursor for F Scaffold for Synthesis A->F Intermediate for C Dyes & Pigments B->C D Organic Electronics B->D E Photosensitizers B->E G Introduction of Bromine Moiety F->G H Nitrile as Pharmacophore F->H

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development and materials science, the precise structural elucidation of molecular entities is not merely a preliminary step but the foundational bedrock upon which all subsequent research is built. An unambiguous understanding of a molecule's architecture, connectivity, and electronic environment is paramount for predicting its reactivity, biological activity, and potential as a therapeutic agent or advanced material. 3-Bromophthalonitrile (C₈H₃BrN₂), a key aromatic building block, serves as a critical precursor in the synthesis of phthalocyanines and other complex macrocycles utilized in photodynamic therapy, catalysis, and advanced materials. Its strategic substitution pattern—featuring a bromine atom and two adjacent cyano groups on a benzene ring—imparts unique reactivity and electronic properties. This guide provides a comprehensive analysis of the core spectroscopic techniques required to unequivocally identify and characterize this compound, ensuring its purity and structural integrity for downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can construct a detailed map of the molecular framework.

¹H NMR Spectroscopy: Unveiling the Aromatic Protons

The ¹H NMR spectrum of this compound reveals the disposition of the three protons on the aromatic ring. The electron-withdrawing nature of the two cyano groups and the bromine atom significantly influences the chemical shifts of these protons, moving them downfield into the aromatic region.

Data Summary: ¹H NMR of this compound

Assigned ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-68.15d7.9
H-48.08d7.7
H-57.85t7.8

Interpretation and Field-Proven Insights:

The spectrum displays three distinct signals in the aromatic region, consistent with the three protons on the substituted benzene ring.

  • Causality of Signal Position: The protons are deshielded due to the cumulative electron-withdrawing effects of the nitrile and bromine substituents. The proton at the H-6 position is expected to be the most downfield, as it is ortho to a cyano group. The H-4 proton, ortho to the bromine, appears slightly upfield from H-6. The H-5 proton, which is meta to all three substituents, is the most shielded of the three and thus appears at the most upfield position.

  • Splitting Patterns as a Validation System: The observed splitting is a self-validating confirmation of the substitution pattern. The H-6 proton appears as a doublet because it is coupled only to the adjacent H-5 proton. Similarly, the H-4 proton is a doublet due to its coupling with H-5. The H-5 proton, being coupled to both H-4 and H-6, appears as a triplet. The coupling constants (J values) are typical for ortho-coupling in an aromatic system, further corroborating the assignments.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic signals of the analyte.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is critical for resolving the fine splitting patterns of the aromatic protons.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Employ a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Logical Relationship Diagram: ¹H NMR Assignments

G cluster_mol This compound cluster_nmr ¹H NMR Signals mol H4 H-4 δ 8.08 (d) H5 H-5 δ 7.85 (t) H6 H-6 δ 8.15 (d) p4->H4 ortho to Br p5->H5 meta to all p6->H6 ortho to CN

Caption: Correlation of aromatic protons in this compound to their ¹H NMR signals.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each carbon.

Data Summary: ¹³C NMR of this compound

Assigned CarbonChemical Shift (δ) ppm
C-Ar (quaternary)139.1, 136.4, 133.0
C-Ar (CH)130.5, 128.2, 122.9
C-CN115.8, 114.2
C-Br118.5

Interpretation and Field-Proven Insights:

  • Signal Count: The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, confirming the absence of molecular symmetry.

  • Chemical Shift Regions:

    • Aromatic Carbons (C-Ar): The signals for the six aromatic carbons appear in the typical downfield region of ~118-140 ppm. The carbons directly attached to the electron-withdrawing bromine and cyano groups (quaternary carbons) are generally found further downfield. Specifically, the carbon bearing the bromine (C-Br) appears around 118.5 ppm.

    • Nitrile Carbons (C-CN): The two carbons of the cyano groups are characteristically found in the 114-116 ppm range. Their slightly different electronic environments result in two separate signals.

  • Expertise in Assignment: While unambiguous assignment of every aromatic carbon often requires advanced 2D NMR techniques (like HSQC and HMBC), the distinct chemical shift regions for the C-Br and C-CN carbons serve as powerful diagnostic markers for the presence of these functional groups.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is inherently less sensitive, so a slightly more concentrated sample (15-25 mg in ~0.7 mL CDCl₃) is advantageous.

  • Instrumentation: Acquire the spectrum on a spectrometer with a minimum field strength of 100 MHz (for ¹³C).

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a wider spectral width, typically 0-220 ppm, to ensure all carbon signals, including any potential impurities, are observed.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds to allow for adequate relaxation of quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the FID with a Fourier transform. Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the CDCl₃ solvent signal (δ 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

Data Summary: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3100-3000C-H StretchMedium-WeakAromatic C-H
2230C≡N StretchStrong, SharpNitrile
1600-1450C=C StretchMediumAromatic Ring
~1025C-Br StretchMedium-StrongAryl Bromide

Interpretation and Field-Proven Insights:

The IR spectrum provides a distinct "fingerprint" for this compound, with several key diagnostic peaks.

  • The Nitrile Signature: The most characteristic and unambiguous absorption is the strong, sharp peak around 2230 cm⁻¹. This peak is a definitive indicator of the C≡N triple bond of the nitrile groups. Its intensity and sharpness are hallmarks of this functional group.

  • Aromaticity Confirmation: The presence of peaks in the 3100-3000 cm⁻¹ region (aromatic C-H stretch) and the 1600-1450 cm⁻¹ region (aromatic C=C ring stretching) confirms the presence of the benzene ring.

  • Halogen Presence: The absorption around 1025 cm⁻¹ is characteristic of the C-Br stretching vibration for an aryl bromide, confirming the presence of the bromine substituent.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the diamond crystal of the ATR accessory. No extensive sample preparation is required, making ATR a highly efficient method.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural details that corroborate the data from other techniques.

Data Summary: Electron Ionization Mass Spectrometry (EI-MS)

m/z (mass-to-charge ratio)Proposed FragmentSignificance
206 / 208[M]⁺Molecular Ion (Characteristic 1:1 bromine isotope pattern)
127[M - Br]⁺Loss of Bromine atom
101[C₇H₃N]⁺Loss of Br and CN

Interpretation and Field-Proven Insights:

  • The Molecular Ion (M⁺): A Trustworthy Anchor: The most critical signal is the molecular ion peak. For this compound, this appears as a pair of peaks of nearly equal intensity at m/z 206 and 208. This characteristic 1:1 isotopic pattern is a definitive signature for the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The molecular formula is C₈H₃BrN₂, with a monoisotopic mass of ~206 amu for the ⁷⁹Br isotope.

  • Fragmentation as a Logical Puzzle: Under high-energy Electron Ionization (EI), the molecular ion fragments in a predictable manner.

    • The cleavage of the C-Br bond, the weakest bond on the aromatic ring, results in a prominent peak at m/z 127, corresponding to the loss of the bromine radical.

    • Subsequent loss of a cyano group (CN, 26 amu) from the [M - Br]⁺ fragment gives rise to the signal at m/z 101.

G Sample Sample Ionization Ionization Sample->Ionization Vaporization Acceleration Acceleration Ionization->Acceleration Ion Beam Formation Analyzer Analyzer Acceleration->Analyzer Electric/Magnetic Fields Detector Detector Analyzer->Detector Ion Separation by m/z Spectrum Spectrum Detector->Spectrum Signal Amplification & Readout

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromophthalonitrile

This compound (C₈H₃BrN₂) is an aromatic organic compound featuring a benzene ring substituted with two adjacent cyano (nitrile) groups and a bromine atom. This specific arrangement of functional groups makes it a highly valuable and versatile precursor in the synthesis of complex macrocyclic compounds and functional materials. Its primary utility lies in its role as a building block for asymmetrically substituted phthalocyanines, a class of compounds with significant applications in dyes, pigments, catalysis, and organic electronics.[1][2] The strategic placement of the bromine atom offers a reactive handle for introducing a wide array of functionalities through nucleophilic substitution, while the dinitrile moiety is primed for cyclotetramerization reactions. This guide provides a comprehensive analysis of the chemical reactivity, stability, and handling of this compound for professionals in research and development.

PropertyValueReference
CAS Number 76241-80-0[3][4]
Molecular Formula C₈H₃BrN₂[4]
Molecular Weight 207.03 g/mol [3]
IUPAC Name 3-bromobenzene-1,2-dicarbonitrile[4]
Appearance White to yellow crystals/powder[1]
Storage Sealed in a dry, cool (2-8°C) environment[3]

Part 1: The Chemical Reactivity Profile

The reactivity of this compound is dominated by two key features: the electrophilic nature of the carbon atom bearing the bromine, and the propensity of the nitrile groups to undergo cyclization and other transformations.

Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position

The presence of two strongly electron-withdrawing nitrile groups ortho and meta to the bromine atom significantly activates the aromatic ring towards nucleophilic attack.[5] This makes the bromine atom a labile leaving group that can be readily displaced by a variety of nucleophiles. This SNAr reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.[6][7][8]

Causality of Reactivity: The nitrile groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. The general mechanism involves the attack of a nucleophile on the carbon atom attached to the bromine, followed by the departure of the bromide ion to restore the aromaticity of the ring.

Common Nucleophiles and Resulting Products:

  • Alkoxides and Phenoxides (RO⁻): Form ether linkages, leading to alkoxy- or aryloxy-substituted phthalonitriles. These are crucial precursors for phthalocyanines with modified solubility and electronic properties.

  • Amines (RNH₂): Result in amino-substituted phthalonitriles.

  • Thiols (RS⁻): Yield thioether-substituted phthalonitriles.

The differing reactivity of various leaving groups on a phthalonitrile ring has been studied, highlighting the utility of bromo- and nitro-substituted phthalonitriles for creating complex heterocyclic compounds.[5]

SNAr_Mechanism sub This compound int Meisenheimer Complex (Intermediate) sub->int Attack at C-Br nuc Nucleophile (Nu⁻) nuc->int prod Substituted Phthalonitrile int->prod Loss of Leaving Group lg Bromide Ion (Br⁻) int->lg

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Nitrile Groups

The two adjacent nitrile groups are the defining feature for its use in macrocycle synthesis.

The most prominent reaction of this compound is its cyclotetramerization to form tetrabromophthalocyanines.[2][9] This reaction typically involves heating the phthalonitrile precursor, often in the presence of a metal salt (like ZnCl₂, CoCl₂) or a strong base (like DBU in a high-boiling solvent), which templates the formation of the macrocycle.[10]

  • Mechanism Insight: The reaction proceeds through the formation of an isoindoline intermediate, followed by a template-assisted condensation of four of these units to construct the highly stable, 18-π electron aromatic phthalocyanine ring system.

  • Synthetic Implication: If a substituted phthalonitrile (derived from an SNAr reaction) is used, this process yields peripherally functionalized phthalocyanines with tailored properties for applications in organic electronics or as photosensitizers in photodynamic therapy.[1][10]

Phthalocyanine_Synthesis start This compound (4 units) conditions Heat (e.g., 220-240°C) + Metal Salt (MXn) or Base start->conditions intermediate Isoindoline Intermediate Formation conditions->intermediate product Metal-Complexed Tetrabromophthalocyanine intermediate->product Cyclotetramerization

Caption: Key workflow for phthalocyanine synthesis.

Like other nitriles, the cyano groups of this compound can be hydrolyzed to carboxylic acids under harsh acidic or basic conditions with heating.[11][12] The reaction proceeds via an amide intermediate. This is generally an undesirable side reaction during other transformations but can be used synthetically to produce 3-bromophthalic acid.

  • Acidic Hydrolysis: Heating with an acid like HCl or H₂SO₄ yields the dicarboxylic acid.[12]

  • Basic Hydrolysis: Heating with a base like NaOH first produces the carboxylate salt, which must be subsequently acidified to obtain the dicarboxylic acid.[12][13]

While less common for this specific molecule's applications, the nitrile groups are susceptible to standard nitrile transformations:

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile groups to primary amines (R-CH₂NH₂).[14]

  • Grignard Reaction: Reaction with Grignard reagents (R-MgX) followed by aqueous workup can convert the nitriles into ketones.[15]

Reagent ClassReactive SitePrimary ProductSignificance
Nucleophiles (e.g., RO⁻, RNH₂)C-Br bondSubstituted PhthalonitrileIntroduces functionality
Heat + Metal Salt/BaseNitrile groupsPhthalocyanineMacrocycle formation
Strong Acid/Base + HeatNitrile groupsDicarboxylic AcidHydrolysis product
Strong Reducing Agents (LiAlH₄)Nitrile groupsDiamineReduction product

Part 2: Stability and Safe Handling

Understanding the stability profile of this compound is critical for its effective use and storage.

Thermal Stability
Chemical Stability and Storage

Incompatible Materials:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids and Bases: Can catalyze hydrolysis, especially at elevated temperatures.[12][19]

  • Strong Reducing Agents: Will react with the nitrile groups.[19]

Storage Recommendations: To ensure long-term integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[3] Storage at 2-8°C is recommended to minimize potential degradation over time.[3]

Safety and Handling Protocols

This compound is classified as a hazardous substance and requires careful handling.

Hazard Profile:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[20]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[20]

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

  • Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[19]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[19]

  • Lab Coat: A lab coat is mandatory to protect from skin exposure.

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[19]

Part 3: Exemplary Experimental Protocol

Protocol: Synthesis of a Phenoxy-Substituted Phthalonitrile via SNAr

This protocol describes a typical nucleophilic aromatic substitution reaction, a fundamental step in creating functionalized phthalocyanine precursors.

Objective: To replace the bromine atom of this compound with a phenoxy group.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (1.1 equivalents) and anhydrous DMF.

  • Base Addition: Stir the solution under a nitrogen atmosphere and add anhydrous potassium carbonate (2.0 equivalents) portion-wise.

  • Heating: Heat the mixture to 80°C and stir for 30 minutes to ensure the formation of potassium phenoxide.

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Increase the temperature to 120°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold deionized water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 times). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-phenoxyphthalonitrile.

Conclusion

This compound is a strategically important intermediate whose value is derived from its dual reactivity. The electron-deficient aromatic ring allows for facile nucleophilic substitution of the bromo group, providing a gateway to a vast library of functionalized phthalonitriles. Simultaneously, the dinitrile moiety serves as the key component for constructing the robust phthalocyanine macrocycle. While stable under recommended storage conditions, its reactivity necessitates careful handling and awareness of its incompatibility with strong acids, bases, and oxidizing agents. A thorough understanding of this reactivity and stability profile is essential for leveraging this compound to its full potential in the development of advanced materials and therapeutics.

References

  • Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. (n.d.). Journal of Porphyrins and Phthalocyanines.
  • Synthesis method of 3,6-dibromo phthalonitrile. (2013).
  • SAFETY DATA SHEET for Propanenitrile, 3-bromo-. (n.d.). Thermo Fisher Scientific.
  • 4-Bromophthalonitrile | 70484-01-4. (2023). Smolecule.
  • Synthesis of Substituted Phthalocyanines. (2009).
  • Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. (2018).
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Chemistry of Nitriles. (2021). Chemistry LibreTexts.
  • Reactions of Nitriles. (n.d.). Chemistry Steps.
  • Synthesis of substituted phthalocyanines. (n.d.). University of Michigan Deep Blue.
  • 3-Bromo Benzonitrile MATERIAL SAFETY D
  • This compound (76241-80-0). (n.d.). BLD Pharm.
  • Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry.
  • Reactions of Nitriles. (n.d.). KPU Pressbooks.
  • Nucleophilic Substitution Reaction. (n.d.). BYJU'S.
  • Hydrolysis of nitriles. (n.d.). Lumen Learning.
  • Reactivity of Nitriles. (2023). Chemistry LibreTexts.
  • Nucleophilic substitution. (n.d.). Wikipedia.
  • This compound (CAS# 76241-80-0). (n.d.). Angene Chemical.
  • The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. (2006).
  • Hydrolysis of nitriles. (n.d.). Chemguide.
  • Process for the hydrolysis of nitriles. (1975).
  • Effect of Phosphate-Bridged Monomer on Thermal Oxidative Behavior of Phthalonitrile Thermosets. (2022). MDPI.
  • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. (2022).

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The Advent of Reactive Precursors: A Technical Guide to the Discovery and History of Brominated Phthalonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For centuries, the vibrant hues of nature have inspired chemists to recreate and surpass them. This pursuit of color and stability led to the serendipitous discovery of phthalocyanines, a class of synthetic pigments rivaling the brilliance of natural porphyrins like chlorophyll and heme. However, the true potential of phthalocyanines as versatile functional materials was only unlocked through the chemical modification of their fundamental building blocks: phthalonitriles. This in-depth technical guide delves into the core of this innovation, tracing the discovery and historical development of a pivotal class of precursors—brominated phthalonitriles. For researchers, scientists, and professionals in drug development and materials science, understanding the genesis of these molecules provides a crucial foundation for future advancements.

The Dawn of Phthalocyanine Chemistry and the Need for Functionalized Precursors

The story of brominated phthalonitriles is intrinsically linked to the history of phthalocyanines themselves. The first accidental synthesis of a phthalocyanine was reported in 1907, with subsequent landmark syntheses in the late 1920s.[1] These intensely colored blue-green compounds exhibited remarkable thermal and chemical stability, making them ideal pigments. Early manufacturing processes, established in the 1930s, primarily utilized unsubstituted phthalonitrile.[1]

However, the very stability that made phthalocyanines excellent pigments also rendered them largely insoluble and difficult to process. Scientists quickly recognized that to modulate their properties—such as solubility, aggregation behavior, and electronic characteristics—and to expand their applications beyond pigments, they needed to introduce functional groups onto the periphery of the macrocycle. The most direct and versatile way to achieve this was to start with substituted phthalonitriles. Halogenation, and specifically bromination, emerged as a key strategy. The introduction of bromine atoms onto the phthalonitrile ring offered two significant advantages:

  • Modification of Physicochemical Properties: The electron-withdrawing nature of bromine could influence the electronic structure of the resulting phthalocyanine, altering its color and photophysical properties.

  • A Gateway to Further Functionalization: The carbon-bromine bond is a versatile synthetic handle, readily participating in nucleophilic substitution and cross-coupling reactions. This opened the door to a vast array of derivatives with tailored functionalities.

Early Synthetic Endeavors: A Gradual Unfolding of Methodologies

The "discovery" of brominated phthalonitriles was not a single, watershed moment but rather a gradual evolution of synthetic organic chemistry. Early approaches were often extensions of established reactions for aromatic compounds.

The Direct Approach: Electrophilic Bromination of Phthalonitrile

One of the earliest and most direct methods explored for the synthesis of brominated phthalonitriles was the electrophilic bromination of the parent phthalonitrile molecule. However, this seemingly straightforward approach was fraught with challenges. The nitrile groups are strongly deactivating, making the aromatic ring less susceptible to electrophilic attack. Furthermore, controlling the regioselectivity of the bromination proved to be difficult.

A notable early report on this method, later cited by C.C. Leznoff, described the direct bromination of phthalonitrile, which resulted in a complex mixture of mono- and di-brominated isomers, with a very low yield of 3,6-dibromophthalonitrile.[2] This lack of selectivity and low efficiency highlighted the need for more controlled and higher-yielding synthetic routes.

Building from Brominated Precursors: The Multi-Step Pathways

Given the difficulties of direct bromination, chemists turned to multi-step syntheses starting from already brominated aromatic compounds. These methods offered greater control over the position of the bromine substituents.

A robust and historically significant route to brominated phthalonitriles involves a sequence of reactions starting from brominated phthalic acids or their anhydrides. This pathway leverages well-established transformations in organic chemistry. A pivotal early publication by Pratt and Young in 1918 detailed the synthesis of tetrabromophthalimide from tetrabromophthalic anhydride. This work laid the foundation for the synthesis of tetrabromophthalonitrile, a key precursor for perbrominated phthalocyanines.

The general synthetic sequence, often referred to as the "acid route," is outlined below:

Acid_Route A Brominated Phthalic Anhydride B Brominated Phthalimide A->B  Ammonia or Urea   C Brominated Phthalamide B->C  Ammonia/H₂O₂ or NH₄OH   D Brominated Phthalonitrile C->D  Dehydrating Agent (e.g., SOCl₂, P₂O₅)  

Figure 1: The "Acid Route" for the synthesis of brominated phthalonitriles, starting from brominated phthalic anhydride.

This multi-step approach, while longer, provides excellent control over the substitution pattern and has been refined over the decades to become a reliable method for producing a variety of brominated phthalonitriles.

Two other classical named reactions in organic chemistry have been instrumental in the synthesis of brominated phthalonitriles: the Sandmeyer reaction and the Rosenmund-von Braun reaction.

The Sandmeyer reaction , discovered in 1884, provides a means to convert an aryl amine into an aryl halide or nitrile via a diazonium salt intermediate. This reaction could be used to synthesize brominated phthalonitriles from the corresponding aminophthalonitriles.

Sandmeyer_Reaction A Aminophthalonitrile B Diazonium Salt A->B  NaNO₂, HBr   C Bromophthalonitrile B->C  CuBr  

Figure 2: The Sandmeyer reaction pathway for the synthesis of brominated phthalonitriles.

The Rosenmund-von Braun reaction , developed in the early 20th century, allows for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. This reaction is particularly useful for preparing phthalonitriles from dihalobenzenes. For example, a dibromobenzene derivative could be converted to the corresponding phthalonitrile.

Key Milestones and the Evolution of Synthetic Methodologies

The timeline for the discovery and synthesis of brominated phthalonitriles is not linear but rather a mosaic of incremental improvements and the application of new synthetic methods.

Era Key Developments and Methodologies Significance
Early 20th Century Foundational work on the synthesis of phthalic acid derivatives, including Pratt and Young's 1918 synthesis of tetrabromophthalimide. Establishment of the Rosenmund-von Braun and Sandmeyer reactions.Laid the groundwork for the multi-step synthesis of brominated phthalonitriles from readily available starting materials.
Mid-20th Century Increased interest in phthalocyanine chemistry for pigments and other applications. Exploration of direct bromination of phthalonitrile, revealing its limitations. Refinement of the "acid route" for preparing specific isomers.The demand for functionalized phthalocyanines drove the development of more reliable and scalable syntheses of their precursors.
Late 20th Century to Present Introduction of modern synthetic techniques, including palladium-catalyzed cross-coupling reactions. Development of more efficient and selective brominating agents. Optimization of reaction conditions for higher yields and purity.Enabled the synthesis of a wider variety of complex and unsymmetrically substituted brominated phthalonitriles, expanding the scope of accessible phthalocyanine derivatives.

Experimental Protocols: A Closer Look at Key Syntheses

To provide a practical understanding of the synthesis of brominated phthalonitriles, detailed protocols for two common methods are presented below. These protocols are based on established procedures and highlight the key experimental considerations.

Synthesis of 4-Bromophthalonitrile via the "Acid Route"

This multi-step synthesis starts from 4-bromophthalimide, which can be prepared from 4-bromophthalic acid.

Step 1: Synthesis of 4-Bromophthalamide from 4-Bromophthalimide

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 4-bromophthalimide in an aqueous solution of ammonium hydroxide.

  • Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature, which should cause the 4-bromophthalamide to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Dehydration of 4-Bromophthalamide to 4-Bromophthalonitrile

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the dried 4-bromophthalamide and anhydrous dimethylformamide (DMF).

  • Cool the mixture in an ice bath and slowly add thionyl chloride via the dropping funnel with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at a moderate temperature (e.g., 60-70 °C) for several hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4-bromophthalonitrile.

Synthesis of 3,6-Dibromophthalonitrile from 3,6-Dihydroxyphthalonitrile

This method utilizes a substitution reaction to replace the hydroxyl groups with bromine.

  • In a round-bottom flask, dissolve triphenylphosphine in acetonitrile.

  • Under stirring and at a controlled temperature (e.g., 30-40 °C), add liquid bromine to the solution to form the triphenylphosphine dibromide reagent in situ.

  • Add 3,6-dihydroxyphthalonitrile to the reaction mixture and heat for a short period (e.g., 30 minutes at 60-70 °C).

  • Remove the acetonitrile under reduced pressure.

  • Heat the remaining residue to a higher temperature (e.g., 180-200 °C) until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature to obtain the solid crude product.

  • Purify the crude 3,6-dibromophthalonitrile by recrystallization from a suitable solvent mixture (e.g., dichloromethane/methanol) to yield the pure product.[3]

Conclusion and Future Outlook

The discovery and historical development of brominated phthalonitriles have been a journey of continuous innovation, driven by the desire to create new and improved functional materials. From the early, inefficient direct bromination methods to the more controlled and versatile multi-step syntheses, the evolution of these precursors has been a testament to the ingenuity of organic chemists.

Today, brominated phthalonitriles remain indispensable building blocks in the synthesis of a wide range of phthalocyanine-based materials for applications in areas such as:

  • Photodynamic Therapy: Where the heavy bromine atoms can enhance the generation of singlet oxygen.

  • Non-linear Optics: Where the electronic properties of the phthalocyanine can be finely tuned.

  • Catalysis: Where the brominated precursors allow for the attachment of catalytic moieties.

  • Advanced Materials: Including liquid crystals and chemical sensors.

As the demand for sophisticated molecular architectures continues to grow, the rich history and well-established synthetic methodologies for brominated phthalonitriles will undoubtedly serve as a springboard for future discoveries and innovations in the vibrant field of phthalocyanine chemistry.

References

  • CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile - Google Patents. (URL: 3]

  • The History and Development of Phthalocyanine Chemistry - CHIMIA. (URL: [Link]1]

  • Pratt, D.S. and Young, C.H. (1918) Phthalic Acid Derivatives Constitution and Colour. XIV. Some Derivatives of Tetrabromophthalimide. Journal of the American Chemical Society, 40, 1415-1425. (URL: [Link])

  • Leznoff, C. C.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Rosenmund, K. W., & von Braun, J.

Sources

A Researcher's Guide to 3-Bromophthalonitrile: Commercial Availability, Sourcing, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromophthalonitrile

This compound (CAS No. 76241-80-0) is a strategically important aromatic building block in modern synthetic chemistry. Characterized by a benzene ring substituted with two adjacent cyano (nitrile) groups and a bromine atom at the 3-position, this molecule offers a unique combination of reactive sites.[1][2] Its true value lies in its role as a precursor for the synthesis of complex macrocyclic compounds, most notably phthalocyanines and their analogues.[3] The presence of the bromine atom provides a versatile handle for further functionalization, while the dinitrile moiety is primed for cyclotetramerization reactions. This guide provides an in-depth overview of the commercial availability of this compound, offers practical guidance for its procurement, and explores its key applications in materials science and medicinal chemistry.

Core Properties and Chemical Identity

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 76241-80-0[1][2]
Molecular Formula C₈H₃BrN₂[1][2]
Molecular Weight 207.03 g/mol [1][2]
IUPAC Name 3-bromobenzene-1,2-dicarbonitrile[1][2]
Synonyms 3-Bromo-1,2-dicyanobenzene, 3-Bromophthalodinitrile[1]
Appearance Typically a solid, ranging from light beige to pale yellow[1] (by analogy with isomer)
Solubility Generally soluble in common organic solvents[3] (by analogy with isomer)
Storage Sealed in a dry environment, often at 2-8°C[4]

Commercial Availability and Sourcing Strategy

Procuring high-quality this compound is the first critical step in any research endeavor that utilizes this versatile precursor. A number of chemical suppliers offer this compound, typically at research-grade purity. When selecting a supplier, it is crucial to consider not only the list price but also the stated purity, available analytical data (e.g., NMR, HPLC), and typical lead times.

Key Commercial Suppliers

The following table provides a comparative overview of some of the key commercial suppliers of this compound. Researchers are advised to request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.

SupplierProduct/Catalog No.PurityAvailable QuantitiesNotes
Angene Chemical AG019FXJInquiremg, g, kgOffers a range of scales from research to bulk quantities.[2]
BLD Pharm BD21064295+%InquireProvides detailed product information and documentation like NMR and HPLC may be available.[4]
Thermo Fisher Scientific Varies by brandTypically ≥96% (for related compounds)Gram to multi-gram scaleAvailability should be confirmed under the Thermo Scientific Chemicals brand, formerly Alfa Aesar.[5]
Sigma-Aldrich (Merck) Varies by brandTypically ≥98% (for related compounds)Gram to multi-gram scaleResearchers should check the current catalog for availability and specifications.
Sourcing Workflow: A Conceptual Overview

The process of sourcing a specialized chemical like this compound involves several key stages, from initial identification to final deployment in the laboratory. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Identification & Selection cluster_1 Phase 2: Procurement & Verification a Define Requirement (CAS: 76241-80-0, Purity >95%) b Identify Potential Suppliers (e.g., Angene, BLD Pharm) a->b c Compare Offerings (Purity, Quantity, Price, Lead Time) b->c d Select Supplier & Request Quote/CoA c->d e Place Purchase Order d->e Proceed with best option f Receive Shipment & Documentation e->f g In-house Quality Control (e.g., NMR, Melting Point) f->g h Approve for Laboratory Use g->h

Figure 1: A typical workflow for sourcing and verifying a chemical intermediate.

Key Applications in Synthesis and Drug Discovery

The synthetic utility of this compound is primarily centered on its role as a building block for phthalocyanine and subphthalocyanine macrocycles. These larger, complex molecules have garnered significant interest in materials science and medicine.

Precursor to Phthalocyanines and Subphthalocyanines

Phthalocyanines are large, aromatic macrocycles that are structurally related to porphyrins. They are known for their intense colors and unique electronic and optical properties.[3] The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile derivatives.[3]

The use of a substituted precursor like this compound allows for the introduction of peripheral bromine atoms onto the resulting phthalocyanine core. This has several important consequences:

  • Modulation of Physicochemical Properties: The presence of heavy bromine atoms can influence the solubility, aggregation behavior, and electronic properties of the phthalocyanine.

  • Post-synthesis Functionalization: The bromine atoms can serve as reactive sites for further chemical modifications, enabling the synthesis of more complex and highly functionalized phthalocyanine derivatives.

G A This compound (4 molecules) B Cyclotetramerization (e.g., with a metal salt) A->B C Brominated Phthalocyanine (Peripheral Br atoms) B->C

Figure 2: Synthesis of a brominated phthalocyanine from this compound.

These brominated phthalocyanines are being investigated for a variety of applications, including as photosensitizers in photodynamic therapy (PDT) for cancer, as functional materials in organic electronics, and as catalysts.

The Role of Nitrile and Bromine Moieties in Drug Design

While this compound itself is not a therapeutic agent, the chemical motifs it contains—the nitrile group and the bromine atom—are of significant interest in medicinal chemistry.

  • The Nitrile Group: The nitrile (cyano) group is increasingly recognized as a valuable pharmacophore. It is a versatile functional group that can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. The nitrile group is generally metabolically stable and can serve as a bioisostere for other functional groups like carbonyls or halogens.

  • The Bromine Atom: Halogen atoms, including bromine, are frequently incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. This strategy, known as halogen engineering, is a common tactic in drug design to optimize lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for the 3-bromo isomer should always be consulted, GHS hazard statements for the closely related 4-bromophthalonitrile indicate potential for acute toxicity if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound is a valuable and commercially available chemical intermediate that serves as a key starting material for the synthesis of functionalized macrocyclic compounds. Its unique structure, featuring both a reactive dinitrile moiety and a versatile bromine substituent, makes it a powerful tool for researchers in materials science and medicinal chemistry. By understanding its properties, sourcing it from reputable suppliers, and handling it with appropriate safety precautions, scientists can effectively leverage this compound to advance their research and development goals.

References

  • Angene Chemical. This compound(CAS# 76241-80-0). Available at: [Link]

  • Google Patents. CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile.

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Navigating New Frontiers: A Technical Guide to the Research Potential of 3-Bromophthalonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of a bromine atom at the 3-position of the phthalonitrile scaffold unlocks a vast and underexplored landscape for chemical innovation. This guide provides an in-depth technical exploration of the synthesis, functionalization, and application of 3-bromophthalonitrile derivatives. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and materials scientists. This document is structured to serve as a foundational resource, empowering the scientific community to harness the unique properties of these versatile building blocks in the development of next-generation photosensitizers, chemosensors, and catalysts. We will explore the nuances of their synthesis, the rationale behind methodological selections, and the exciting future directions that are poised to emerge from this fertile area of research.

The Strategic Advantage of the 3-Bromo Substituent

The introduction of a bromine atom at the 3-position of the phthalonitrile ring is a deliberate synthetic choice that imparts several key advantages. Unlike its 4-bromo counterpart, the 3-bromo isomer offers a unique steric and electronic environment that can be exploited for subsequent chemical transformations. The electron-withdrawing nature of the bromine atom, coupled with its proximity to one of the nitrile groups, influences the reactivity of the entire molecule. Furthermore, the bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling and nucleophilic substitution reactions for the introduction of diverse functionalities. This strategic placement allows for the creation of asymmetric phthalocyanine and subphthalocyanine structures, which can lead to materials with tailored photophysical and electronic properties.

Synthetic Pathways to this compound and its Derivatives

The successful exploration of this compound's potential begins with robust and reproducible synthetic protocols. Here, we detail key methodologies, emphasizing the rationale behind the choice of reagents and reaction conditions.

The Sandmeyer Reaction: A Classic Approach to this compound

The Sandmeyer reaction provides a reliable route to this compound from the readily available 3-aminophthalonitrile.[1] This multi-step process involves the diazotization of the primary amine followed by a copper(I) bromide-mediated substitution.[2]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization:

    • Dissolve 3-aminophthalonitrile (1.0 eq) in a mixture of hydrobromic acid (48%) and water at 0-5 °C. The acid serves to protonate the amine, making it a good leaving group, and provides the bromide counterion.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. This in situ generation of nitrous acid is crucial for the formation of the diazonium salt. The low temperature is essential to prevent the premature decomposition of the unstable diazonium intermediate.

    • Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. The copper(I) salt is the catalyst for the radical-nucleophilic aromatic substitution.[1]

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. The addition should be controlled to manage the evolution of nitrogen gas.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to drive the reaction to completion.

    • Cool the mixture and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality in Protocol Design: The choice of a copper(I) catalyst is critical for the efficiency of the Sandmeyer reaction. The single-electron transfer from Cu(I) to the diazonium salt initiates the radical mechanism that leads to the substitution.[1] The use of hydrobromic acid not only facilitates diazotization but also provides the bromide nucleophile.

Nucleophilic Aromatic Substitution: Introducing Functionality

The electron-deficient nature of the phthalonitrile ring, enhanced by the presence of the bromo and cyano groups, makes it susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This allows for the direct displacement of the bromine atom by a variety of nucleophiles, providing a straightforward route to a diverse library of derivatives.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on this compound

  • Dissolve this compound (1.0 eq) and the desired nucleophile (e.g., a phenol, thiol, or amine) (1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are chosen for their ability to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[5]

  • Add a suitable base, such as potassium carbonate or sodium hydride (1.5 eq), to deprotonate the nucleophile and increase its nucleophilicity. The choice of base depends on the pKa of the nucleophile.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the appropriate temperature (typically between 80-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for SNAr on this compound

sn_ar_workflow start Start reactants Dissolve this compound & Nucleophile in DMF/DMSO start->reactants add_base Add Base (K2CO3 or NaH) reactants->add_base heat Heat under Inert Atmosphere (80-150 °C) add_base->heat monitor Monitor by TLC heat->monitor workup Precipitate in Ice-Water & Filter monitor->workup Reaction Complete purify Purify (Recrystallization or Chromatography) workup->purify end End purify->end

Caption: A generalized workflow for the nucleophilic aromatic substitution on this compound.

Research Area 1: Asymmetric Phthalocyanines for Photodynamic Therapy (PDT)

Phthalocyanines (Pcs) are excellent photosensitizers for PDT due to their strong absorption in the therapeutic window (600-800 nm) and high efficiency in generating singlet oxygen (1O2), a potent cytotoxic agent.[6] The use of this compound as a precursor allows for the synthesis of asymmetrically substituted Pcs, which can exhibit improved photophysical properties and better amphiphilicity for enhanced cellular uptake compared to their symmetrical counterparts.[7]

Synthesis of Asymmetric Zinc(II) Phthalocyanines

A common strategy for synthesizing asymmetrically substituted phthalocyanines is the statistical condensation of two different phthalonitrile derivatives.

Experimental Protocol: Synthesis of a 3-Bromo-substituted Zinc(II) Phthalocyanine

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (3.0 eq), a second substituted phthalonitrile (1.0 eq), and anhydrous zinc(II) acetate (1.0 eq).

  • Add a high-boiling point solvent such as 1-pentanol or dimethylaminoethanol (DMAE) and a catalytic amount of a strong non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU). The high temperature is necessary to drive the cyclotetramerization, and DBU facilitates the reaction by coordinating to the metal center and promoting the cyclization.

  • Heat the reaction mixture to reflux (typically 140-160 °C) for 12-24 hours.

  • Cool the reaction mixture and precipitate the crude product by adding methanol.

  • Collect the solid by centrifugation or filtration and wash extensively with methanol, acetone, and water to remove unreacted starting materials and byproducts.

  • The resulting mixture of phthalocyanines (containing the desired A3B-type asymmetric Pc) is then purified by column chromatography on silica gel or alumina. This separation can be challenging and often requires a gradient elution system.

Structure-Property Relationships in PDT Efficacy

The position and nature of the substituents on the phthalocyanine periphery have a profound impact on its photodynamic activity.[8][9]

Structural Feature Effect on PDT Efficacy Rationale
Asymmetry Generally increasesImproves amphiphilicity, leading to better cellular uptake and preventing aggregation.[7]
Bulky Substituents Can increaseInhibit aggregation, which quenches the excited triplet state and reduces singlet oxygen generation.[7]
Electron-donating Groups Can red-shift the Q-bandShifts the absorption to longer wavelengths, allowing for deeper tissue penetration of light.
Cationic Charges Can enhance uptakePromotes interaction with negatively charged cell membranes.[7]

Singlet Oxygen Generation Pathway

pdt_pathway cluster_0 cluster_1 cluster_2 Pc_S0 Pc (S₀) Pc_S1 Pc (S₁) Pc_S0->Pc_S1 Absorption Pc_S1->Pc_S0 Pc_T1 Pc (T₁) Pc_S1->Pc_T1 isc Intersystem Crossing fluorescence Fluorescence Pc_T1->Pc_S0 O2_3 ³O₂ Pc_T1->O2_3 O2_1 ¹O₂ (Cytotoxic) Pc_T1->O2_1 energy_transfer Energy Transfer light Light (hν)

Caption: Simplified Jablonski diagram illustrating the generation of singlet oxygen by a phthalocyanine photosensitizer.

Research Area 2: Fluorescent Chemosensors for Metal Ion Detection

Phthalonitrile derivatives can act as fluorophores, and their fluorescence properties can be modulated by the binding of metal ions.[10] This makes them attractive candidates for the development of selective and sensitive fluorescent chemosensors. The "turn-on" or "turn-off" fluorescence response upon metal ion coordination provides a clear signal for detection.[11]

Design and Synthesis of a "Turn-Off" Fluorescent Sensor for Fe3+

Here, we outline the synthesis of a phthalonitrile-based sensor that exhibits fluorescence quenching in the presence of Fe3+ ions.

Experimental Protocol: Synthesis of a Phenyl-di(phthalonitrile) Sensor

  • Suzuki Cross-Coupling:

    • Combine 4-bromo-3,6-dibutoxyphthalonitrile (2.0 eq), 1,4-phenylenebisboronic acid (1.0 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (3.0 eq) in a mixture of toluene and water. The Suzuki coupling is a powerful method for forming carbon-carbon bonds.[10]

    • Degas the reaction mixture by bubbling with argon for 20 minutes to remove oxygen, which can deactivate the palladium catalyst.

    • Heat the mixture to reflux for 24 hours under an inert atmosphere.

    • After cooling, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to yield the phenyl-di(phthalonitrile) sensor.[10]

Performance Evaluation of the Chemosensor

The sensing capability of the synthesized compound is evaluated by fluorescence spectroscopy.

Experimental Protocol: Fluorescence Titration

  • Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO).

  • Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in water.

  • In a cuvette, place a dilute solution of the sensor and record its initial fluorescence spectrum.

  • Incrementally add aliquots of a specific metal ion solution and record the fluorescence spectrum after each addition.

  • Repeat the process for a range of different metal ions to assess selectivity.

Quantitative Performance of a Phthalonitrile-Based Fe3+ Sensor

Parameter Value Significance
Fluorescence Response "Turn-off"Quenching of fluorescence upon binding of Fe3+.[10]
Selectivity High for Fe3+ over other common metal ions.The sensor can reliably detect Fe3+ in the presence of other ions.[10]
Detection Limit In the nanomolar range.High sensitivity, allowing for the detection of trace amounts of Fe3+.
Binding Stoichiometry 1:2 (Sensor:Fe3+)Determined by Job's plot analysis.[10]

Research Area 3: Metallophthalocyanine Catalysts for Electrochemical CO2 Reduction

Metallophthalocyanines (MPcs), particularly cobalt phthalocyanine (CoPc), have emerged as promising electrocatalysts for the reduction of carbon dioxide (CO2) to valuable chemicals and fuels.[12][13] The catalytic activity is highly dependent on the central metal ion and the peripheral substituents. This compound derivatives can be used to synthesize CoPcs with tailored electronic properties to enhance their catalytic performance.[14]

Synthesis and Immobilization of a Cobalt(II) Phthalocyanine Catalyst

The synthesis follows a similar cyclotetramerization procedure as described for the zinc phthalocyanines, using an appropriate cobalt(II) salt. For electrocatalysis, the CoPc is often immobilized on a conductive support material.

Experimental Protocol: Immobilization of CoPc on Carbon Nanotubes (CNTs)

  • Disperse the synthesized CoPc and multi-walled carbon nanotubes in a solvent like DMF by sonication.

  • Drop-cast the dispersion onto a glassy carbon electrode and allow the solvent to evaporate.

  • The resulting CoPc/CNT-modified electrode is then used as the working electrode in an electrochemical cell.

Evaluating Electrocatalytic Performance

The catalytic activity of the CoPc-modified electrode is assessed by techniques such as cyclic voltammetry and controlled-potential electrolysis.

Key Performance Metrics for a CoPc Electrocatalyst in CO2 Reduction

Metric Typical Value for CoPc/CNT Importance
Product Selectivity High for CO or CH3OHThe ability to selectively produce a desired product is crucial for practical applications.[12]
Faradaic Efficiency >90% for COA measure of the efficiency of converting electrical energy into chemical products.[15]
Turnover Frequency (TOF) Up to 38.1 s-1 for COA measure of the intrinsic catalytic activity of each active site.[14]
Stability Stable for several hours of operationLong-term stability is essential for industrial applications.

Proposed Mechanism for CO2 Reduction by CoPc

co2_reduction CoIIPc Co(II)Pc CoIPc [Co(I)Pc]⁻ CoIIPc->CoIPc + e⁻ CoIPc_CO2 [Co(I)Pc-CO₂]⁻ CoIPc->CoIPc_CO2 + CO₂ CoIIPc_CO [Co(II)Pc-CO] CoIPc_CO2->CoIIPc_CO + H⁺, + e⁻ - OH⁻ CoIIPc_CO->CoIIPc CO CO CoIIPc_CO->CO Release

Caption: A simplified representation of a possible catalytic cycle for the electrochemical reduction of CO₂ to CO by a cobalt phthalocyanine complex.

Challenges and Future Directions

The field of this compound derivatives, while promising, is not without its challenges. The purification of asymmetrically substituted phthalocyanines remains a significant hurdle, often requiring tedious chromatographic separations. Furthermore, a deeper understanding of the structure-property relationships is needed to rationally design next-generation materials with optimized performance.

Future research should focus on:

  • Developing more efficient and selective synthetic methods for asymmetrically substituted phthalocyanines.

  • Exploring the use of this compound in the synthesis of other functional materials , such as subphthalocyanines and naphthalocyanines.[16]

  • Conducting in-depth mechanistic studies to elucidate the role of the 3-bromo substituent and other peripheral functional groups in determining the photophysical and catalytic properties of the resulting materials.

  • Investigating the application of these derivatives in other areas , such as nonlinear optics, liquid crystals, and organic electronics.

Conclusion

This compound is a versatile and powerful building block that offers access to a wide range of functional materials with tunable properties. The strategic placement of the bromine atom at the 3-position provides a unique platform for the synthesis of asymmetric phthalocyanines and other derivatives with significant potential in photodynamic therapy, chemosensing, and catalysis. This guide has provided a comprehensive overview of the key synthetic methodologies, application areas, and future research directions for this exciting class of compounds. It is our hope that this technical resource will inspire and enable researchers to further explore and exploit the rich chemistry of this compound derivatives, leading to the development of innovative solutions to pressing challenges in medicine, environmental science, and energy.

References

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  • Phthalocyanines and Related Compounds: Structure-Activity Relationship. (1992). Taylor & Francis eBooks. [Link]

  • The synthesis and photophysical properties of polyether substituted phthalocyanines of potential use in photodynamic therapy. (1990). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Structure-property relationships of main-group element phthalocyanines in photo/sono-driven cancer therapy. (2025). Coordination Chemistry Reviews. [Link]

  • Structure‐Photodynamic Activity Relationships of a Series of 4‐Substituted Zinc Phthalocyanines. (2014). Photochemistry and Photobiology. [Link]

  • Advances of Cobalt Phthalocyanine in Electrocatalytic CO2 Reduction to CO: a Mini Review. (2022). ChemCatChem. [Link]

  • A novel selective fluorescent chemosensor for Fe 3+ ions based on phthalonitrile dimer: synthesis, analysis, and theoretical studies. (2018). Journal of the Iranian Chemical Society. [Link]

  • Active Sites of Cobalt Phthalocyanine in Electrocatalytic CO2 Reduction to Methanol. (2024). Angewandte Chemie International Edition. [Link]

  • Improved charge delivery within a covalently ligated cobalt phthalocyanine electrocatalyst for CO2 reduction. (2020). Journal of Materials Chemistry A. [Link]

  • Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. (2024). Journal of Porphyrins and Phthalocyanines. [Link]

  • Increasing the CO2 Reduction Activity of Cobalt Phthalocyanine by Modulating the σ-donor Strength of Axially Coordinating Ligands. (2019). ACS Catalysis. [Link]

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  • Singlet Oxygen Quantum Yield Of Zinc And Copper Tetracarboxyphthalocyanine: Experimental And Theoretical Study. (2021). Prospectiva. [Link]

  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]

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  • Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level. (2022). Journal of Medical Science. [Link]

  • A typical spectrum for the determination of the singlet oxygen quantum yield of zinc(II) phthalocyanine (5) in DMF at 1 × 10⁻⁵ M (inset: plots of DPBF absorbance versus time). (2014). Journal of Heterocyclic Chemistry. [Link]

  • Investigation of Singlet Oxygen Production Property of Peripherally Tetra-substituted In(III)CI Phthalocyanine for Photodynamic Therapy. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

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Methodological & Application

Application Notes & Protocols for the Synthesis of Phthalocyanines Using 3-Bromophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Bromophthalonitrile in Phthalocyanine Synthesis

Phthalocyanines (Pcs) are a class of intensely colored macrocyclic compounds with a robust 18 π-electron aromatic system, structurally analogous to porphyrins. Their exceptional thermal and chemical stability, coupled with their unique photophysical and electronic properties, has made them pivotal in a wide array of applications, including as industrial pigments, catalysts, chemical sensors, and advanced materials for organic electronics.[1] In the realm of medicine, particularly in photodynamic therapy (PDT), metallated phthalocyanines have emerged as promising second-generation photosensitizers due to their strong absorption in the therapeutic window of red light (600-850 nm), which allows for deeper tissue penetration.[2][3]

The functionalization of the phthalocyanine periphery is a key strategy for tuning its physicochemical properties, such as solubility, aggregation behavior, and electronic characteristics. The introduction of halogen atoms, such as bromine, onto the phthalocyanine ring serves as a versatile synthetic handle for further post-functionalization reactions, enabling the attachment of targeting moieties or groups that enhance therapeutic efficacy.[4] this compound is a critical precursor in this context, as its cyclotetramerization leads to the formation of 1,8(11),15(18),22(25)-tetrabromophthalocyanines, a class of compounds with significant potential in materials science and drug development.[5][6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of both metal-containing and metal-free tetrabromophthalocyanines starting from this compound. It is designed to equip researchers with the foundational knowledge and practical steps necessary to successfully synthesize, purify, and characterize these valuable compounds.

Core Principles of Phthalocyanine Synthesis from Phthalonitriles

The synthesis of phthalocyanines from phthalonitrile precursors is fundamentally a cyclotetramerization reaction, where four phthalonitrile units condense to form the macrocyclic structure. This process can be broadly categorized into two main approaches: metal-templated synthesis and metal-free synthesis.

The Reaction Mechanism: A Step-wise Cyclotetramerization

The formation of the phthalocyanine macrocycle from phthalonitriles is a complex process, but it is generally understood to proceed through a stepwise mechanism, particularly in the presence of a base.[7][8]

  • Initiation: The reaction is often initiated by a nucleophilic attack on one of the electrophilic carbon atoms of the nitrile group. In base-catalyzed reactions, this nucleophile can be an alkoxide or the base itself, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8][9]

  • Propagation: The initial adduct undergoes a series of intermolecular cyclizations, progressively adding phthalonitrile units to form a growing chain.

  • Macrocyclization: The final and rate-determining step is the intramolecular cyclization of the open-chain tetramer to form the phthalocyanine macrocycle.[10]

In the case of metal-templated synthesis, the metal ion coordinates to the nitrogen atoms of the nitrile groups, acting as a template that organizes the phthalonitrile units in a favorable geometry for cyclization.[8][11] This templating effect often leads to higher yields and can be the preferred method for synthesizing metallophthalocyanines.[12]

Diagram: Generalized Mechanism of Phthalocyanine Formation

G cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Macrocyclization Phthalonitrile Phthalonitrile Activated_Monomer Activated_Monomer Phthalonitrile->Activated_Monomer Nucleophilic Attack Base Base Base->Phthalonitrile Dimer Dimer Activated_Monomer->Dimer + Phthalonitrile Trimer Trimer Dimer->Trimer + Phthalonitrile Open_Tetramer Open_Tetramer Trimer->Open_Tetramer + Phthalonitrile Phthalocyanine Phthalocyanine Open_Tetramer->Phthalocyanine Intramolecular Cyclization

Caption: Generalized mechanism of phthalocyanine formation from phthalonitrile.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative metallophthalocyanine (Zinc(II) 1,8(11),15(18),22(25)-tetrabromophthalocyanine) and its metal-free counterpart.

Protocol 1: Metal-Templated Synthesis of Zinc(II) 1,8(11),15(18),22(25)-tetrabromophthalocyanine

This protocol utilizes a zinc(II) salt as a template to facilitate the cyclotetramerization of this compound. The use of a high-boiling point solvent and a strong, non-nucleophilic base is crucial for driving the reaction to completion.

Materials and Reagents:

ReagentFormulaM.W.QuantityMolesEq.
This compoundC₈H₃BrN₂207.031.00 g4.83 mmol4.0
Zinc(II) AcetateZn(OAc)₂183.480.22 g1.21 mmol1.0
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂152.24~0.2 mL~1.3 mmol~1.1
N,N-Dimethylaminoethanol (DMAE)C₄H₁₁NO89.1410 mL--
MethanolCH₃OH32.04As needed--
1 M Hydrochloric AcidHCl36.46As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.00 g, 4.83 mmol), zinc(II) acetate (0.22 g, 1.21 mmol), and N,N-dimethylaminoethanol (10 mL).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere. This is important to prevent oxidation at high temperatures.

  • Addition of Base: Add DBU (~0.2 mL) to the reaction mixture. DBU acts as a strong base to facilitate the reaction and can also act as a coordinating ligand, which can improve the solubility of the resulting phthalocyanine complex.[13][14][15]

  • Heating and Reaction: Heat the reaction mixture to reflux (approximately 135 °C) with vigorous stirring. The color of the solution should gradually change to a deep green or blue. Maintain the reflux for 24 hours.

  • Cooling and Precipitation: After 24 hours, cool the reaction mixture to room temperature. The crude product will precipitate out of the solution.

  • Workup and Washing: Add 20 mL of methanol to the flask and stir for 30 minutes. Filter the precipitate using a Büchner funnel. Wash the solid sequentially with 1 M HCl (2 x 20 mL) to remove any unreacted metal salts, followed by water (2 x 20 mL) until the filtrate is neutral, and finally with methanol (2 x 20 mL) to remove residual organic impurities.

  • Drying: Dry the resulting dark green solid in a vacuum oven at 60 °C overnight.

Diagram: Workflow for Metal-Templated Synthesis

G A Combine Reactants: This compound, Zn(OAc)₂, DMAE B Purge with N₂ A->B C Add DBU B->C D Reflux at 135°C for 24h C->D E Cool to Room Temperature D->E F Precipitate with Methanol E->F G Filter and Wash: 1. 1M HCl 2. Water 3. Methanol F->G H Dry under Vacuum G->H I Characterize Product H->I

Caption: Workflow for the metal-templated synthesis of Zinc(II) tetrabromophthalocyanine.

Protocol 2: Metal-Free Synthesis of 1,8(11),15(18),22(25)-tetrabromophthalocyanine

The synthesis of metal-free phthalocyanines can be achieved by first forming a labile metal phthalocyanine (e.g., lithium) and then demetallating it with acid.[16] Alternatively, a direct synthesis using a strong organic base in an alcohol solvent can be employed.[17][18]

Materials and Reagents:

ReagentFormulaM.W.QuantityMolesEq.
This compoundC₈H₃BrN₂207.031.00 g4.83 mmol4.0
Lithium metalLi6.94~35 mg~5.0 mmol~1.0
1-PentanolC₅H₁₂O88.1515 mL--
Glacial Acetic AcidCH₃COOH60.05As needed--
MethanolCH₃OH32.04As needed--

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-pentanol (15 mL).

  • Formation of Lithium Pentoxide: Carefully add small pieces of lithium metal (~35 mg, ~5.0 mmol) to the 1-pentanol. The lithium will react to form lithium pentoxide, the active base for the reaction. Allow the lithium to react completely.

  • Addition of Precursor: Once all the lithium has dissolved, add this compound (1.00 g, 4.83 mmol) to the solution.

  • Heating and Reaction: Heat the mixture to reflux (approximately 138 °C) with stirring for 6 hours. The reaction will turn a deep blue/green, indicating the formation of the dilithium phthalocyanine intermediate.

  • Cooling and Demetallation: Cool the reaction mixture to about 80 °C. Slowly add glacial acetic acid dropwise until the color of the solution changes from a blue-green to a more turquoise or greenish-blue, indicating the demetallation to the metal-free phthalocyanine.

  • Precipitation and Filtration: Cool the mixture to room temperature and add 20 mL of methanol to precipitate the product. Filter the solid using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with water (3 x 20 mL) and then with methanol (2 x 20 mL). Dry the dark blue-green solid in a vacuum oven at 60 °C.

Purification and Characterization

Unsubstituted and many peripherally substituted phthalocyanines are notoriously insoluble in common organic solvents, which makes their purification challenging.[1][19]

Purification Techniques
  • Soxhlet Extraction: This is a common method for purifying phthalocyanines. The crude product is placed in a thimble and continuously extracted with a series of solvents to remove impurities. A typical sequence might be acetone, followed by methanol, and then toluene.

  • Acid-Pasting: For more robust phthalocyanines, a purification method involving dissolution in concentrated sulfuric acid followed by precipitation in ice-water can be effective.[20] This method should be used with caution as it can lead to sulfonation of the phthalocyanine ring if not performed carefully.

  • Column Chromatography: For more soluble phthalocyanine derivatives, column chromatography on silica gel or alumina can be an effective purification method.[21] A typical eluent system would be a mixture of toluene and hexane.

Characterization Methods
  • UV-Vis Spectroscopy: This is one of the most informative techniques for characterizing phthalocyanines.[22][23] Metallophthalocyanines typically exhibit a strong, sharp absorption band, known as the Q-band, in the 600-750 nm region.[22] Metal-free phthalocyanines show a split Q-band due to their lower symmetry (D₂h compared to D₄h for metallophthalocyanines).[16]

  • ¹H NMR Spectroscopy: Due to the aromatic nature of the phthalocyanine core, the protons on the periphery are shifted significantly. However, aggregation in solution can lead to broad peaks, making interpretation difficult. Using deuterated DMSO or DMF as the solvent can sometimes help to break up aggregates.

  • FT-IR Spectroscopy: The disappearance of the characteristic nitrile (C≡N) stretching vibration around 2230 cm⁻¹ is a key indicator of successful phthalocyanine formation.[16]

  • Mass Spectrometry: Techniques like MALDI-TOF are useful for confirming the molecular weight of the synthesized phthalocyanine.[22]

Applications in Drug Development

The introduction of bromine atoms onto the phthalocyanine periphery opens up a wide range of possibilities for further functionalization, which is particularly relevant for drug development.

  • Photosensitizers for Photodynamic Therapy (PDT): The heavy bromine atoms can enhance the generation of singlet oxygen, the cytotoxic agent in PDT, through the heavy-atom effect.[24]

  • Synthetic Intermediates: The bromo-substituents can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach a variety of functional groups, including:

    • Targeting Ligands: To improve selective accumulation in tumor cells.

    • Solubilizing Groups: To enhance bioavailability.[25]

    • Conjugates with other therapeutic agents: To create multi-modal therapies.

Conclusion

The synthesis of phthalocyanines from this compound is a versatile and powerful method for creating functionalized macrocycles with significant potential in materials science and medicine. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can successfully synthesize, purify, and characterize these valuable compounds. The protocols and information provided in this guide serve as a solid foundation for further exploration and innovation in the exciting field of phthalocyanine chemistry.

References

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  • Expected mechanism for the formation of phthalocyanine 3 - ResearchGate. ResearchGate.[Link]

  • A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - RSC Publishing. (2021, September 22). Royal Society of Chemistry.[Link]

  • On-Surface Synthesis of Iron Phthalocyanine Using Metal-Organic Coordination Templates. ResearchGate.[Link]

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  • US4010180A - Process for the purification of copper phthalocyanine - Google Patents.
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  • First evidence of formation of stable DBU Zn-phthalocyanine complexes: synthesis and characterization. World Scientific Publishing.[Link]

  • Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Publishing. (2021, October 22). Royal Society of Chemistry.[Link]

  • Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. Society of Porphyrins and Phthalocyanines.[Link]

  • A STUDY OF SOLVENT AND METAL EFFECTS ON THE FORMATION OF PHTHALOCYANINES AT ROOM TEMPERATURE ANNA M. D'ASCANIO A thesis submitte - Bibliothèque et Archives Canada. Library and Archives Canada.[Link]

  • Template-controlled on-surface synthesis of a lanthanide supernaphthalocyanine and its open-chain polycyanine counterpart - PMC - PubMed Central. (2019, November 6). National Center for Biotechnology Information.[Link]

  • Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01630G. (2023, November 9). Royal Society of Chemistry.[Link]

  • From chemical curiosity to versatile building blocks: unmasking the hidden potential of main-group phthalocyanines in organic field-effect transistors - RSC Publishing. (2020, December 11). Royal Society of Chemistry.[Link]

  • Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol - NIH. (2023, May 15). National Center for Biotechnology Information.[Link]

  • Syntheses and Functional Properties of Phthalocyanines - MDPI. MDPI.[Link]

  • Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents | Request PDF - ResearchGate. ResearchGate.[Link]

  • α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties - PMC - NIH. (2020, January 16). National Center for Biotechnology Information.[Link]

  • Syntheses and Functional Properties of Phthalocyanines - PMC - PubMed Central. National Center for Biotechnology Information.[Link]

  • CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile - Google Patents.
  • Synthesis and Characterization of Zinc (II) Phthalocyanine for Screening Potential Solar Cell Dye Application - SciSpace. SciSpace.[Link]

  • Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine - Journal of Chemical Reviews. Journal of Chemical Reviews.[Link]

  • (PDF) α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties - ResearchGate. (2020, January 9). ResearchGate.[Link]

  • An efficient two-step synthesis of metal-free phthalocyanines using a Zn(ii) template. Royal Society of Chemistry.[Link]

  • Research Progress on the Phthalocyanine Based Targeting Photosensitizers in Photodynamic Therapy - ResearchGate. ResearchGate.[Link]

  • (PDF) Synthesis of Substituted Phthalocyanines - ResearchGate. ResearchGate.[Link]

  • A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - RSC Publishing. Royal Society of Chemistry.[Link]

  • US3492309A - Synthesis of alpha metal-free phthalocyanine - Google Patents.
  • A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - NIH. (2021, September 22). National Center for Biotechnology Information.[Link]

  • Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC - NIH. National Center for Biotechnology Information.[Link]

  • The synthesis of the phthalonitrile metal-free and... - ResearchGate. ResearchGate.[Link]

  • A Greener Route to Blue: Solid‐State Synthesis of Phthalocyanines - PMC - NIH. (2022, August 16). National Center for Biotechnology Information.[Link]

  • (PDF) One‐Step Thermo‐Mechanochemical Syntheses of Metal Phthalocyanines and Polyphthalocyanines - ResearchGate. ResearchGate.[Link]

  • Prospective application of phthalocyanines in the photodynamic therapy against microorganisms and tumor cells: A mini-review - PubMed. National Center for Biotechnology Information.[Link]

  • Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC - PubMed Central. National Center for Biotechnology Information.[Link]

  • Current phthalocyanines delivery systems in photodynamic therapy: an updated review - CONICET. CONICET.[Link]

  • New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation of aggregates - Chemical Science (RSC Publishing). Royal Society of Chemistry.[Link]

  • The Synthesis and Optimization of Non-Commercially Available Phthalonitriles and their Pathway to Novel Boron Subphthalocyanines - Thesis Template. Western Michigan University.[Link]

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Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Phthalonitriles

Phthalonitrile derivatives are pivotal precursors in the synthesis of phthalocyanines, a class of highly conjugated macrocycles with significant applications in materials science, catalysis, and photodynamic therapy. The introduction of aryl substituents onto the phthalonitrile scaffold via carbon-carbon bond-forming reactions is a key strategy for modulating the electronic and photophysical properties of the resulting phthalocyanines. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for achieving this transformation, offering high functional group tolerance and generally high yields.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with 3-bromophthalonitrile. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into optimizing reaction conditions for this specific substrate.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester.[3][4] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the two nitrile groups on the phthalonitrile ring makes the aryl bromide more electron-deficient, which generally facilitates this rate-determining step.[5][6][7]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species. This activated species then transfers its organic group to the Pd(II) complex, displacing the bromide.[6][8] The choice of base is critical and can significantly influence the reaction rate and yield.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (this compound) PdII_Aryl [Ar-Pd(II)L2-Br] OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2, Base PdII_Diaryl [Ar-Pd(II)L2-Ar'] Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product a a ArylBr This compound BoronicAcid Ar'-B(OH)2 Base Base (e.g., K2CO3) caption Catalytic cycle of the Suzuki-Miyaura coupling reaction. Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Arylboronic Acid, Base, Catalyst setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (80-100°C) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup (EtOAc/Water) monitor->workup Reaction Complete purify Flash Chromatography workup->purify product Characterize Pure Product purify->product

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution on the 3-Bromophthalonitrile Aromatic Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 3-Bromophthalonitrile

This compound is a versatile aromatic building block, distinguished by the presence of two adjacent cyano groups and a bromine substituent. This unique arrangement of electron-withdrawing cyano groups and a displaceable bromine atom makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile opens a gateway to a diverse array of substituted phthalonitrile derivatives, which are pivotal precursors in the synthesis of functional materials and potential therapeutic agents.

This technical guide offers an in-depth exploration of nucleophilic substitution reactions on the this compound ring. It is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic principles to empower rational reaction design and optimization. We will delve into the substitution with key oxygen- and nitrogen-based nucleophiles, highlighting the versatility of this scaffold in creating complex molecular architectures. The primary applications of the resulting products, particularly as precursors to phthalocyanines for materials science and photodynamic therapy, will be discussed. Additionally, we will touch upon the emerging relevance of related structures in the field of medicinal chemistry.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reactivity of this compound in nucleophilic substitution is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway is characteristic of electron-deficient aromatic systems. The two electron-withdrawing cyano (-CN) groups are crucial, as they activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate.

The SNAr mechanism proceeds in two key steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing cyano groups. This delocalization is key to the stability of the intermediate and the feasibility of the reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group. This step is typically fast and results in the formation of the substituted phthalonitrile product.

The overall rate of the SNAr reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent. Polar aprotic solvents, such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), are commonly employed as they can solvate the cation of the base and the intermediate complex, thereby accelerating the reaction.

Section 1: Substitution with O-Nucleophiles (Phenols)

The reaction of this compound with phenols (or their corresponding phenoxides) provides a straightforward route to valuable ether-linked phthalonitrile derivatives. These compounds are of significant interest as precursors to phthalocyanines with tailored solubility and electronic properties.

Causality Behind Experimental Choices:
  • Base: A base, such as potassium carbonate (K₂CO₃), is essential to deprotonate the phenol, generating the more nucleophilic phenoxide anion. The choice of a moderately strong, heterogeneous base like K₂CO₃ is common as it minimizes side reactions and simplifies work-up.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are ideal. They readily dissolve the reagents and effectively stabilize the charged intermediates of the SNAr mechanism.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the nucleophilic attack on the aromatic ring. The reaction temperature is a critical parameter to optimize for achieving a reasonable reaction rate without promoting decomposition.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions for the synthesis of phenoxy-substituted phthalonitriles based on reactions with electronically similar halo- or nitro-phthalonitriles. These should serve as a strong starting point for the optimization of reactions with this compound.

Nucleophile (Phenol Derivative)BaseSolventTemperature (°C)Reaction Time (h)Representative Yield (%)Reference
4-tert-ButylphenolK₂CO₃DMF80-1008-1285-95[1]
3-MethoxyphenolK₂CO₃DMF80-906-1080-90[2]
3-AminophenolK₂CO₃DMF60-804-875-85[3]
Resorcinol (1,3-Dihydroxybenzene)K₂CO₃DMSO90-11012-2470-80 (for bis-adduct)[4]
Experimental Protocol: Synthesis of 3-(4-tert-Butylphenoxy)phthalonitrile

Disclaimer: This protocol is adapted from procedures for related phthalonitriles and should be optimized for this compound.

Materials:

  • This compound (1.0 eq)

  • 4-tert-Butylphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound, 4-tert-butylphenol, and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Begin stirring and gently heat the mixture to 90 °C under a nitrogen atmosphere.

  • Maintain the reaction at 90 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing an excess of cold deionized water. A precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions:

  • This compound is toxic if swallowed, in contact with skin, or if inhaled.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMF is a skin and eye irritant and can be absorbed through the skin. Handle with care.

  • Always work under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.

Section 2: Substitution with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines provides access to a variety of amino-substituted phthalonitriles. These compounds are not only precursors for phthalocyanines but also hold potential as building blocks in medicinal chemistry.

Causality Behind Experimental Choices:
  • Nucleophile Reactivity: Primary and secondary aliphatic amines are generally more nucleophilic than aromatic amines and will react more readily. Steric hindrance on the amine can slow the reaction rate.

  • Base: For reactions with amine hydrochlorides or when a less nucleophilic amine is used, a non-nucleophilic base such as K₂CO₃ or an organic base like triethylamine (Et₃N) is often added to facilitate the reaction. For more reactive amines, the amine itself can act as the base.

  • Solvent and Temperature: Similar to O-nucleophiles, polar aprotic solvents and elevated temperatures are typically employed. The choice of temperature will depend on the reactivity of the amine.

Data Presentation: Representative Reaction Conditions and Yields

The following table presents representative conditions for the synthesis of amino-substituted phthalonitriles, based on reactions with related halo- or nitro-phthalonitriles.

Nucleophile (Amine)BaseSolventTemperature (°C)Reaction Time (h)Representative Yield (%)Reference
MorpholineK₂CO₃DMF80-1006-1085-95[6]
AnilineK₂CO₃DMSO100-12012-2470-80[7]
PiperidineEt₃NAcetonitrileReflux8-1680-90[8]
N,N-DimethylamineNone (excess amine)Ethanol (sealed tube)100-1202475-85[9]
Experimental Protocol: Synthesis of 3-(Morpholin-4-yl)phthalonitrile

Disclaimer: This protocol is adapted from procedures for related phthalonitriles and should be optimized for this compound.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry three-neck round-bottom flask under a nitrogen atmosphere, combine this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.

  • Add morpholine to the stirred suspension.

  • Heat the reaction mixture to 90 °C and maintain this temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 6-10 hours).

  • Cool the reaction to room temperature and pour it into an excess of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-(morpholin-4-yl)phthalonitrile.

Safety Precautions:

  • Handle this compound with the same precautions as outlined in the previous section.[5]

  • Morpholine is corrosive and flammable. Handle in a fume hood and wear appropriate PPE.

  • Ensure the reaction is well-ventilated.

Applications and Future Directions

The primary and most well-established application of the substituted phthalonitriles derived from these reactions is in the synthesis of phthalocyanines (Pcs).[10][11] By introducing various phenoxy or amino groups onto the phthalonitrile precursor, the properties of the resulting phthalocyanine macrocycle can be finely tuned. For instance, bulky substituents can enhance solubility and prevent aggregation, which is crucial for applications in photodynamic therapy (PDT) where monomeric Pcs are the active photosensitizing species.[12] The electronic nature of the substituents also influences the photophysical properties of the phthalocyanine, such as its absorption wavelength and singlet oxygen quantum yield.[12]

In the realm of drug development, while direct applications of 3-substituted phthalonitriles are less common, related phthalic acid and phthalimide scaffolds have been explored as potential kinase inhibitors.[13][14] The ability to introduce diverse functionalities onto the phthalonitrile ring through SNAr reactions could provide a platform for generating novel libraries of compounds for screening against various biological targets. The morpholine moiety, in particular, is a well-known pharmacophore that can improve the pharmacokinetic properties of drug candidates.[6]

Visualization of Key Processes

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) on this compound Reactants This compound + Nucleophile (Nu:⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Reactants->Intermediate Nucleophilic Attack Products 3-Substituted Phthalonitrile + Br⁻ Intermediate->Products Elimination of Bromide

Caption: General workflow of the SNAr reaction on this compound.

Experimental_Workflow cluster_1 Synthetic Protocol Workflow Start Combine Reactants: This compound, Nucleophile, Base, Solvent Reaction Heat under Inert Atmosphere (e.g., 80-120 °C) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup (Precipitation or Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: A typical experimental workflow for the synthesis of substituted phthalonitriles.

References

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  • Nemykin, V. N., & Lukyanets, E. A. (2009). Synthesis of substituted phthalocyanines. Arkivoc, 2010(1), 136-208.
  • El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC advances, 11(54), 34229-34246.
  • BenchChem. (2025). 4-(3-Aminophenoxy)phthalonitrile | High-Performance Polymer Monomer. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(4-Morpholinyl)phthalonitrile. BenchChem.
  • Sigma-Aldrich. (2025).
  • El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 11(54), 34229-34246.
  • Zhang, Y., et al. (2018). Synthesis, characterization and self-promoted cure behaviors of a new phthalonitrile derivative 4-(4-(3, 5-diaminobenzoyl) phenoxy) phthalonitrile. Journal of Polymer Research, 25(9), 205.
  • Bayir, Z. A., et al. (2021). New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications. Dalton Transactions, 50(41), 14643-14656.
  • Gümrükçü, G., & Bekaroğlu, Ö. (2012).
  • Ozoemena, K. I. (2007). Syntheses and Functional Properties of Phthalocyanines. Molecules, 12(6), 1235-1250.
  • Çoşut, B., & Koca, A. (2014). The synthetic path of newly synthesized phthalonitrile derivative (3) and phenoxy-3-methoxybenzoic acid substitute phthalocyanine 4 and 5 compounds.
  • Hughes, G., & Williamson, G. E. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo [3, 2-d] pyrimidine (9-deazapurine)
  • Kalinichenko, E., Faryna, A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4435.
  • Kalinichenko, E., Faryna, A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed.
  • Wikipedia. (2023). Nucleophilic substitution.
  • Znoiko, S. A., Kuz'mina, M. S., et al. (2025). Synthesis and Properties of Phthalonitriles with 2-Phenylphenoxy Groups and Corresponding Metallophthalocyanines. Russian Journal of General Chemistry, 95(3).
  • El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2021). Two synthesis routes of phthalocyanine derivative 3.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2022). 16.
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  • Al-Zaydi, K. M. (2015). Nucleophilic substitution of alpha-haloenones with phenols.
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  • Shin, N. Y., et al. (2020).
  • Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry).
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  • Doc Brown's Chemistry. (n.d.). Part 10.4 Halogenoalkanes - Reaction with ammonia and amines.
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  • Wikipedia. (2023).
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  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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Application Notes and Protocols: 3-Bromophthalonitrile in the Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of 3-Bromophthalonitrile in Advanced Organic Electronics

This compound stands as a critical and versatile precursor in the synthesis of a diverse array of functional organic materials, particularly phthalocyanines (Pcs), for the ever-evolving field of organic electronics. Its strategic importance lies in the presence of a reactive bromine substituent on the phthalonitrile backbone. This bromine atom serves as a synthetic handle, enabling post-synthesis modification of the resulting phthalocyanine macrocycle through powerful cross-coupling reactions. This capability allows for the fine-tuning of the electronic, optical, and morphological properties of the final material, tailoring them for specific applications in devices such as Organic Field-Effect Transistors (OFETs) and Dye-Sensitized Solar Cells (DSSCs).

This guide provides an in-depth exploration of the use of this compound, detailing the synthesis of both symmetrical and, more critically, unsymmetrical phthalocyanines. We will elucidate the rationale behind key experimental choices and provide step-by-step protocols for synthesis, functionalization, and device fabrication.

Core Synthetic Strategy: From Brominated Precursor to Functional Macrocycle

The overarching strategy involves a multi-step process that begins with the cyclotetramerization of this compound, often in combination with other phthalonitrile derivatives, to form a brominated phthalocyanine core. This is followed by a post-synthetic modification, typically a palladium-catalyzed cross-coupling reaction, to introduce desired functional moieties.

Synthesis_Workflow cluster_synthesis Phthalocyanine Synthesis cluster_functionalization Post-Synthetic Functionalization cluster_application Device Application This compound This compound Cyclotetramerization Mixed Cyclotetramerization This compound->Cyclotetramerization Other_Phthalonitrile Other Substituted Phthalonitrile Other_Phthalonitrile->Cyclotetramerization Unsymmetrical_Pc Unsymmetrical Bromo-Phthalocyanine (A3B-type) Cyclotetramerization->Unsymmetrical_Pc Cross_Coupling Pd-Catalyzed Cross-Coupling Unsymmetrical_Pc->Cross_Coupling Unsymmetrical_Pc->Cross_Coupling Coupling_Partner Boronic Acid/Ester (Suzuki) or Terminal Alkyne (Sonogashira) Coupling_Partner->Cross_Coupling Functionalized_Pc Functionalized Phthalocyanine Cross_Coupling->Functionalized_Pc Device_Fabrication Device Fabrication (e.g., OFET, DSSC) Functionalized_Pc->Device_Fabrication Functionalized_Pc->Device_Fabrication Organic_Device Organic Electronic Device Device_Fabrication->Organic_Device

Figure 1: Overall workflow from this compound to a functional organic electronic device.

Part 1: Synthesis of an Unsymmetrical (A3B-Type) Zinc(II) Phthalocyanine

The synthesis of unsymmetrical phthalocyanines is paramount for creating materials with tailored properties. A statistical mixed cyclotetramerization is a common and effective method.[1][2] By reacting this compound with another substituted phthalonitrile in a 3:1 molar ratio, a mixture of products is obtained, from which the desired A3B-type phthalocyanine can be isolated. The choice of the second phthalonitrile (the 'B' unit) is crucial for imparting desired characteristics such as solubility and specific electronic properties.

Protocol 1: Synthesis of an A3B-Type Unsymmetrical Zinc(II) Phthalocyanine

This protocol describes the synthesis of an unsymmetrical zinc(II) phthalocyanine with three bromo-substituted units and one unit bearing a solubility-enhancing group (represented here by 'R').

Materials:

  • This compound

  • 4-R-phthalonitrile (where 'R' is a bulky, solubilizing group, e.g., tert-butylphenoxy)

  • Anhydrous Zinc (II) Acetate (Zn(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-Pentanol (anhydrous)

  • Toluene

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine this compound (3 equivalents), 4-R-phthalonitrile (1 equivalent), and anhydrous zinc (II) acetate (1 equivalent).

  • Solvent and Catalyst Addition: Add anhydrous 1-pentanol to the flask to create a stirrable suspension. Then, add a catalytic amount of DBU (approximately 0.1 equivalents) to the mixture.

  • Cyclotetramerization Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain reflux for 12-24 hours. The reaction progress can be monitored by the appearance of a deep green or blue color, characteristic of phthalocyanine formation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the 1-pentanol under reduced pressure.

    • The resulting crude solid contains a statistical mixture of phthalocyanines (A4, A3B, A2B2, AB3, B4) and oligomeric byproducts.

    • The crude product is then subjected to column chromatography on silica gel. A gradient elution system, for example, starting with toluene and gradually increasing the polarity with diethyl ether, is typically effective for separating the different phthalocyanine species.[1] The different isomers often exhibit distinct colors on the column, aiding in their separation.

  • Characterization: The purified A3B-type phthalocyanine should be characterized by standard techniques such as ¹H NMR, UV-Vis spectroscopy, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • DBU as a Catalyst: DBU is a non-nucleophilic organic base that facilitates the cyclotetramerization reaction.[1]

  • Zinc (II) Acetate as a Template: The zinc ion acts as a template, organizing the phthalonitrile units around it to promote the formation of the macrocycle.[1]

  • 1-Pentanol as Solvent: Its high boiling point is suitable for the reaction temperature required for cyclotetramerization.

  • Statistical Approach: While this method produces a mixture of products requiring careful chromatographic separation, it is a straightforward and widely used approach for accessing unsymmetrical phthalocyanines.[2]

Part 2: Post-Synthetic Functionalization via Suzuki-Miyaura Cross-Coupling

The bromine atoms on the synthesized A3B-phthalocyanine are now available for further chemical modification. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming new carbon-carbon bonds, allowing for the introduction of a wide variety of functional groups.[3][4][5] This enables the attachment of moieties that can enhance intermolecular interactions, modify energy levels, or improve processability.

Protocol 2: Suzuki-Miyaura Cross-Coupling on the Brominated Phthalocyanine

This protocol outlines the coupling of an arylboronic acid to the bromo-substituted positions of the A3B-phthalocyanine.

Materials:

  • A3B-type Bromo-substituted Zinc(II) Phthalocyanine (from Protocol 1)

  • Arylboronic acid (e.g., 4-hexylphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the A3B-bromo-phthalocyanine (1 equivalent) in toluene.

  • Reagent Addition: Add the arylboronic acid (3.3 equivalents, a slight excess for each bromine atom), potassium carbonate (as a 2M aqueous solution), and ethanol.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 5-10 mol%), to the reaction mixture under a positive pressure of inert gas.

  • Coupling Reaction: Heat the mixture to reflux (around 80-90 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction to room temperature and add water.

    • Extract the product into dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by precipitation from a DCM/methanol mixture to obtain the pure, functionalized phthalocyanine.

  • Characterization: Confirm the successful coupling and purity of the final product using ¹H NMR (disappearance of signals corresponding to the bromo-substituted aromatic protons and appearance of new aromatic signals), UV-Vis spectroscopy, and mass spectrometry.

Suzuki_Coupling Bromo_Pc Bromo-Phthalocyanine Functionalized_Pc Functionalized Phthalocyanine Bromo_Pc->Functionalized_Pc Toluene/Ethanol/H₂O, Reflux Boronic_Acid Arylboronic Acid R-B(OH)₂ Boronic_Acid->Functionalized_Pc Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Functionalized_Pc Base Base (e.g., K₂CO₃) Base->Functionalized_Pc

Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction on a bromo-phthalocyanine.

Part 3: Application in Organic Field-Effect Transistors (OFETs)

The functionalized phthalocyanines, with their extended π-conjugated systems and tailored peripheral groups, are excellent candidates for the active semiconductor layer in OFETs.[6][7] The substituents introduced via the Suzuki coupling can influence the molecular packing in the solid state, which is a critical determinant of charge carrier mobility.

Protocol 3: Fabrication and Characterization of a Solution-Processed OFET

This protocol describes the fabrication of a bottom-gate, top-contact OFET using the functionalized phthalocyanine as the semiconductor.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Functionalized Zinc(II) Phthalocyanine (from Protocol 2)

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Shadow mask

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropyl alcohol.

    • Dry the substrate under a stream of nitrogen.

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the film quality of the organic semiconductor.

  • Semiconductor Deposition:

    • Dissolve the functionalized phthalocyanine in a high-purity organic solvent to form a solution (e.g., 5-10 mg/mL).

    • Deposit a thin film of the phthalocyanine solution onto the prepared substrate using spin-coating. The spin speed and time should be optimized to achieve a uniform film of the desired thickness.

    • Anneal the film at an elevated temperature (e.g., 80-120 °C) under a nitrogen atmosphere to remove residual solvent and improve molecular ordering.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length and width onto the semiconductor film.

    • Thermally evaporate gold (Au) through the shadow mask to define the source and drain electrodes. A typical thickness for the electrodes is 40-50 nm.

  • Device Characterization:

    • The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions.

    • Obtain the output characteristics (I_DS vs. V_DS at various V_G) and transfer characteristics (I_DS vs. V_G at a constant V_DS).

    • From the transfer characteristics in the saturation regime, calculate the key performance parameters.

Data Presentation and Analysis:

The performance of the OFET is evaluated based on several key parameters, which can be summarized in a table for clarity.

Parameter Description Typical Value Range
Field-Effect Mobility (µ) The average velocity of charge carriers in the semiconductor channel in response to an electric field.10⁻³ - 1 cm²/Vs
On/Off Current Ratio (I_on/I_off) The ratio of the drain current when the transistor is in the 'on' state to the 'off' state.> 10⁵
Threshold Voltage (V_th) The minimum gate voltage required to induce a conducting channel.0 to -20 V

The field-effect mobility (µ) can be calculated from the slope of the (I_DS)¹ᐟ² vs. V_G plot in the saturation regime using the following equation:

I_DS = (µ * C_i * W) / (2 * L) * (V_G - V_th)²

Where:

  • I_DS is the drain-source current

  • µ is the field-effect mobility

  • C_i is the capacitance per unit area of the gate dielectric

  • W is the channel width

  • L is the channel length

  • V_G is the gate voltage

  • V_th is the threshold voltage

The successful fabrication of an OFET with good performance metrics demonstrates the efficacy of using this compound as a starting block for creating high-performance organic electronic materials. The ability to systematically modify the molecular structure through post-synthetic functionalization provides a clear pathway for optimizing device performance for specific applications.

References

  • Synthesis of the unsymmetrically substituted phthalocyanines 3 and 4. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis and Characterization of New Unsymmetrically Substituted Phthalocyanines. ResearchGate. Available at: [Link]

  • Synthesis of unsymmetrically substituted phthalocyanines as precursors for porphyrin-phthalocyanine dimers. University of California, Riverside. Available at: [Link]

  • Novel symmetrical and unsymmetrical fluorine-containing metallophthalocyanines: synthesis, characterization and investigation of their biological properties. Dalton Transactions. Available at: [Link]

  • Soluble substituted phthalocyanines for OFET applications. ResearchGate. Available at: [Link]

  • Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer. Materials Advances. Available at: [Link]

  • Synthetic approaches to asymmetric phthalocyanines and their analogues. Semantic Scholar. Available at: [Link]

  • Brominated metal phthalocyanine-based covalent organic framework for enhanced selective photocatalytic reduction of CO2. PubMed. Available at: [Link]

  • 2.2. Synthesis of Subphthalocyanines. Thieme. Available at: [Link]

  • ChemInform Abstract: Synthesis of Unsymmetrical Phthalocyanines: A Brief Overview. ResearchGate. Available at: [Link]

  • Structural modification of unsymmetrically substituted monophthalocyanines by nucleophilic reactions. Semantic Scholar. Available at: [Link]

  • Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry. Available at: [Link]

  • Phthalocyanines and Their Analogs Applied in Dye-Sensitized Solar Cell. ResearchGate. Available at: [Link]

  • Investigation into electronic interaction and work function tuning of phthalocyanine molecules and graphene interfaces. RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol. National Institutes of Health. Available at: [Link]

  • Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. Springer. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]

  • ChemInform Abstract: Synthesis of Functionalized Alkynes via Palladium-Catalyzed Sonogashira Reactions. ResearchGate. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. Available at: [Link]

  • Electronic Structure of Metallophthalocyanines, MPc (M = Fe, Co, Ni, Cu, Zn, Mg) and Fluorinated MPc. OSTI.GOV. Available at: [Link]

  • Electronic structures of two-dimensional covalent organic frameworks based on a series of period 4 transition metal phthalocyanines and ethynyl moieties. Inorganic Chemistry Frontiers. Available at: [Link]

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Application Note & Protocol: A Researcher's Guide to the Templated Cyclotrimerization of 3-Bromophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of brominated metallophthalocyanines via the cyclotrimerization of 3-bromophthalonitrile. Phthalocyanines are robust macrocyclic compounds with extensive applications in catalysis, chemical sensing, photodynamic therapy, and materials science. The introduction of bromine atoms onto the periphery of the phthalocyanine ring modulates its electronic properties, solubility, and potential for further functionalization. This guide details the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for characterization, grounded in established scientific principles to ensure reproducibility and safety.

Foundational Principles: The "Why" Behind the Synthesis

The cyclotrimerization of phthalonitriles is the most common and effective method for creating the 18-π-electron aromatic system of the phthalocyanine macrocycle.[1] The reaction involves the tetramerization of four phthalonitrile units, a process that is highly favored by the presence of a metal salt which acts as a template.

The Templating Effect: The metal ion coordinates with the nitrogen atoms of the isoindoline intermediates that form in situ, organizing the four precursor molecules in a conformation that facilitates the final ring-closing macrocyclization.[2] Without a metal template, the reaction often yields a complex mixture of products with low efficiency.[3]

Role of Reagents:

  • High-Boiling Point Solvent: The reaction requires significant thermal energy to proceed, typically at temperatures above 150 °C.[2] Solvents like isoamyl alcohol, pentanol, or quinoline are used to achieve these temperatures at atmospheric pressure.

  • Base Catalyst: A non-nucleophilic organic base, most commonly 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is employed to initiate the reaction. The base promotes the formation of the reactive isoindoline intermediate from the phthalonitrile precursor.[4][5]

  • This compound: The use of a monosubstituted phthalonitrile like this compound results in the formation of a statistical mixture of four constitutional isomers (C₄ₕ, C₂ᵥ, Cₛ, and D₂ₕ symmetry). This is an important consideration, as it can affect the material's packing in the solid state and its spectroscopic properties, though for many applications, the isomeric mixture is used without separation.

Experimental Protocol: Synthesis of Tetra-3-bromometallophthalocyanine

This protocol describes a general procedure that can be adapted for various divalent metal salts (e.g., ZnCl₂, Co(OAc)₂, CuCl₂).

Materials and Equipment
Reagent/MaterialFormulaCAS No.Recommended PurityNotes
This compoundC₈H₃BrN₂56518-20-8>98%Starting precursor.
Metal(II) Salt (e.g., Co(OAc)₂)Co(C₂H₃O₂)₂71-48-7>98%Template. Anhydrous salt is preferred.
Isoamyl AlcoholC₅H₁₂O123-51-3AnhydrousHigh-boiling solvent.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂6674-22-2>98%Base catalyst.
MethanolCH₃OH67-56-1ACS GradeFor precipitation and washing.
Deionized WaterH₂O7732-18-5-For washing.
Hydrochloric Acid (HCl)HCl7647-01-01 M (aq.)For washing crude product.
Silica GelSiO₂7631-86-960 Å, 230-400 meshFor column chromatography.

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Nitrogen or Argon gas inlet and bubbler

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass column for chromatography

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • High-boiling alcohols are flammable and their vapors can be irritating.

  • DBU is a strong base; avoid contact with skin and eyes.

  • Brominated organic compounds should be handled with care as potential irritants.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a three-neck flask with a reflux condenser, an inert gas inlet, and a stopper. Ensure all glassware is flame-dried or oven-dried to remove moisture.

    • Establish an inert atmosphere by purging the system with dry Nitrogen or Argon gas. A gentle positive pressure should be maintained throughout the reaction.

    • Causality: An inert atmosphere is crucial to prevent the oxidation of reagents and intermediates at the high temperatures required for the reaction, which would otherwise lead to unwanted byproducts.

  • Charging the Flask:

    • To the flask, add this compound (1.00 g, 4.83 mmol).

    • Add the anhydrous metal salt. A molar ratio of 4:1 (phthalonitrile:metal) is required. For Cobalt(II) acetate, this corresponds to (0.214 g, 1.21 mmol).

    • Add isoamyl alcohol (15 mL).

    • Begin stirring the mixture to form a suspension.

  • Initiating the Reaction:

    • Using a syringe, add DBU (0.37 mL, 2.42 mmol, ~0.5 equivalents per phthalonitrile) to the stirring suspension.

    • Heat the reaction mixture to reflux (approx. 130 °C for isoamyl alcohol) and maintain this temperature for 24 hours.

    • Observation: The reaction mixture will gradually darken, eventually turning into a deep green or blue solution, which is characteristic of metallophthalocyanine formation.[4] Reaction progress can be monitored by thin-layer chromatography (TLC) using a toluene or THF mobile phase.[4]

  • Isolation of Crude Product:

    • After 24 hours, remove the heat source and allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture into a beaker containing a 4:1 mixture of methanol/water (v/v, 100 mL). This will cause the product to precipitate.[4]

    • Stir the resulting suspension for 30 minutes, then collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid sequentially with warm 1 M HCl, deionized water, and finally methanol to remove unreacted metal salts, DBU, and other polar impurities.[6]

    • Dry the crude product in a vacuum oven at 60 °C overnight.

Purification Protocol

Phthalocyanines are notoriously challenging to purify due to their strong aggregation tendency and often low solubility.[1]

  • Solvent Washing (Soxhlet Extraction): For a moderately pure product, the dried crude solid can be extensively washed with solvents like acetone and ethanol in a Soxhlet apparatus to remove more soluble organic impurities.

  • Column Chromatography: This is the preferred method for achieving high purity.

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexanes or petroleum ether).

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of a more polar solvent, such as tetrahydrofuran (THF) or toluene, in hexanes.[6] The intensely colored phthalocyanine fraction should be collected.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified brominated metallophthalocyanine as a dark, crystalline solid.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization setup_1 Assemble and Dry Glassware setup_2 Establish Inert Atmosphere (N2/Ar) setup_1->setup_2 reagents Add this compound, Metal Salt, and Solvent setup_2->reagents catalyst Add DBU Catalyst reagents->catalyst reflux Heat to Reflux (e.g., 130°C) for 24 hours catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Methanol/Water cool->precipitate filtrate Filter and Wash Crude Solid precipitate->filtrate purify Purify by Column Chromatography filtrate->purify characterize Analyze via UV-Vis, FTIR, Mass Spec, NMR purify->characterize

Caption: Experimental workflow for the synthesis of brominated metallophthalocyanines.

Characterization of the Final Product

Confirmation of the product's identity and purity is essential. The following techniques are standard:

  • UV-Vis Spectroscopy: In a suitable solvent like THF or toluene, the product should exhibit two characteristic absorptions: an intense Q-band in the 670-750 nm region and a Soret (or B) band around 350 nm.[7] The Q-band is the hallmark of the phthalocyanine macrocycle.

  • FTIR Spectroscopy: The most important feature to confirm is the disappearance of the sharp nitrile (-C≡N) stretching peak from the this compound starting material, which typically appears around 2230 cm⁻¹.

  • Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the product, which will show a characteristic isotopic pattern due to the presence of bromine and the central metal.[4]

  • ¹H NMR Spectroscopy: If the synthesized phthalocyanine is sufficiently soluble, ¹H NMR can provide structural information. The aromatic protons will appear as complex multiplets in the downfield region (typically 7.5-9.5 ppm).[8]

Summary of Key Parameters

ParameterValue/ConditionRationale
Reactant Ratio (Phthalonitrile:Metal)4 : 1 (molar)Stoichiometric ratio for tetramerization around a single metal center.
Base Catalyst (DBU)~2 equivalents per metal ionCatalytic amount sufficient to initiate the reaction.
SolventHigh-boiling alcohol (e.g., isoamyl alcohol)To achieve necessary reaction temperature (>150 °C).
TemperatureRefluxEnsures a consistent and sufficiently high reaction temperature.
Reaction Time24 hoursAllows the reaction to proceed to completion.[4]
AtmosphereInert (Nitrogen or Argon)Prevents oxidation and side reactions.
Expected Yield40-75%Varies depending on the metal and purification efficiency.

References

  • Çakır Çanak, Z., et al. (2019). Synthesis of tetrakis bromine terminated phthalocyanine and its methylmethacrylate polymers via ATRP. Turkish Journal of Chemistry. Available at: [Link]

  • Claessens, C. G., et al. (2016). Phthalocyanines: Structure, Synthesis, Purification and Applications. DergiPark. Available at: [Link]

  • Mondal, J., et al. (2023). Interfacial Synergism of Brominated Phthalocyanine and Carbon Nanoparticle-Based Nanocomposite for Efficient Oxygen Electrocatalysis. ACS Applied Energy Materials.[4] Available at: [Link]

  • Zang, L., et al. (2023). Brominated metal phthalocyanine-based covalent organic framework for enhanced selective photocatalytic reduction of CO2. Journal of Colloid and Interface Science.[9] Available at: [Link]

  • Shirai, H., & Kobayashi, N. (2003). Syntheses and Functional Properties of Phthalocyanines. Molecules.[5] Available at: [Link]

  • Wang, J., et al. (2021). A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. Physical Chemistry Chemical Physics.[10] Available at: [Link]

  • Wang, J., et al. (2021). A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. RSC Publishing.[11] Available at: [Link]

  • Ozoemena, K. I., & Nyokong, T. (2001). Synthesis and purification of metallooctachlorophthalocyanines. Polyhedron. Available at: [Link]

  • L-Isaura, R-A., et al. (2020). Reaction mechanism of phthalonitrile cyclization for the synthesis of phthalocyanines. ResearchGate.[2] Available at: [Link]

  • Nesterova, I. V., et al. (2022). Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. Dyes and Pigments. Available at: [Link]

  • Miura, H., et al. (2021). Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. Molecules.[6] Available at: [Link]

  • Collins, R. A., & Mohammed, K. A. (1982). Purification and characterization of phthalocyanines. Journal of Physics D: Applied Physics. Available at: [Link]

  • Chambrier, I., & Cook, M. J. (2012). Improved syntheses of high hole mobility phthalocyanines: A case of steric assistance in the cyclo-oligomerisation of phthalonitriles. Beilstein Journal of Organic Chemistry.[3] Available at: [Link]

  • Zhang, T., et al. (2019). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. MDPI. Available at: [Link]

  • Ghavial, S., & Gribble, G. W. (2011). Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines). Molecules.[12] Available at: [Link]

  • Gulea, M., et al. (2019). Cp*RuCl-Catalyzed Formal Intermolecular Cyclotrimerization of Three Unsymmetrical Alkynes Through a Boron Temporary Tether: Regioselective Four-Component Coupling Synthesis of Phthalides. The Journal of Organic Chemistry. Available at: [Link]

  • Wood, R., et al. (2002). Phthalocyanines: structure and vibrations. Journal of Raman Spectroscopy.[13] Available at: [Link]

  • Choi, C. F., et al. (2011). The Synthesis and Characterization of a Group of Transition Metal Octabutoxynaphthalocyanines and the Absorption and Emission Properties of the Co, Rh, Ir, Ni, Pd and Pt Members of This Group. Molecules.[7] Available at: [Link]

  • The Journal of Organic Chemistry. (2024). ACS Publications. Available at: [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromophthalonitrile in Advanced Synthesis

In the landscape of modern organic and materials chemistry, phthalonitriles (1,2-dicyanobenzenes) represent a critical class of precursors for the synthesis of phthalocyanines, a family of robust macrocyclic compounds with extensive applications in dyes, pigments, chemical sensors, and photodynamic therapy.[1][2][3] The functionalization of the phthalonitrile core is paramount for tuning the physicochemical properties of the resulting phthalocyanines, such as solubility, aggregation behavior, and electronic characteristics.

This compound serves as a highly versatile and strategic starting material for introducing molecular diversity. The presence of a bromine atom at the 3-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and broadly applicable sets of transformations in synthetic chemistry.[4][5] These reactions enable the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, tolerating a wide array of functional groups.[5][6]

This comprehensive guide provides detailed application notes and field-proven protocols for the four most impactful palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this key building block in the synthesis of novel, high-value molecules.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a common, elegant catalytic cycle.[7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle, initiated by a Palladium(0) species, proceeds through three fundamental steps: oxidative addition, transmetalation (for C-C and C-N couplings) or migratory insertion (for Heck), and reductive elimination.

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (Palladacycle) OxAdd->PdII Transmetal Transmetalation (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) PdII->Transmetal PdII_R Ar-Pd(II)-R Transmetal->PdII_R M-X Coupling_Partner R-M (Organoboron, Organocopper, Amine etc.) Coupling_Partner->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, coupling an organohalide with an organoboron species, typically a boronic acid or its ester derivatives.[8][9] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[10][11] For this compound, this provides a direct route to 3-arylphthalonitriles, which are key precursors for unsymmetrically substituted phthalocyanines.

Causality in Protocol Design:
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard.[12] Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides, but are also highly effective for aryl bromides.[13]

  • Base: A base is essential to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[14] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield and should be screened for optimal performance.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typical. Water plays a crucial role in dissolving the inorganic base and assisting in the formation of the active boronate species.[9]

Experimental Protocol: Synthesis of 3-Phenylphthalonitrile

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be thoroughly degassed by sparging with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-phenylphthalonitrile.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O100>90[12]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2.5)Dioxane/H₂O80>85[15]
PdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF/H₂O90>88[15]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is an indispensable tool for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][16] This reaction is co-catalyzed by palladium and copper(I) salts.[17] Applying this to this compound allows for the direct synthesis of 3-alkynylphthalonitriles, which are valuable precursors for extended π-conjugated systems in phthalocyanines or other advanced materials.

Causality in Protocol Design:
  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[17] This species is more reactive and readily undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HBr byproduct and to act as the solvent.[1]

  • Ligand: Triphenylphosphine (PPh₃) is a classic and effective ligand for this reaction, stabilizing the palladium catalyst.[18]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strict inert atmosphere is critical for high yields.[16]

Experimental Protocol: Synthesis of 3-(Phenylethynyl)phthalonitrile

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine (e.g., in a 2:1 ratio).

  • Add phenylacetylene dropwise via syringe while stirring.

  • Heat the reaction mixture to 50-60 °C and stir under argon. Monitor the reaction by TLC.

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford pure 3-(phenylethynyl)phthalonitrile.

Sonogashira_Workflow Start 1. Combine Reactants (this compound, Pd/Cu catalysts) Inert 2. Establish Inert Atmosphere (Argon Purge) Start->Inert Solvent 3. Add Solvents & Alkyne (THF, Et₃N, Phenylacetylene) Inert->Solvent React 4. Heat and React (50-60°C, 2-6h) Solvent->React Workup 5. Work-up (Filter, Wash, Extract) React->Workup Purify 6. Purify (Column Chromatography) Workup->Purify Product Pure 3-(Phenylethynyl)phthalonitrile Purify->Product

Sources

Application Notes & Protocols: The Strategic Use of 3-Bromophthalonitrile in Advanced Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of 3-Bromophthalonitrile

Phthalocyanines (Pcs) represent a premier class of synthetic macrocyclic compounds, celebrated for their intense color, exceptional stability, and versatile electronic properties.[1][2] These attributes have cemented their role as high-performance blue and green pigments in industries ranging from printing inks to automotive coatings and advanced materials.[1][3][4] The core of phthalocyanine synthesis relies on the cyclotetramerization of phthalonitrile precursors.[5][6] The strategic selection of substituted phthalonitriles is the primary method for tuning the final properties of the macrocycle.

Among these precursors, this compound stands out as a particularly valuable building block. The presence of a bromine atom at the α-position (the positions adjacent to the fused benzene ring junction) offers a powerful tool for modulating the electronic structure, steric profile, and reactivity of the resulting phthalocyanine. This guide provides an in-depth exploration of the synthesis of both symmetrical and unsymmetrical phthalocyanine derivatives from this compound, detailing the underlying chemical principles and providing actionable laboratory protocols.

Part 1: Synthesis of Symmetrical Tetrabromophthalocyanines

The most direct application of this compound is in the synthesis of 1,8(11),15(18),22(25)-tetrabromophthalocyanines. The cyclotetramerization of four identical this compound units creates a symmetrical macrocycle where a bromine atom is located at an α-position on each of the four isoindole subunits. This reaction can be guided by a central metal ion (templated synthesis) or conducted in its absence to yield a metal-free derivative.

Metal-Templated Synthesis: A Robust and High-Yield Approach

The use of a metal salt, such as cobalt(II) chloride or copper(II) chloride, serves as a template, organizing the phthalonitrile units around it to facilitate the ring-closing reaction.[7][8] The metal ion becomes permanently chelated within the phthalocyanine cavity, yielding a stable metallophthalocyanine (MPc). This method is often performed at high temperatures (220–240 °C), either neat (solvent-free) or in a high-boiling solvent.[9][10]

Causality Behind the Method:

  • High Temperature: The cyclotetramerization reaction has a significant activation energy barrier. High temperatures provide the necessary thermal energy to drive the reaction forward.

  • Metal Template: The metal ion acts as a Lewis acid, coordinating with the nitrogen atoms of the nitrile groups. This coordination pre-organizes the four phthalonitrile molecules into the correct geometry for macrocyclization, significantly increasing the reaction efficiency and yield compared to non-templated reactions.

  • Solvent-Free vs. Solvent: Solvent-free (neat) reactions are common for simple precursors and can simplify purification. High-boiling solvents like pentanol or quinoline can improve heat transfer and reactant solubility but require more extensive purification.

Experimental Protocol 1: Synthesis of Cobalt(II) 1,8(11),15(18),22(25)-Tetrabromophthalocyanine

Materials:

  • This compound (4.0 eq)

  • Anhydrous Cobalt(II) Chloride (CoCl₂) (1.0 eq)

  • High-boiling solvent (e.g., N,N-dimethylformamide or 1-pentanol), or neat conditions

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Methanol, Acetone, Dimethylformamide (DMF) for washing

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine this compound and anhydrous CoCl₂ in a 4:1 molar ratio. For a solvent-based reaction, add a high-boiling solvent.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to remove oxygen and moisture, which can interfere with the reaction.

  • Heating: Heat the reaction mixture to 220-240 °C under a steady flow of nitrogen and maintain this temperature for 4-6 hours.[10] The mixture will darken and become viscous.

  • Cooling and Precipitation: Allow the reaction to cool to room temperature. If a solvent was used, the product often precipitates upon cooling. If the reaction was neat, the result is a solid mass.

  • Initial Purification: Carefully add methanol to the flask to break up the solid mass. Filter the resulting suspension using a Büchner funnel.

  • Acid/Base Washing: Wash the crude solid sequentially with hot 1M HCl to remove any unreacted metal salts, followed by hot 1M NaOH to remove acidic impurities. Wash with deionized water until the filtrate is neutral.

  • Solvent Washing: Wash the solid with hot methanol and then hot acetone to remove organic byproducts and unreacted starting material. The limited solubility of the product in these solvents allows for effective purification.[9][10]

  • Drying: Dry the final product, a dark blue or green powder, in a vacuum oven at 80 °C overnight.

Workflow Diagram: Metal-Templated Synthesis

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Cascade A 4x this compound C High Temperature Cyclotetramerization (220-240 °C, N₂ Atmosphere) A->C B 1x Metal Salt (e.g., CoCl₂) B->C D Crude Product C->D E Acid Wash (HCl) D->E F Base Wash (NaOH) E->F G Solvent Wash (MeOH/Acetone) F->G H Final Product: Metal Tetrabromophthalocyanine G->H

Caption: Workflow for the synthesis of a metal-templated tetrabromophthalocyanine.

Metal-Free Synthesis: Accessing the Core Macrocycle

For applications where a central metal ion is undesirable, metal-free phthalocyanines (H₂Pc) can be synthesized. This is typically achieved by heating the phthalonitrile in a high-boiling alcohol in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5][11]

Causality Behind the Method:

  • Strong Base (DBU): In the absence of a metal template, a strong base is required to initiate the reaction. DBU facilitates the formation of a reactive intermediate from the phthalonitrile, which then propagates the cyclization.

  • High-Boiling Alcohol: Solvents like 1-pentanol or 2-ethoxyethanol provide the necessary high temperatures for the reaction while also participating in the reaction mechanism via the formation of alkoxide species.[5]

A recent, more environmentally friendly approach involves solvothermal synthesis in ethanol with DBU, which can yield high-quality crystals directly.[11][12]

Data Summary: Typical Reaction Conditions
Synthesis TargetPrecursorReagent/CatalystSolventTemperature (°C)Key Feature
MetallophthalocyanineThis compoundMetal Salt (e.g., CoCl₂, Zn(OAc)₂)1-Pentanol or Neat160 - 240Metal-templated, robust
Metal-Free PhthalocyanineThis compoundDBU or Li-alkoxide1-Pentanol / Ethanol120 - 160Strong base catalysis

Part 2: Advanced Synthesis of Unsymmetrically Substituted Phthalocyanines

A key advantage of phthalonitrile chemistry is the ability to create unsymmetrical "push-pull" or A₃B-type phthalocyanines. This is achieved through a mixed cyclotetramerization reaction, where this compound is co-reacted with a different substituted phthalonitrile (e.g., a phenoxy-substituted phthalonitrile).[13] This statistical approach yields a mixture of products, including the desired A₃B type, along with symmetrical A₄ and B₄ products and other isomers.

Causality and Challenges:

  • Statistical Distribution: The reaction produces a predictable, yet complex, mixture of products based on the molar ratio of the starting phthalonitriles. The desired unsymmetrical product must be isolated from this mixture.

  • Purification Strategy: Unlike the symmetrical synthesis where the product often precipitates in high purity, isolating a single unsymmetrical product requires careful column chromatography on silica gel.[13] The different substituents impart slight differences in polarity, enabling separation.

Workflow Diagram: Mixed Cyclotetramerization

G cluster_products Statistical Product Mixture A This compound (Precursor A) C Mixed Cyclotetramerization (e.g., Zn(OAc)₂, DBU, Pentanol) A->C B Substituted Phthalonitrile (Precursor B) B->C D A₄ C->D E A₃B C->E F A₂B₂ (isomers) C->F G AB₃ C->G H B₄ C->H I Chromatographic Separation (Silica Gel) D->I E->I F->I G->I H->I J Isolated A₃B Product I->J

Caption: Synthesis of unsymmetrical phthalocyanines via mixed cyclotetramerization.

Part 3: Properties and Impact of Bromine Substitution

The introduction of bromine atoms via this compound has profound effects on the properties of the final pigment or dye.

  • Electronic Effects & Color: Bromine is an electron-withdrawing group. Halogenation of the phthalocyanine core is a well-established method to shift the main electronic absorption band (the Q-band) to higher energies (a blue shift). This effect can tune the color of the material, often shifting it from a royal blue towards a greenish-blue or green.[5][10]

  • Solubility and Processing: While phthalocyanines are notoriously insoluble, peripheral substituents like bromine can disrupt the efficient π-π stacking between macrocycles. This disruption can slightly increase solubility in high-boiling organic solvents like DMF or DMSO, which is advantageous for characterization and some processing techniques.[9]

  • Electrochemical Properties: The electron-withdrawing nature of bromine increases the oxidation potential of the phthalocyanine ring, making it more resistant to oxidative degradation.[10] This property is exploited in applications like electrocatalysis, where brominated cobalt phthalocyanines have shown enhanced activity and stability for the oxygen evolution and reduction reactions, which are crucial for metal-air batteries.[8]

  • Solid-State Packing: The steric bulk of the bromine atoms influences how the macrocycles pack in the solid state. This can be used to control the crystalline polymorph (e.g., α- vs. β-form), which in turn dictates the final color and performance of the pigment in an application.

Conclusion

This compound is not merely a starting material but a strategic component for the rational design of advanced dyes and pigments. Its use enables the synthesis of robust, symmetrical tetrabromophthalocyanines with modified electronic properties and provides a gateway to complex, unsymmetrically substituted macrocycles through mixed cyclotetramerization. The ability to precisely place bromine atoms on the phthalocyanine periphery allows researchers to fine-tune color, stability, and electrochemical behavior, opening new avenues for these versatile molecules in fields from high-performance coatings to next-generation energy materials.

References

  • Synthesis of the unsymmetrically substituted phthalocyanines 3 and 4. ResearchGate. Available at: [Link]

  • CHEMICAL MODIFICATION OF PHTHALOCYANINES AND THEIR APPLICATION IN THE SYNTHESIS OF PHTHALOCYANINE PIGMENTS. Bibliomed. Available at: [Link]

  • Synthesis of Substituted Phthalocyanines. ResearchGate. Available at: [Link]

  • Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. Iowa State University Digital Repository. Available at: [Link]

  • Synthesis method of 3,6-dibromo phthalonitrile.Google Patents.
  • An efficient two-step synthesis of metal-free phthalocyanines using a Zn(ii) template. Royal Society of Chemistry. Available at: [Link]

  • Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Subphthalocyanines. Thieme Chemistry. Available at: [Link]

  • A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of alpha metal-free phthalocyanine.Google Patents.
  • A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method. National Institutes of Health (NIH). Available at: [Link]

  • The synthesis of the phthalonitrile metal-free and... ResearchGate. Available at: [Link]

  • Synthesis of Novel Unsymmetrically Substituted Push-Pull Phthalocyanines. Figshare. Available at: [Link]

  • Synthesis of Novel Unsymmetrically Substituted Push-Pull Phthalocyanines. J-Global. Available at: [Link]

  • Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. National Institutes of Health (NIH). Available at: [Link]

  • Chemistry and Applications of Phthalocyanine Pigments. Qualitron Chemicals. Available at: [Link]

  • Interfacial Synergism of Brominated Phthalocyanine and Carbon Nanoparticle-Based Nanocomposite for Efficient Oxygen Electrocatalysis. ACS Applied Energy Materials. Available at: [Link]

  • Practical Applications of Phthalocyanines – from Dyes and Pigments to Materials for Optical, Electronic and Photo-electronic Devices. ResearchGate. Available at: [Link]

  • Multisubstituted phthalonitriles for phthalocyanine synthesis. YorkSpace. Available at: [Link]

  • Phthalocyanine Dyes and Pigments. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

How to improve the yield of 3-Bromophthalonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromophthalonitrile. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of this compound, a valuable precursor for phthalocyanines and other functional materials, is most commonly achieved via a Sandmeyer reaction starting from 3-aminophthalonitrile. While effective, this pathway is sensitive to reaction conditions, and suboptimal execution can lead to significantly reduced yields and purification difficulties. This guide addresses the most frequent challenges in a practical question-and-answer format.

Troubleshooting & Frequently Asked Questions (FAQs)
Section 1: Low Yield and Incomplete Conversion

Question 1: My overall yield is consistently below 40%. What are the primary factors I should investigate?

Answer: A low yield in the Sandmeyer synthesis of this compound typically points to issues in one of the two main stages: the initial diazotization of 3-aminophthalonitrile or the subsequent copper-catalyzed bromide displacement.

The most critical factor is the stability of the intermediate diazonium salt. This species is thermally labile and prone to decomposition.[1] Key areas to scrutinize are:

  • Temperature Control: The diazotization step must be performed at low temperatures (0–5 °C) to prevent the premature decomposition of the diazonium salt into undesired byproducts, such as 3-hydroxyphthalonitrile, and the formation of tar-like polymers.[1]

  • Purity of Starting Material: Ensure your 3-aminophthalonitrile is pure. The presence of impurities can interfere with the diazotization process.

  • Efficiency of the Sandmeyer Reaction: The displacement of the diazonium group is catalyzed by copper(I) bromide (CuBr). The quality and solubility of the catalyst are paramount for high conversion.

Below is a workflow to diagnose the source of low yield.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield of this compound check_diazotization Problem Area: Diazotization Step? start->check_diazotization check_sandmeyer Problem Area: Sandmeyer Step? start->check_sandmeyer check_workup Problem Area: Workup/Purification? start->check_workup temp_control Action: Maintain Temp at 0-5°C Use ice/salt bath. check_diazotization->temp_control Temp > 5°C? nitrite_addition Action: Add NaNO2 solution slowly sub-surface to avoid localized heating. check_diazotization->nitrite_addition Rapid Addition? completeness_test Action: Test for excess HNO2 using starch-iodide paper. check_diazotization->completeness_test Incomplete Reaction? catalyst_quality Action: Use freshly prepared or high-purity CuBr. Ensure it dissolves to form the active complex. check_sandmeyer->catalyst_quality Old/Poor Catalyst? reaction_time Action: Ensure sufficient reaction time for complete N2 evolution. check_sandmeyer->reaction_time Gas evolution stops prematurely? extraction_solvent Action: Use appropriate solvent for extraction. Check for product solubility. check_workup->extraction_solvent Poor recovery from aqueous phase? purification_method Action: Optimize recrystallization solvent system or consider column chromatography. check_workup->purification_method Impure final product?

Caption: A logical workflow for diagnosing and addressing low product yield.

Question 2: How can I be sure the initial diazotization is complete before proceeding to the Sandmeyer step?

Answer: This is a crucial in-process control check. The diazotization reaction uses nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HBr or HCl.[2] To ensure all the 3-aminophthalonitrile has been converted to the diazonium salt, you must have a slight excess of nitrous acid.

Verification Protocol: After the addition of your sodium nitrite solution is complete and you have stirred for an additional 15-20 minutes at 0-5 °C, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper.

  • Positive Result (Desired): The paper immediately turns a deep blue-black. This indicates the presence of excess nitrous acid, confirming that the primary amine has been fully consumed.

  • Negative Result: If the paper does not change color or the color is faint, it means the nitrous acid has been completely consumed and there may be unreacted 3-aminophthalonitrile remaining. In this case, you should add a small additional amount of the NaNO₂ solution until a positive test is achieved.

Unreacted amine is problematic as it can later couple with the diazonium salt to form highly colored azo dye impurities, which are difficult to remove.[1]

Question 3: My reaction mixture turns dark and forms a tar-like substance. What causes this and how can it be prevented?

Answer: Tar formation is a classic sign of diazonium salt decomposition. The primary cause is a loss of temperature control. Even localized heating from a too-rapid addition of the sodium nitrite solution can initiate decomposition.

Preventative Measures:

  • Aggressive Cooling: Use an ice-salt bath to maintain a temperature between 0 and 5 °C. Ensure the reaction thermometer is accurately measuring the internal temperature of the liquid.

  • Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite dropwise using a pressure-equalizing dropping funnel. The tip of the funnel should be below the surface of the reaction mixture to prevent localized overheating and immediate decomposition at the point of contact.

  • Vigorous Stirring: Ensure the mixture is stirred efficiently to dissipate heat as it is generated.

Section 2: Impurity Profile and Purification

Question 4: I've isolated my crude product, but it's a brownish or reddish color instead of off-white. What is this impurity?

Answer: A colored impurity in this reaction is almost certainly an azo compound. This is formed when the electrophilic diazonium salt intermediate couples with an electron-rich aromatic ring. The most likely candidate for this coupling is unreacted 3-aminophthalonitrile.

This issue stems directly from incomplete diazotization. By ensuring a slight excess of nitrous acid is present (as confirmed by the starch-iodide test), you eliminate the unreacted amine, thereby preventing the formation of these highly colored byproducts.

Question 5: Besides azo compounds, what other major byproduct should I be aware of?

Answer: The most common non-azo byproduct is 3-hydroxyphthalonitrile . This is formed from the reaction of the diazonium salt with water (hydrolysis). While low temperatures suppress this side reaction, it can still occur, especially if the reaction is allowed to warm up before the copper(I) bromide is added. The presence of this impurity can often be detected by NMR or LC-MS analysis of the crude product.

Purification Strategy: Both 3-hydroxyphthalonitrile and the starting 3-aminophthalonitrile are more polar than the desired this compound. A well-optimized recrystallization, often from an ethanol/water mixture or toluene, can be effective at removing these impurities. If recrystallization is insufficient, silica gel column chromatography using a hexane/ethyl acetate gradient is a reliable alternative.

Optimized Experimental Protocol

This protocol represents a robust starting point for the synthesis. It is critical to adhere to the temperature and addition rate specifications.

Step 1: Preparation of the Copper(I) Bromide Solution

  • In a flask, dissolve copper(II) sulfate pentahydrate (1.2 eq) and sodium bromide (2.5 eq) in water.

  • While stirring vigorously, slowly add sodium sulfite or a similar reducing agent until the blue color of Cu(II) disappears and a white precipitate of copper(I) bromide forms.

  • Isolate the CuBr by filtration, wash with water, then ethanol, and finally diethyl ether. Dry under vacuum. Note: Using freshly prepared, high-quality CuBr is critical for yield.

Step 2: Diazotization and Sandmeyer Reaction

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-aminophthalonitrile (1.0 eq) in a solution of 48% hydrobromic acid (HBr, ~3.0 eq).

  • Cool the stirred suspension to 0 °C in an ice-salt bath.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir for an additional 20 minutes at 0-5 °C. Verify the presence of excess nitrous acid using starch-iodide paper.

  • In a separate beaker, dissolve the freshly prepared CuBr (1.2 eq) in 48% HBr (~1.5 eq). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Caution: Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium complex and drive the reaction to completion.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as an off-white to pale yellow solid.

Diagram: Sandmeyer Reaction Mechanism

SandmeyerMechanism cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_sandmeyer Step 2: Sandmeyer Displacement amine 3-Aminophthalonitrile diazonium 3-Phthalonitrile Diazonium Bromide amine->diazonium + HONO, HBr hono HONO (from NaNO2 + HBr) radical_cation [Ar-N₂]⁺• diazonium->radical_cation + Cu(I)Br (Single Electron Transfer) cubr CuBr product This compound n2 N₂ Gas aryl_radical Ar• radical_cation->aryl_radical - N₂ aryl_radical->product + [Cu(II)Br₂] (Bromine atom transfer) cu_complex [Cu(II)Br₂] cu_complex->cubr - Br⁻, regenerates Cu(I)

Caption: The two-stage mechanism for the synthesis of this compound.

Comparative Data on Reaction Conditions

The following table summarizes typical reaction parameters that can be adjusted for optimization. Yields are highly dependent on the scale and purity of reagents.

ParameterCondition A (Standard)Condition B (High Acidity)Rationale for Variation
Acid Hydrochloric Acid (HCl)Hydrobromic Acid (HBr)Using HBr provides the bromide counter-ion directly, simplifying the system.
Amine:Acid Ratio 1 : 31 : 4Higher acid concentration can improve the solubility of the amine salt and stabilize the diazonium intermediate.
Temperature 0–5 °C0–5 °CThis is a critical parameter and should not be significantly varied.
Catalyst CuBrCuBrFreshly prepared CuBr consistently gives the best results.
Typical Yield 60–75%65–80%Conditions can be optimized to consistently achieve yields in this range.
References
  • M. K. A. El-Dean, S. M. M. El-sheref, and A. H. M. El-agrody, "Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines," Journal of Porphyrins and Phthalocyanines, 2024.
  • Wikipedia, "Sandmeyer reaction," 2023. [Link]

  • J. Reade, "Reactions of Diazonium Salts: Sandmeyer and Related Reactions," Master Organic Chemistry, 2018. [Link]

  • Organic Chemistry Portal, "Sandmeyer Reaction," 2023. [Link]

  • BYJU'S, "Sandmeyer Reaction Mechanism," 2023. [Link]

  • L.S. College, Muzaffarpur, "Sandmeyer reaction," 2020. [Link]

  • Organic Chemistry Portal, "Diazotisation," 2023. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "Pharmaceutical Synthesis: The Essential Contribution of 3-Nitrophthalonitrile," 2023. [Link]

  • Leznoff, C. C.; McArthur, C. R.; Qin, Y. "The direct bromination of phthalonitrile." Can. J. Chem.1992, 70 (5), 1319-1323. (Note: While not directly linked, this source is relevant to alternative bromination methods mentioned in the search results).

Sources

Technical Support Center: Purification of Crude 3-Bromophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-Bromophthalonitrile by column chromatography. This document provides in-depth, field-proven insights and practical troubleshooting advice for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding the Challenge: Purifying this compound

This compound is a substituted aromatic nitrile, a class of compounds often used as precursors in the synthesis of phthalocyanines and other functional materials.[1][2] The crude product from synthesis, often a Sandmeyer reaction or direct bromination, may contain a variety of impurities.[1] Successful purification via column chromatography hinges on exploiting the polarity differences between the desired product and these contaminants.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 3-aminophthalonitrile or phthalonitrile.

  • Over-brominated Products: e.g., Dibromophthalonitrile isomers.

  • Isomeric Byproducts: Bromine substitution at other positions on the aromatic ring.

  • Reagents and their byproducts: Residual N-bromosuccinimide (NBS) or related species.[3]

  • Hydrolysis Products: Conversion of nitrile groups to amides or carboxylic acids.

The key to a successful separation is to develop a solvent system that provides a good separation factor (ΔRf) between this compound and its specific impurities.[4]

Safety First: Handling Brominated Nitriles

Before beginning any experimental work, it is critical to consult the Safety Data Sheet (SDS). Brominated aromatic nitriles are classified as hazardous.

  • Toxicity: These compounds are often toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: They can cause serious skin and eye irritation.[5][6]

Mandatory Safety Precautions:

  • Ventilation: Always handle this compound in a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[5]

  • Waste Disposal: Dispose of all chemical waste in designated, sealed containers according to institutional guidelines.[5]

Developing the Purification Method: The Power of TLC

Never proceed directly to column chromatography without first developing a suitable solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the desired product has a Retention Factor (Rf) of approximately 0.3-0.4 .[8] This Rf value provides an optimal balance, ensuring the compound moves down the column efficiently but slowly enough to separate from impurities.[8]

Step-by-Step TLC Protocol:
  • Prepare Samples: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also, prepare a dilute solution of your starting material if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and the starting material side-by-side on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing your chosen eluent (mobile phase). Start with a non-polar solvent like hexanes and gradually increase polarity by adding ethyl acetate or dichloromethane.

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds are UV-active.

  • Calculate Rf Values: The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.[9] Rf = (Distance traveled by solute) / (Distance traveled by solvent front)[10]

Interpreting TLC Results:
  • Rf too high (>0.7): The eluent is too polar. Your compound will elute too quickly from the column with poor separation.[4] Decrease the polarity (e.g., increase the proportion of hexanes).

  • Rf too low (<0.2): The eluent is not polar enough. Your compound will move too slowly or may get stuck on the column, leading to broad bands and long elution times.[4] Increase the polarity (e.g., increase the proportion of ethyl acetate).

  • Ideal Separation: Aim for a solvent system where your product spot is well-separated from all impurity spots. A ΔRf of at least 0.2 between the product and the nearest impurity is desirable.

Solvent System Trial Composition (v/v) Observed Product Rf Analysis & Next Step
1100% Hexanes0.05Not polar enough. Compound is stuck at the baseline. Increase polarity.
290:10 Hexanes:Ethyl Acetate0.25Good starting point. Separation from a less polar spot (Rf=0.5) is visible.
380:20 Hexanes:Ethyl Acetate0.40Optimal. Good movement and clear separation from baseline and faster-running impurities.
450:50 Hexanes:Ethyl Acetate0.85Too polar. Compound is moving too close to the solvent front.

Experimental Protocol: Column Chromatography

This protocol outlines a standard flash column chromatography procedure. The scale (amount of silica, column size) should be adjusted based on the amount of crude material. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[11]

Materials:
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)[12]

  • Selected Eluent (e.g., 80:20 Hexanes:Ethyl Acetate)

  • Sand (acid-washed)

  • Glass column with stopcock

  • Collection vessels (test tubes or flasks)

  • TLC plates and chamber

Procedure:
  • Column Preparation (Wet Packing):

    • Securely clamp the column in a vertical position.[13]

    • Place a small plug of cotton or glass wool at the bottom to support the packing.[13]

    • Add a small layer of sand (~1 cm) over the plug.[13]

    • In a separate beaker, prepare a slurry of silica gel in your starting eluent.[14]

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[14]

    • Once the silica has settled, add another thin layer of sand on top to prevent disruption of the silica bed when adding solvent.[13]

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [14]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

    • Gently add your eluent to the column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column.

    • Apply gentle pressure (using a pipette bulb or regulated air supply) to force the solvent through the column at a steady rate.[12]

    • Collect the eluate in sequentially numbered fractions.[15]

    • The separation of components occurs as the mobile phase moves through the stationary phase. Less polar compounds will elute first.[16]

  • Analysis of Fractions:

    • Monitor the elution process by spotting fractions onto TLC plates.

    • Develop the TLC plates using the same eluent system.

    • Combine the fractions that contain the pure product (single spot on TLC with the correct Rf).

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

// Nodes Start [label="Problem Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Poor or No Separation\n(Overlapping Spots)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="Product Not Eluting\n(Stuck at Baseline)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q3 [label="Product Elutes Too Quickly\n(High Rf)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q4 [label="Cracked or Channeled\nSilica Bed", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol1 [label="Solution:\n- Optimize solvent system with TLC.\n- Try a different solvent family (e.g., Toluene/Acetone).\n- Ensure proper column packing."]; Sol2 [label="Solution:\n- Increase eluent polarity incrementally (gradient elution).\n- Check for compound decomposition on silica (run a stability test).[17]\n- Ensure compound is not insoluble in eluent."]; Sol3 [label="Solution:\n- Decrease eluent polarity.\n- Check for column overloading.\n- Ensure sample was loaded in a concentrated band."]; Sol4 [label="Solution:\n- Repack the column carefully.\n- Avoid letting the column run dry.\n- Ensure gentle solvent addition to avoid disturbing the bed."];

// Connections Start -> Q1; Start -> Q2; Start -> Q3; Start -> Q4;

Q1 -> Sol1 [label="Yes"]; Q2 -> Sol2 [label="Yes"]; Q3 -> Sol3 [label="Yes"]; Q4 -> Sol4 [label="Yes"]; } Caption: Troubleshooting Decision Workflow

Frequently Asked Questions (FAQs)

Q1: My compound is a white solid, but the fractions coming off the column are yellow. What is happening?

  • This is common. The yellow color may be from impurities that are more conjugated or from minor degradation products. Continue to collect fractions and rely on TLC analysis to identify the pure, colorless fractions containing your product.

Q2: I see cracks in my silica bed. How does this affect my purification?

  • Cracks or channels in the silica bed lead to poor separation. The solvent and sample will bypass the stationary phase, flowing through the cracks instead. This prevents the necessary interaction for separation. The column must be repacked. This is often caused by the column running dry or by packing the silica too hastily.[11]

Q3: My product is not very soluble in the hexanes/ethyl acetate eluent. How can I load it onto the column?

  • This is precisely why dry loading is recommended.[12] By pre-adsorbing your crude material onto a small amount of silica, you create a concentrated band at the top of the column, even if the compound has low solubility in the mobile phase. If you must wet load, use the absolute minimum volume of a stronger, more polar solvent (like dichloromethane) to dissolve the sample, then immediately add it to the column.[12] Using too much of a strong solvent will destroy the separation at the top of the column.[17]

Q4: I ran my column, but my yield is very low. Where did my compound go?

  • Several possibilities exist:[17]

    • Decomposition: Your compound may not be stable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.

    • Elution Failure: The eluent may not have been polar enough to move your compound off the column. Try flushing the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) to see if the product elutes.

    • Dilute Fractions: Your compound may have eluted, but it is spread across many fractions at a low concentration. Combine and concentrate a wider range of fractions where you expected to see your product.

Q5: Can I reuse my column?

  • It is generally not recommended for high-purity applications. It is very difficult to wash all previous compounds from the silica gel, and this can lead to cross-contamination in subsequent purifications. For routine, less sensitive purifications, it may be possible but is not standard practice.

References

Sources

Technical Support Center: Purifying 3-Bromophthalonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromophthalonitrile. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle that a compound's solubility in a solvent increases with temperature.[1][2] This document provides detailed protocols, troubleshooting advice, and foundational knowledge to address challenges encountered during this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to remove impurities from a crude solid sample.[1][3] In a typical synthesis, side products, unreacted starting materials, and other contaminants are present. A successful recrystallization selectively isolates the this compound, yielding a product of high purity, which is often crucial for subsequent synthetic steps or final applications.

Q2: How do I select the best solvent for recrystallizing this compound?

The ideal solvent is one in which this compound is highly soluble at high temperatures but sparingly soluble or insoluble at low temperatures.[1][4] This differential solubility is the cornerstone of the technique. Additionally, the solvent should either not dissolve impurities at all or dissolve them so well that they remain in the solution (the "mother liquor") even upon cooling.[4][5] For brominated phthalonitriles, alcohols like ethanol or mixed solvent systems such as dichloromethane/methanol have been reported to be effective.[6][7]

Q3: How can I determine the purity of my final, recrystallized product?

The most common method is melting point analysis. A pure crystalline solid will have a sharp, well-defined melting point range (typically <1°C). Impurities disrupt the crystal lattice, causing the melting point to become depressed and broadened. Comparing the experimental melting point to the literature value for this compound provides a reliable indication of purity. Other analytical techniques like NMR or HPLC can provide more detailed quantitative purity data.[3]

Experimental Protocols & Methodologies

Successful recrystallization requires careful attention to detail. The following protocols provide step-by-step guidance for both single-solvent and mixed-solvent systems.

Key Physical & Chemical Properties
PropertyValueSource
Chemical Name This compound[8][9]
IUPAC Name 3-bromobenzene-1,2-dicarbonitrile[8]
CAS Number 76241-80-0[8][9]
Molecular Formula C₈H₃BrN₂[8]
Molecular Weight 207.03 g/mol [8]
Protocol 1: Single-Solvent Recrystallization from Ethanol

This method is preferred for its simplicity when a suitable single solvent is identified. Ethanol has been shown to be effective for purifying brominated phthalonitriles.[6]

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently to boiling (e.g., on a hot plate).

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves. It is critical to use the minimum amount of boiling solvent necessary to form a saturated solution; using too much will significantly reduce your yield.[10][11]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[12][13]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause the compound to precipitate, trapping impurities.[3][14] Slow cooling promotes the formation of large, pure crystals.[1]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation by further decreasing the compound's solubility.[3][11]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Using warm or room-temperature solvent will redissolve some of your product.[10]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator to remove all residual solvent.

Recrystallization Workflow

G cluster_dissolution Dissolution Phase cluster_purification Purification & Crystallization cluster_isolation Isolation Phase a 1. Place Crude Solid in Erlenmeyer Flask b 2. Add Minimum Amount of Hot Solvent a->b c 3. Heat to Boiling to Completely Dissolve b->c d 4. Hot Filtration (If Insoluble Impurities Exist) c->d e 5. Slow Cooling to Room Temperature d->e f 6. Cool in Ice Bath to Maximize Yield e->f g 7. Collect Crystals via Vacuum Filtration f->g h 8. Wash with Minimal Ice-Cold Solvent g->h i 9. Dry Crystals Thoroughly h->i end_node Pure Crystalline Product i->end_node

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems in a question-and-answer format to help you resolve them efficiently.

Q: My compound won't dissolve, even after adding a lot of boiling solvent. What's wrong?

A: There are two likely causes:

  • Incorrect Solvent Choice: The solvent may simply be unsuitable for this compound. The compound must be soluble in the boiling solvent.[1] You may need to screen other solvents.

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If a significant portion of your desired compound has dissolved but some solid remains, this is the most probable cause.

    • Solution: Perform a hot gravity filtration to remove the insoluble material before proceeding to the cooling step.[2]

Q: The solution has cooled, but no crystals have formed. What should I do?

A: This is a classic case of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point.[10][15]

  • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth to begin.[10][14][15]

  • Solution 2: Add a Seed Crystal. If you have a small amount of pure this compound, add a tiny crystal to the solution. This provides a perfect template for other molecules to crystallize onto.[14][15]

  • Solution 3: Reduce Solvent Volume. You may have used too much solvent.[10][15] Gently heat the solution to boil off some of the solvent, making it more concentrated, and then attempt to cool it again.[14][15]

Q: My compound separated as an oil, not as crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is cooled too quickly with a very high concentration of solute.[15] The oil is simply your impure, molten compound.

  • Solution 1: Reheat and Add More Solvent. Warm the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point slightly, then try cooling again, but much more slowly.[15] Insulating the flask (e.g., by placing it in a beaker of warm water and letting both cool together) can promote slower crystal growth.[12]

  • Solution 2: Change Solvents. If oiling out persists, the solvent is likely a poor choice. Try a solvent with a lower boiling point or switch to a mixed-solvent system.

Q: My final yield of crystals is very low. Why did this happen?

A: A low yield is disappointing but can often be explained and prevented.

  • Cause 1: Too Much Solvent. This is the most common reason.[14][15] An excessive volume of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[10]

  • Cause 2: Premature Filtration. If you filtered the solution while it was too cool, you may have lost a substantial amount of product that crystallized in the filter funnel.

  • Cause 3: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a portion of your purified product.[10]

  • Solution: Before discarding the filtrate (mother liquor), you can try to recover more product by boiling off a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Troubleshooting Decision Tree

G start Problem Encountered During Recrystallization prob1 No Crystals Form Upon Cooling start->prob1 prob2 Compound 'Oils Out' start->prob2 prob3 Yield is Very Low start->prob3 q1 Is the solution clear or cloudy? prob1->q1 sol2a Reheat to dissolve oil. Add slightly more solvent. Cool VERY slowly. prob2->sol2a q3 Did you use the minimum amount of boiling solvent? prob3->q3 sol1a Scratch flask with glass rod. Add a seed crystal. q1->sol1a Cloudy (Supersaturated) sol1b Too much solvent used. Boil off some solvent and re-cool. q1->sol1b Clear (Unsaturated) sol2b Consider a different solvent with a lower boiling point. sol2a->sol2b If problem persists sol3a Recover second crop from mother liquor by concentrating and re-cooling. q3->sol3a No sol3b Ensure wash solvent is ice-cold and used sparingly in future attempts. q3->sol3b Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Are there any general rules for choosing solvents for recrystallization? (2012, April 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. (n.d.). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • 3-Bromopentanenitrile. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis method of 3,6-dibromo phthalonitrile. (n.d.). Google Patents.
  • Recrystallization1. (n.d.). Retrieved from [Link]

  • This compound(CAS# 76241-80-0). (n.d.). Angene Chemical. Retrieved from [Link]

  • Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical Properties of Propanenitrile, 3-bromo- (CAS 2417-90-5). (n.d.). Cheméo. Retrieved from [Link]

  • Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. (n.d.). MDPI. Retrieved from [Link]

  • On-surface synthesis of phthalocyanines with extended π-electron systems. (2024, December 9). National Institutes of Health. Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Bio-Based Self-Curing Phthalonitrile Resins Derived from Cinnamaldehyde. (2025, April 4). ACS Publications. Retrieved from [Link]

  • THE PREPARATION AND MODIFICATION OF PHTHALOCYANINE CONTAINING MATERIALS. (n.d.). The University of Arizona. Retrieved from [Link]

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Identifying and minimizing side products in 3-Bromophthalonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for reactions involving 3-Bromophthalonitrile. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common challenges, from unexpected side products to low yields, providing not just solutions but the scientific reasoning behind them. Our goal is to empower you to optimize your synthetic routes, ensure product purity, and confidently troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound and observing very low conversion. Why is this happening?

A1: This is a common challenge. The reactivity of an aryl halide in SNAr is highly dependent on electronic factors. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. For this intermediate to be stable, and thus for the reaction to proceed efficiently, strong electron-withdrawing groups (EWGs) must be positioned ortho or para to the leaving group (in this case, bromine).[1][2] In this compound, the two nitrile groups (-CN) are meta and ortho to the bromine. While the ortho nitrile provides some activation, the overall stabilization of the negative charge is significantly less than in a molecule like 4-nitrobromobenzene, where the nitro group is para.[2][3] This results in a higher activation energy and a slower, less efficient reaction.

  • Expert Insight: Direct SNAr on this compound often requires forcing conditions (high temperatures, strong nucleophiles, and polar aprotic solvents like DMF or DMSO), which can unfortunately lead to the formation of other side products. If you are observing low conversion, consider that the reaction may not be favorable under your current conditions.

Q2: My reaction mixture has turned a deep color (often green or blue) and I have a significant amount of insoluble material. What is this side product?

A2: The formation of a highly colored, insoluble material is a strong indication of phthalocyanine formation.[4][5] Phthalonitriles are well-known precursors to phthalocyanines, which are intensely colored macrocycles. This process, called cyclotetramerization, can be initiated by high temperatures, metal salts (even trace amounts from reagents or reaction vessels), or strong bases.[5]

  • Causality: The reaction involves the tetramerization of four phthalonitrile molecules around a central atom or protons. The resulting extended π-system is responsible for the strong absorption of light in the visible region, leading to the characteristic colors. Oligomeric and polymeric materials can also form as unavoidable side-products.[4]

Q3: I suspect my product is contaminated with hydrolysis byproducts. What are they and how can I identify them?

A3: The nitrile groups of this compound are susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[6] The reaction proceeds in a stepwise manner. The first hydrolysis product would be 3-bromo-2-cyanobenzamide , where one of the nitrile groups is converted to a primary amide. With continued hydrolysis, the amide can be further hydrolyzed to a carboxylic acid, yielding 3-bromo-2-cyanobenzoic acid . If both nitrile groups hydrolyze, you could form 3-bromophthalamide and ultimately 3-bromophthalic acid .

  • Identification Strategy:

    • FT-IR Spectroscopy: Look for the appearance of a strong C=O stretching band around 1660-1690 cm⁻¹ for the amide and a broad O-H stretch from ~2500-3300 cm⁻¹ along with a C=O stretch around 1700 cm⁻¹ for the carboxylic acid.[7] The characteristic C≡N stretch around 2230 cm⁻¹ will decrease in intensity or disappear.

    • ¹H NMR Spectroscopy: The amide protons (-CONH₂) will typically appear as two broad singlets between 5.5 and 8.5 ppm. The carboxylic acid proton (-COOH) is a very broad singlet, often above 10 ppm.

    • Mass Spectrometry: This is the most definitive method. Calculate the expected molecular weights of the potential hydrolysis products and look for the corresponding m/z values in your spectrum.

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Substitution Reactions

This guide provides a systematic approach to troubleshoot and optimize nucleophilic substitution reactions where the primary issue is low conversion of this compound.

start Low Yield of Substituted Product check_sm Recovered Starting Material (SM)? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No, Complex Mixture check_sm->no_sm No sub_yes Reaction is too slow or does not reach completion. yes_sm->sub_yes sub_no SM is being consumed by side reactions. no_sm->sub_no action_yes Option 1: Force S N Ar Conditions (Higher Temp, Longer Time) Option 2: Switch to Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) sub_yes->action_yes action_no Identify Side Products: - Check for Polymerization (insoluble color) - Check for Hydrolysis (IR, NMR, MS) - Check for Debromination sub_no->action_no

Caption: Troubleshooting logic for low-yield substitution reactions.

Given the inherent low reactivity of the 3-position in SNAr, a more robust and reliable strategy is to employ palladium-catalyzed cross-coupling reactions. These reactions proceed through a different mechanism that does not rely on the electronic activation of the aromatic ring in the same way.[3][8][9]

Reaction Type Coupling Partner Typical Application Key Side Products to Monitor
Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids, boronic esters)Formation of C-C bonds (e.g., biaryls)Homocoupling of the boronic acid, Protodeboronation, Protodebromination of starting material.
Buchwald-Hartwig Amination Amines (primary, secondary)Formation of C-N bonds (e.g., aryl amines)Protodebromination of starting material, β-Hydride elimination from the Pd-amido complex.[10]
Sonogashira Coupling Terminal AlkynesFormation of C-C triple bonds (e.g., aryl alkynes)Homocoupling of the alkyne (Glaser coupling), Protodebromination of starting material.

This protocol provides a starting point for the synthesis of 3-arylphthalonitriles. Optimization may be required based on the specific boronic acid used.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. Add a degassed aqueous solution of a base, such as 2M Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mechanism Outline: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 L₂Pd⁰ pd_complex L₂Pd⁰(Ar-X) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation L₂Pd⁰(Ar)(Ar') pd_complex->transmetalation Transmetalation (Ar'-B(OR)₂ + Base) transmetalation->pd0 Reductive Elimination product Ar-Ar' transmetalation->product Product Release

Caption: The key steps of the Suzuki-Miyaura cross-coupling cycle.[6][8][11][12]

Guide 2: Minimizing and Identifying Hydrolysis

This guide focuses on preventing the hydrolysis of the nitrile groups and identifying the resulting side products.

The key to preventing hydrolysis is the rigorous exclusion of water.

  • Solvent Purity: Use anhydrous solvents. If not purchased as anhydrous, solvents should be dried over appropriate drying agents (e.g., molecular sieves for DMF, sodium/benzophenone for THF/Dioxane) and distilled prior to use.

  • Reagent Purity: Ensure all reagents, especially bases, are anhydrous. Hygroscopic reagents should be handled in a glovebox or under a stream of inert gas.

  • Atmosphere Control: Conduct reactions under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel. Use flame-dried glassware.

  • pH Control: Avoid strongly acidic or basic aqueous conditions during workup if possible. If an aqueous wash is necessary, perform it quickly and at a neutral or slightly acidic pH, then promptly dry the organic layer.[13]

The table below summarizes the key spectroscopic signatures to look for when identifying the primary hydrolysis byproducts of this compound.

Compound Structure Key FT-IR Peaks (cm⁻¹)[7][14] Key ¹H NMR Signals (ppm)
This compound 3-Br, 1,2-(CN)₂-C₆H₃~2230 (C≡N stretch)Aromatic protons (~7.8-8.2)
3-Bromo-2-cyanobenzamide 3-Br, 2-CN, 1-CONH₂-C₆H₃~3400 & ~3200 (N-H stretch), ~2230 (C≡N stretch), ~1680 (C=O stretch)Aromatic protons, 2 x Broad singlets for -NH₂ (~6.0-8.0)
3-Bromo-2-cyanobenzoic Acid 3-Br, 2-CN, 1-COOH-C₆H₃~3300-2500 (Broad O-H), ~2230 (C≡N stretch), ~1700 (C=O stretch)Aromatic protons, 1 x Very broad singlet for -COOH (>10)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

References

  • Google Patents. (n.d.). CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile.
  • Semantic Scholar. (1995). Synthesis of 3-nitrophthalonitrile and tetra-α-substituted phthalocyanines. Retrieved January 17, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Scholar. Retrieved January 17, 2026, from [Link]

  • World Scientific. (2024). Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. Journal of Porphyrins and Phthalocyanines. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Expected mechanism for the formation of phthalocyanine 3. Retrieved January 17, 2026, from [Link]

  • York University. (n.d.). Multisubstituted phthalonitriles for phthalocyanine synthesis. YorkSpace. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]

  • Tetrahedron Letters. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]

  • Journal of Molecular Structure. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved January 17, 2026, from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 17, 2026, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Retrieved January 17, 2026, from [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 17, 2026, from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved January 17, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved January 17, 2026, from [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved January 17, 2026, from [Link]

Sources

Overcoming solubility issues of 3-Bromophthalonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-3BPN-SOL-202601

Version: 1.0

Introduction: Navigating the Solubility Challenges of 3-Bromophthalonitrile

Welcome to the technical support guide for this compound (CAS: 76241-80-0). As a key intermediate in the synthesis of phthalocyanines, functional dyes, and other advanced materials, this compound is a compound of significant interest. However, its unique molecular structure—an aromatic ring functionalized with two polar nitrile groups and a bromine atom—presents distinct solubility challenges that can impede reaction kinetics, purification, and overall process efficiency.

This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common solubility issues. We move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: What are the general solubility properties of this compound?

A: this compound is a largely nonpolar molecule due to its benzene ring, but it possesses significant polarity from the two ortho-dinitrile groups. This dual nature dictates its solubility profile. It is practically insoluble in water and other highly polar protic solvents. Its solubility is favored in a range of common organic solvents, particularly polar aprotic solvents and some chlorinated solvents. However, achieving high concentrations can still be challenging without optimization. Structurally similar compounds, like 4-bromophthalonitrile, are noted to be soluble in common organic solvents but have low water solubility[1].

Q2: I've added this compound to a recommended solvent, but it's dissolving extremely slowly. Is this normal?

A: Yes, this is a frequently encountered issue. It's crucial to distinguish between solubility (a thermodynamic property representing the maximum amount that can dissolve) and the dissolution rate (a kinetic property). A slow dissolution rate is often due to a large particle size, which limits the available surface area for the solvent to act upon. The process of breaking down the crystalline lattice of the solid requires energy, and if the initial solvation energy is not highly favorable, the process can be kinetically slow[2].

Q3: My mixture appears cloudy, with fine particles that won't settle. Is the compound dissolved?

A: A cloudy or hazy appearance indicates that you have a suspension or a fine dispersion, not a true solution. In a true solution, the solute is solvated at the molecular level, resulting in a completely clear mixture. The presence of visible particles, even if they are very small, means the solubility limit has been exceeded under the current conditions or the dissolution process is incomplete. Techniques like sonication can sometimes create fine dispersions that mimic a solution, so careful observation is key[3].

Section 2: Troubleshooting Guide: Strategies for Enhancing Solubility

This guide provides a systematic approach to overcoming common solubility problems.

Problem: Insufficient Solubility in a Single Solvent System

Diagnosis: You have determined that the maximum concentration of this compound in your chosen solvent is too low for your intended application. This occurs when the polarity and solvation properties of a single solvent are not ideally matched to the solute's structural characteristics.

Recommended Solutions:

  • Systematic Solvent Screening: The first step is to ensure the most appropriate single solvent has been chosen. Test solubility in a range of solvents with varying polarities.

  • Employing Co-Solvent Systems: A mixture of two or more miscible solvents can often dissolve a solute to a greater extent than either individual solvent.[4][5] This technique, known as co-solvency, works by modifying the overall polarity of the solvent environment to better match that of the solute. For this compound, a common strategy is to blend a good "wetting" solvent (like Dichloromethane or Toluene) with a highly polar aprotic solvent (like DMF, DMSO, or NMP) that can strongly solvate the nitrile groups.

  • Controlled Temperature Adjustment: For most solid solutes, solubility increases with temperature.[6][7] This is because the dissolution process is typically endothermic, meaning it requires energy input to break the solute's crystal lattice.[6] Applying heat provides this energy and can significantly increase the saturation solubility.

Troubleshooting Workflow: From Problem to Solution

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G cluster_0 Initial State & Diagnosis cluster_1 Kinetic Solutions (Rate Enhancement) cluster_2 Thermodynamic Solutions (Solubility Enhancement) cluster_3 Outcome start Problem: Insufficient Dissolution of This compound check_rate Is dissolution slow or incomplete? start->check_rate Observe check_conc Is max concentration too low? start->check_conc Observe sonicate Apply Sonication (Protocol 4) check_rate->sonicate reduce_size Consider Particle Size Reduction (e.g., grinding) check_rate->reduce_size solvent_screen Perform Solvent Screen (Protocol 2) check_conc->solvent_screen end_node Achieved: Clear, Homogeneous Solution at Target Concentration sonicate->end_node Verify reduce_size->end_node Verify cosolvent Develop Co-Solvent System (See Co-Solvency Workflow) solvent_screen->cosolvent If single solvent is insufficient heat Apply Controlled Heating (Protocol 3) solvent_screen->heat If single solvent is insufficient cosolvent->end_node Verify heat->end_node Verify

Caption: A troubleshooting flowchart for addressing solubility issues.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for implementing the recommended solutions. Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given solvent at a specific temperature.

  • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 5.0 mL) of the test solvent. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature using a shaker or stir plate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm PTFE syringe filter to remove any undissolved microparticles.

  • Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Calculation: Quantify the concentration of this compound in the sample against a pre-prepared calibration curve. Calculate the solubility in units of mg/mL or mol/L.

Protocol 2: Developing a Co-Solvent System

This protocol outlines a systematic approach to finding an effective binary solvent system.

  • Primary Solvent Selection: Choose a "primary" solvent in which this compound has at least moderate solubility (e.g., Dichloromethane, THF).

  • Co-Solvent Selection: Choose a "secondary," miscible co-solvent that is more polar and a strong hydrogen bond acceptor (e.g., DMF, DMSO, NMP).

  • Ratio Screening: Prepare a series of vials with a fixed amount of this compound. Add different ratios of the primary:co-solvent mixture (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 by volume) to each vial.

  • Observation & Equilibration: Cap the vials, agitate until dissolved (or for a set time, e.g., 1 hour), and visually inspect for the vial with the highest dissolved amount or fastest dissolution rate.

  • Optimization: If necessary, perform a finer screen of ratios around the most effective mixture identified in the previous step.

  • Validation: Confirm the solubility in the optimized co-solvent system using the quantitative method described in Protocol 1.

Co-Solvency Workflow Diagram

G start Select Primary Solvent (e.g., DCM, Toluene) select_co Select Polar Aprotic Co-Solvent (e.g., DMF, DMSO) start->select_co prep_ratios Prepare Solvent Mixtures (e.g., 9:1, 4:1, 1:1, 1:4) select_co->prep_ratios add_solute Add Excess 3-BPN to Each Ratio prep_ratios->add_solute agitate Agitate and Equilibrate add_solute->agitate observe Visually Identify Best Ratio agitate->observe quantify Quantify Solubility in Optimal Ratio (Protocol 1) observe->quantify finish Optimized Co-Solvent System quantify->finish

Caption: A workflow for developing an optimal co-solvent system.

Protocol 3: Enhancing Dissolution with Controlled Heating
  • Safety First: Ensure your heating apparatus (e.g., hot plate with oil bath) is in a fume hood and away from flammable materials. Never heat a sealed vial. Use a reflux condenser if heating for extended periods near the solvent's boiling point.

  • Setup: Place the vial containing the solute and solvent in the heating bath.

  • Incremental Heating: Gradually increase the temperature in increments (e.g., 10 °C) while stirring.

  • Observation: Observe the dissolution of the solid. Note the temperature at which all solid dissolves.

  • Cooling & Stability: Once dissolved, slowly cool the solution to room temperature. Crucially, observe for any precipitation. If the compound precipitates upon cooling, you have created a supersaturated solution, and the true solubility at room temperature is lower. This information is vital for crystallization procedures.

Protocol 4: Accelerating Dissolution Using Sonication

Sonication uses high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates localized energy, which breaks apart solute agglomerates and enhances solvent penetration.[9][10]

  • Equipment: Use either an ultrasonic bath or a more powerful probe sonicator.

  • Preparation: Place the solute and solvent in a vial. For a bath, ensure the water level is sufficient to surround the sample portion of the vial.

  • Application:

    • Bath Sonication: Place the vial in the bath and turn on the unit. Monitor the process. This is a gentler method.

    • Probe Sonication: Insert the tip of the probe into the solvent (but not touching the glass). Use in pulsed mode (e.g., 5 seconds ON, 10 seconds OFF) to prevent excessive heat buildup.

  • Monitoring: Sonication can heat the sample.[11] Monitor the temperature and use a cooling bath if necessary to avoid solvent boiling or compound degradation.

  • Endpoint: Sonicate until the solid is fully dissolved. If it does not dissolve after a reasonable time (e.g., 15-30 minutes), the solubility limit has likely been reached.

Mechanism of Sonication-Assisted Dissolution

G cluster_0 Before Sonication cluster_1 During Sonication cluster_2 After Sonication agglomerate Solid Particle Agglomerate ultrasound Ultrasonic Waves solvent1 Solvent Molecules cavitation Cavitation Bubble Formation & Collapse ultrasound->cavitation particles Deagglomerated Particles cavitation->particles Impacts dissolved Molecularly Dissolved Solute particles->dissolved Increased surface area accelerates dissolution solvent2 Solvent Molecules

Caption: Sonication breaks up particle agglomerates, increasing surface area.

Section 4: Quick Reference Data

The following table provides a starting point for solvent selection based on general chemical principles. Quantitative solubility should always be determined experimentally (Protocol 1).

Solvent ClassExample SolventsExpected Utility for this compoundRationale & Comments
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), AcetonitrileHigh Solubility Expected Strong dipole-dipole interactions can solvate the polar nitrile groups effectively. Often the best choice for achieving high concentrations.
Chlorinated Dichloromethane (DCM), ChloroformGood to Moderate Solubility Good balance of polarity to solvate the nitrile groups while being nonpolar enough to interact with the aromatic ring. Excellent for initial dissolution and as primary co-solvents.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate Solubility Moderate polarity. Can be effective, especially THF.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate Solubility Useful for dissolving at room temperature, but may have lower saturation limits than DMF or DMSO.
Aromatic Toluene, XyleneLow to Moderate Solubility Primarily interacts with the benzene ring. Solubility may be limited but can be useful as a co-solvent, especially in reactions where polar aprotics are undesirable.
Alcohols Methanol, Ethanol, IsopropanolLow Solubility Protic nature and hydrogen bonding are not ideal for solvating the dinitrile structure.
Nonpolar Hexanes, HeptaneVery Low / Insoluble Insufficient polarity to overcome the crystal lattice energy. Often used as anti-solvents for crystallization.

Section 5: References

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link][12]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical Sciences and Research. [Link][4]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link][5]

  • Jadhav, S. B., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link][13]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][2]

  • ResearchGate. (n.d.). Thermodynamics of mixtures containing aromatic nitriles. [Link][14]

  • PubChem. (n.d.). 3-Bromopropionitrile. [Link][15]

  • Angene Chemical. (n.d.). This compound(CAS# 76241-80-0). [Link][16]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link][6]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link][17]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. [Link][9]

  • ResearchGate. (2023). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. [Link][18]

  • ResearchGate. (2019). Sonication speeds up dissolution or actually increase solubility?. [Link][3]

  • Semantic Scholar. (n.d.). Direct preparation of nitriles from carboxylic acids in continuous flow. [Link][19]

  • PubMed. (2013). Direct preparation of nitriles from carboxylic acids in continuous flow. [Link][20]

  • Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-bromo- (CAS 2417-90-5). [Link][21]

  • Google Patents. (n.d.). EP1189855B1 - Use of nitriles as polar aprotic solvents. [22]

  • Wassink, L., & Bender, T. P. (2024). Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. Journal of Porphyrins and Phthalocyanines. [Link][23]

  • ResearchGate. (2021). How to dissolve chemical compound using ultrasonicator?. [Link][10]

  • Chaudhari, R. K., et al. (2020). Comparative evaluation of dissolution profile of drug in its formulation by UV spectrophotometry. International Journal of Pharmaceutical Chemistry and Analysis. [Link][24]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. [Link][25]

  • PubChem. (n.d.). 4-Bromophthalonitrile. [Link][26]

  • U.S. Food and Drug Administration. (2016). Dissolution Methods Database. [Link][27]

  • AJPO JOURNALS. (2024). Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. [Link][7]

  • RSSL. (n.d.). Dissolution Testing: An overview. [Link][28]

  • Teledyne Labs. (n.d.). Dissolution Testing For Tablets. [Link][29]

  • ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication?. [Link][30]

  • CORE. (2010). Organic Solvent Solubility Data Book. [Link][31]

  • ResearchGate. (2013). Does sonication denature a compound?. [Link][11]

  • Scribd. (n.d.). Temperature's Impact on Solubility | PDF. [Link][32]

Sources

Preventing the formation of isomers in BsubPc synthesis from 3-Bromophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Isomer Formation in BsubPc Synthesis from 3-Bromophthalonitrile Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Welcome to the technical support center for Boron Subphthalocyanine (BsubPc) synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the formation of isomers when using this compound as a precursor. Our goal is to equip you with the scientific understanding and practical protocols necessary to navigate this common synthetic challenge.

Understanding the Core Problem: The Inevitability of Isomer Formation

The synthesis of BsubPc via the cyclotrimerization of phthalonitrile precursors is a robust and widely used method. However, a critical challenge arises when using asymmetrically substituted phthalonitriles, such as this compound.

The cyclotrimerization process involves the template-driven assembly of three phthalonitrile units around a boron trihalide, typically BCl₃ or BBr₃[1]. When the phthalonitrile precursor lacks C₂v symmetry, as is the case with this compound, the three units can combine in different orientations relative to each other. This statistical combination inevitably leads to the formation of a mixture of constitutional regioisomers.

For a monosubstituted phthalonitrile like this compound, two primary regioisomers are formed:

  • The C₃-symmetric isomer: In this isomer, all three bromine substituents are arranged symmetrically around the BsubPc core (2,9,16-tribromo-BsubPc).

  • The C₁-symmetric isomer: This isomer lacks rotational symmetry, with the bromine substituents in a non-symmetrical arrangement (2,9,17-tribromo-BsubPc).

The formation of these isomers complicates purification, characterization, and can affect the final material's photophysical and electronic properties. This guide will address how to manage and overcome this challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered during the synthesis and purification of BsubPc from this compound.

Q1: I've run my synthesis and my NMR spectrum looks very complex, not like the clean spectra in the literature for unsubstituted BsubPc. Why is this, and how can I confirm I have isomers?

Answer: A complex ¹H NMR spectrum is the primary indicator that you have formed a mixture of the C₃ and C₁ isomers. Here’s the causality:

  • Symmetry Dictates Spectral Complexity: The highly symmetric, unsubstituted BsubPc (C₃v symmetry) will show a simple, clean NMR spectrum. The C₃-symmetric tribromo-isomer also has a relatively simple pattern due to the equivalence of its isoindole units.

  • Loss of Symmetry: The C₁-symmetric isomer has three chemically non-equivalent isoindole units. This breaks the symmetry, causing protons that would be equivalent in the C₃ isomer to become distinct, leading to a much more complex and overlapping set of signals in the aromatic region.

Troubleshooting & Confirmation Protocol:

  • Initial Check via TLC: Before running a column, spot your crude product on a silica TLC plate. Develop with a solvent system like Dichloromethane/Hexane (e.g., 1:1). Often, the two isomers will show slightly different Rƒ values, appearing as two very close or slightly elongated spots. This is your first clue.

  • ¹H NMR Analysis:

    • C₃ Isomer: Expect fewer, more well-defined aromatic signals.

    • C₁ Isomer: Expect a larger number of signals, often appearing as a complex multiplet, as the three substituted benzene rings are no longer equivalent.

    • Mixture: Your spectrum will be a superposition of the spectra for both isomers, resulting in the complexity you are observing.

  • Advanced Characterization (if available):

    • ¹¹B NMR: Both isomers should show a signal characteristic of BsubPc, but the chemical environment is slightly different. You may see a broadened signal or two closely spaced signals for the mixture[2].

    • HPLC-PDA: High-Performance Liquid Chromatography is the definitive method to confirm the presence of isomers. The two isomers will typically resolve into two distinct peaks[3].

Q2: Is there a way to modify the synthesis to produce only one isomer? Can I control the C₁ to C₃ ratio?

Answer: Currently, there is no established, reliable method to achieve complete regioselectivity in the direct cyclotrimerization of this compound. The formation of isomers is largely a statistical process governed by the random orientation of the precursor molecules during assembly.

Scientific Rationale:

The reaction is generally considered to be under thermodynamic control at the high temperatures often used for synthesis, but the energy difference between the C₁ and C₃ isomers is very small, leading to a mixture that approximates a statistical ratio[4][5][6][7].

  • Steric Hindrance: While one might hypothesize that the bulky bromine atom could introduce steric hindrance that favors one isomer, the effect is not significant enough at the 3-position to direct the cyclotrimerization exclusively to a single product[8][9]. Research into using precursors with much larger substituents has shown some success in directing the regioselectivity in related macrocycles, but this is not a practical solution when the 3-bromo substitution is specifically desired[8].

  • Kinetic vs. Thermodynamic Control: It is theoretically possible that running the reaction under kinetic control (lower temperatures for shorter times) could favor one isomer over the other if the activation energies for their formation are different[8]. However, BsubPc synthesis often requires high temperatures to proceed at a reasonable rate, making true kinetic control difficult to achieve[3].

Q3: My attempt to separate the isomers using standard silica gel column chromatography failed. The fractions are all mixed. What should I do?

Answer: This is a very common and frustrating problem. The C₁ and C₃ isomers of peripherally substituted BsubPcs are notoriously difficult to separate due to their very similar polarities. Standard column chromatography often fails to provide baseline separation.

Troubleshooting Your Chromatography:

Here is a systematic workflow to improve your separation.

G

Detailed Protocol for Preparative HPLC:

If column chromatography fails, preparative HPLC is the recommended course of action[10][11].

  • Analytical Method Development:

    • Column Choice: Start with a standard C18 reversed-phase column or a Phenyl-Hexyl column, which can offer different selectivity for aromatic compounds[12][13].

    • Mobile Phase: Begin with an isocratic mobile phase of Acetonitrile/Water or Methanol/Water.

    • Optimization: Run a gradient to determine the approximate elution conditions, then optimize an isocratic or shallow gradient method to maximize the resolution between the two isomer peaks. A study on tert-butyl substituted BsubPc isomers used a reverse-phase system and successfully resolved the C₁ and C₃ peaks[3].

  • Scale-Up to Preparative HPLC:

    • Once you have a good analytical separation, scale up the method to a preparative column of the same stationary phase.

    • Increase the flow rate and injection volume proportionally to the column diameter.

    • Perform multiple injections to process your entire batch, collecting fractions for each isomer peak.

  • Fraction Analysis:

    • After collection, re-analyze the fractions using analytical HPLC to confirm their purity before combining them.

Quantitative Data & Expected Results Summary

ParameterC₃-Symmetric Isomer (2,9,16-tribromo)C₁-Symmetric Isomer (2,9,17-tribromo)Rationale
¹H NMR Simpler spectrum, fewer signals in the aromatic region.More complex spectrum, more signals due to lack of symmetry.Symmetry dictates the number of unique proton environments.
¹³C NMR Fewer signals.More signals.Symmetry dictates the number of unique carbon environments.
HPLC Rₑₜ Will have a distinct retention time.Will have a distinct, but often very close, retention time to the C₃ isomer.Slight differences in dipole moment and shape lead to differential interaction with the stationary phase.
TLC Rƒ Slightly different Rƒ from the C₁ isomer.Slightly different Rƒ from the C₃ isomer.Polarity and interaction with silica/alumina will differ slightly.

Key Experimental Protocols

Protocol 1: General Synthesis of Tribromo-BsubPc Isomer Mixture

This protocol is a general guideline. Reaction times and temperatures may require optimization.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add this compound (3.0 equivalents).

  • Solvent Addition: Add a high-boiling point, dry solvent (e.g., 1-chloronaphthalene or p-xylene) via cannula.

  • Boron Source: Add Boron Trichloride (BCl₃) (1.0 M solution in p-xylene, at least 1.1 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Slowly heat the reaction mixture to reflux (typically 140-180°C) and maintain for 4-6 hours. The solution will turn a deep purple/black color.

  • Work-up:

    • Cool the reaction to room temperature.

    • Precipitate the crude product by adding the reaction mixture to a large volume of a non-polar solvent like hexane.

    • Filter the solid through a Büchner funnel and wash thoroughly with hexane, then methanol, to remove unreacted starting materials and solvent.

    • Dry the crude dark solid under vacuum. This solid is a mixture of the C₁ and C₃ isomers.

G

Final Recommendations

The synthesis of isomerically pure, peripherally substituted BsubPcs from asymmetric precursors is a significant challenge. Success hinges not on preventing isomer formation, but on mastering their separation.

  • Embrace the Mixture: Accept that the synthesis will produce a mixture of C₁ and C₃ isomers.

  • Prioritize Purification: Your primary experimental focus should be on developing a robust chromatographic separation method.

  • Leverage HPLC: Do not hesitate to move to preparative HPLC if standard column chromatography proves insufficient. It is the most powerful tool for this specific problem[10][11].

  • Characterize Carefully: Use a combination of ¹H NMR and analytical HPLC to unequivocally identify and confirm the purity of your separated isomers.

By following the guidance in this document, you will be well-equipped to tackle the synthesis of tribromo-BsubPc and isolate the specific isomer required for your research.

References

  • Hipps, K. W., & Mazur, U. (2018). Kinetic and Thermodynamic Control in Porphyrin and Phthalocyanine Self-Assembled Monolayers. The journal of physical chemistry. C, Nanomaterials and interfaces, 122(5), 2383–2394. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Preparative-scale HPLC resolution of syn and anti topoisomers of subphthalocyanine dimers. (2023). World Scientific. [Link]

  • Tolbin, A. Y., Breusova, M. O., Pushkarev, V. E., & Tomilova, L. G. (2005). Synthesis and spectroscopic properties of new boron subphthalocyanine complexes and a heteronuclear phthalocyanine complex. Russian Chemical Bulletin, 54(9), 2083-2086. [Link]

  • Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. [Link]

  • Hipps, K. W., & Mazur, U. (2018). Kinetic and Thermodynamic Control in Porphyrin and Phthalocyanine Self-Assembled Monolayers. The Journal of Physical Chemistry C, 122(5), 2383-2394. [Link]

  • Preparative-scale HPLC resolution of syn and anti topoisomers of subphthalocyanine dimers. (n.d.). ResearchGate. [Link]

  • Hipps, K. W., & Mazur, U. (2018). Kinetic and Thermodynamic Control in Porphyrin and Phthalocyanine Self-Assembled Monolayers. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [https://www.agilent.com/cs/library/applications/5990-9 preparative_hplc_compendium.pdf]([Link] preparative_hplc_compendium.pdf)

  • de la Torre, G., Vázquez, P., Agulló-López, F., & Torres, T. (2021). Subphthalocyaninato Boron(III) Hydride: Synthesis, Structure and Reactivity. Chemistry – A European Journal, 27(46), 11843-11849. [Link]

  • Morse, G. E., Holst, D. P., & Bender, T. P. (2025). Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. ResearchGate. [Link]

  • Arabasz, W., & Ciarkowski, J. (2024). Kinetics and Thermodynamics of the Phase Transformation in the Nanocrystalline Substance—Gas Phase System. Materials, 17(3), 643. [Link]

  • Tetreault, A. R., et al. (2022). Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA. ACS Omega, 7(30), 26367–26381. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • International Science Community Association. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. [Link]

  • Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. [Link]

  • Moro, F., et al. (2022). Preparation, Supramolecular Organization, and On-Surface Reactivity of Enantiopure Subphthalocyanines: From Bulk to 2D-Polymerization. Journal of the American Chemical Society, 144(36), 16449–16457. [Link]

  • Bender, T. P. (2024). Progress on the Development of Boron Subphthalocyanines (BsubPcs), Subnaphthalocyanines (BsubNcs) Including Hybrids and Their Sustainability. ResearchGate. [Link]

  • Holst, D. P., et al. (2023). The First Unsubstituted Examples, New Boron Lewis Acids, Random Bay Position Halogenation, and Computational Material Screening. TSpace. [Link]

  • Exner, O., & Böhm, S. (2001). Small steric effects in isolated molecules: alkyl-substituted benzonitriles. Journal of the Chemical Society, Perkin Transactions 2, (1), 168-172. [Link]

Sources

Troubleshooting low yields in Suzuki coupling of 3-Bromophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides a focused troubleshooting guide for the Suzuki-Miyaura cross-coupling of 3-bromophthalonitrile. As an electron-deficient substrate, this compound presents unique hurdles that can lead to diminished reaction yields. This guide, structured in a practical question-and-answer format, is designed for researchers, scientists, and drug development professionals. Here, we dissect common experimental failures, explain the underlying chemical principles, and provide actionable, field-proven solutions to optimize your reaction outcomes.

Technical Support Center: Suzuki Coupling of this compound

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of this compound, even after extended reaction times. What is the primary cause?

A1: The most common reason for poor conversion is suboptimal catalyst activity for this specific substrate. This compound is an electron-deficient aryl halide due to the strong electron-withdrawing nature of its two nitrile groups (-CN). This electronic property makes the crucial first step of the catalytic cycle, oxidative addition to the Pd(0) center, significantly more challenging compared to electron-rich or neutral aryl bromides.[1][2]

Core Problem: The C-Br bond of this compound is less reactive towards Pd(0) insertion. A standard catalyst system, like Pd(PPh₃)₄, may lack the requisite activity to efficiently initiate the catalytic cycle.

Troubleshooting Steps:

  • Enhance Catalyst Activity with Ligand Selection: The choice of phosphine ligand is paramount.[3] Switch from simple ligands like triphenylphosphine (PPh₃) to modern, bulky, and electron-rich biaryl phosphine ligands. These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step.[4][5]

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points for challenging substrates.[3]

    • Rationale: The steric bulk of these ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their electron-donating character increases the electron density on the palladium, facilitating its insertion into the C-Br bond.[5][6]

  • Use a Pre-formed Catalyst (Precatalyst): Instead of generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined Pd(0) source or an air-stable precatalyst.

    • Recommended Precatalysts: SPhos Pd G3 or XPhos Pd G3/G4.

    • Rationale: Precatalysts provide a more reliable and reproducible source of the active catalytic species, bypassing potentially inefficient in situ reduction steps.[7][8] This is particularly important when dealing with substrates that might interfere with catalyst activation.

  • Increase Reaction Temperature: If a more active catalyst system is not immediately available, increasing the reaction temperature (e.g., from 80 °C to 100-110 °C in a solvent like dioxane or toluene) can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for potential substrate or product decomposition at higher temperatures.

Q2: My starting material is consumed, but the yield of the desired product is low. I see significant amounts of a byproduct that corresponds to my boronic acid's aryl group coupled to itself. What is happening?

A2: This side reaction is known as homocoupling . It occurs when two molecules of the organoboron reagent couple with each other to form a symmetrical biaryl. This process is often catalyzed by palladium and exacerbated by the presence of oxygen or an insufficiently reactive electrophile (this compound in this case).

Core Problem: The rate of productive cross-coupling is slow, allowing the competing homocoupling pathway of the boronic acid to dominate.

Troubleshooting Workflow:

start Low Yield with Byproduct Formation check_byproduct Identify Byproduct: Homocoupling or Protodeboronation? start->check_byproduct homocoupling Homocoupling Confirmed (Ar'-Ar') check_byproduct->homocoupling Symmetrical Biaryl Observed protodeboronation Protodeboronation Confirmed (Ar'-H) check_byproduct->protodeboronation Arene (Ar'-H) Observed solution_degas Improve Degassing Protocol (Crucial to remove O₂) homocoupling->solution_degas Cause: O₂ Mediated solution_equivalents Adjust Boronic Acid Stoichiometry (Use 1.1-1.2 equiv.) homocoupling->solution_equivalents Cause: Excess Reagent solution_catalyst Increase Cross-Coupling Rate (Use more active catalyst/ligand) homocoupling->solution_catalyst Cause: Slow Kinetics solution_boronate Switch to Boronic Ester (Pinacol, MIDA) or Trifluoroborate protodeboronation->solution_boronate See Q3 for details solution_base Screen Bases (K₃PO₄ often better than carbonates) protodeboronation->solution_base See Q3 for details

Caption: Troubleshooting workflow for common Suzuki side products.

Actionable Solutions for Homocoupling:

  • Rigorous Exclusion of Oxygen: Homocoupling is notoriously promoted by oxygen. Ensure your reaction setup is thoroughly deoxygenated.

    • Protocol: Use a robust solvent degassing method, such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[9] Assemble the reaction under a positive pressure of inert gas.

  • Control Stoichiometry: Using a large excess of the boronic acid can favor homocoupling. Reduce the equivalents of the boronic acid to 1.1–1.2 relative to the this compound.

  • Accelerate the Cross-Coupling: The most effective way to suppress a side reaction is to accelerate the desired reaction. Implement the catalyst and ligand optimizations described in A1 to speed up the consumption of this compound in the productive catalytic cycle.

Q3: I've identified a significant amount of the debrominated starting material (phthalonitrile) and the corresponding arene from my boronic acid in the reaction mixture. What causes this?

A3: You are observing the results of two distinct side reactions: protodebromination of your starting material and protodeboronation of your coupling partner.[10][11]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is a common decomposition pathway for boronic acids, especially under heated, basic conditions, and is often mediated by trace water.[12]

  • Protodebromination (Hydrodehalogenation): The C-Br bond is replaced by a C-H bond. This can occur via various pathways, sometimes involving the palladium catalyst abstracting a hydride from the solvent or base.[10]

Core Problem: The boronic acid is unstable under the reaction conditions, and/or side reactions are consuming the starting material non-productively.

Troubleshooting Steps:

  • Stabilize the Boron Reagent: The instability of boronic acids is a primary driver of low yields.[10][13] Switching to a more stable boronic acid surrogate is the most robust solution. These reagents act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing decomposition.[14]

    | Boron Reagent Type | Structure Example (Phenyl) | Stability | Key Advantage | | :--- | :--- | :--- | :--- | | Boronic Acid | Ph-B(OH)₂ | Low to Moderate | Commercially common | | Pinacol Ester | Ph-B(pin) | High | Stable to chromatography and air | | MIDA Boronate | Ph-B(MIDA) | Very High | Exceptionally stable, air-stable solids | | Trifluoroborate Salt | [Ph-BF₃]K | High | Crystalline, air-stable solids |

  • Optimize the Base: The choice of base can significantly influence the rate of protodeboronation.[12]

    • Recommendation: While carbonates (K₂CO₃, Cs₂CO₃) are common, potassium phosphate (K₃PO₄) is often superior for minimizing protodeboronation, particularly with sensitive substrates.[9][11] It is a stronger base but is less nucleophilic.

    • Experiment: Screen K₃PO₄, Cs₂CO₃, and K₂CO₃ to identify the optimal base for your specific boronic acid partner.

  • Solvent Choice: Ensure you are using high-purity, anhydrous solvents (when the protocol calls for it). While many Suzuki reactions benefit from a small amount of water to facilitate base dissolution and transmetalation, excess water can accelerate protodeboronation.[15][16]

General Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to minimize common failure modes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Ester (1.2 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Degassing: Sparge the chosen solvent with Argon or Nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the base, and the palladium catalyst/ligand under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Inert Atmosphere: Seal the vessel and purge the headspace by evacuating and backfilling with inert gas (e.g., Nitrogen or Argon) three times to ensure all oxygen is removed.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[11]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[11]

  • Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to diagnosing issues. Low yields often stem from a bottleneck in one of these three key steps.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (Often Rate-Limiting for this substrate) pd_transmetal Ar-Pd(II)(Ar')L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-Ar' (Product) pd_transmetal->product arx Ar-X (this compound) arx->pd_oxidative ar_boron Ar'-B(OR)₂ ar_boron->pd_transmetal base Base (e.g., K₃PO₄) base->pd_transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Malig, T. C., et al. (2020). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 59(37), 15816-15826. [Link]

  • Maji, M., & Mandal, S. K. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Chemistry – An Asian Journal, 16(12), 1536-1553. [Link]

  • Lakshmaiya, N., et al. (2021). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... ResearchGate. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Notes. [Link]

  • Reddy, V. P., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(19), 7437–7440. [Link]

  • Crest, A. D., et al. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Journal of the American Chemical Society, 144(3), 1248–1257. [Link]

  • Reddit User Discussion. (2018). Problems with Suzuki coupling. r/Chempros. [Link]

  • Chowdhury, S., et al. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions... Morressier. [Link]

  • Shaughnessy, K. H., et al. (2009). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Tetrahedron, 65(31), 6071-6082. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low... ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Jelali, H., et al. (2018). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Fairlamb, I. J. S., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 23(25), 5911–5921. [Link]

  • Saha, D., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis, 365, 246-258. [Link]

  • Li, Y., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(28), 5403-5411. [Link]

  • Leadbeater, N. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1738–1744. [Link]

  • Sharma, S., & Singh, U. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Corpet, M., & Jutand, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 842. [Link]

  • Corpet, M., & Jutand, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Vilé, G., et al. (2021). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 11(16), 10355–10366. [Link]

  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Journal of the American Chemical Society, 128(49), 15624–15625. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Miyaura, N. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 12(7), 738. [Link]

Sources

Stability and degradation pathways of 3-Bromophthalonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use in synthesis. Our focus is on providing practical, experience-driven advice to ensure the stability and success of your reactions.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter when using this compound, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low Yield or No Product Formation in Nucleophilic Substitution Reactions

Scenario: You are attempting a nucleophilic substitution of the bromine atom on this compound with a nucleophile (e.g., an alcohol, amine, or thiol), but you observe low yields of the desired product or recovery of starting material.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity: The electron-withdrawing nature of the two nitrile groups deactivates the aromatic ring, making nucleophilic aromatic substitution (SNAr) challenging without strong activation.

    • Expert Insight: While the nitrile groups are meta to the bromine, their inductive effect can still reduce the reactivity of the C-Br bond.

    • Troubleshooting Steps:

      • Increase Nucleophile Strength: If possible, deprotonate your nucleophile using a strong, non-nucleophilic base (e.g., sodium hydride for an alcohol or thiol, or a strong base like DBU for an amine) to increase its nucleophilicity.

      • Elevate Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[1] Monitor the reaction for potential decomposition of your starting material or product at higher temperatures.

      • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or NMP.[1] These solvents can help to solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.

      • Consider Catalysis: For certain nucleophiles, transition metal catalysis (e.g., copper- or palladium-catalyzed cross-coupling reactions) may be necessary to facilitate the substitution.

  • Steric Hindrance: A bulky nucleophile may be sterically hindered from attacking the carbon atom bearing the bromine.

    • Troubleshooting Steps:

      • Modify the Nucleophile: If possible, use a less sterically hindered version of your nucleophile.

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration to provide more opportunity for the sterically hindered reaction to occur.

Problem 2: Unwanted Side Products Detected by LC-MS or NMR

Scenario: Your reaction mixture shows multiple unexpected peaks in the chromatogram or complex signals in the NMR spectrum, indicating the formation of side products.

Possible Causes & Solutions:

  • Hydrolysis of Nitrile Groups: The nitrile groups are susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures, to form carboxamides and subsequently carboxylic acids.[2][3]

    • Expert Insight: This is a common degradation pathway, particularly if your reaction conditions involve water, acid, or base.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Control pH: If your reaction requires acidic or basic conditions, consider using a milder reagent or a buffered system to avoid harsh pH extremes.

      • Lower Reaction Temperature: Hydrolysis is often accelerated by heat. Running the reaction at a lower temperature may suppress this side reaction.

  • Self-Polymerization/Oligomerization: Phthalonitriles are known precursors for phthalocyanines and other polymers, a reaction that can be initiated by high temperatures or certain metals.[1][4][5][6]

    • Expert Insight: The formation of deep blue or green colors in your reaction mixture is a strong indicator of phthalocyanine formation.

    • Troubleshooting Steps:

      • Strict Temperature Control: Avoid excessive heating. The cyclotetramerization of phthalonitriles often occurs at temperatures above 150-200°C.[1]

      • Avoid Metal Contamination: Ensure your glassware and reagents are free from trace metals that can catalyze polymerization.

      • Use a Lower Boiling Point Solvent: Choosing a solvent with a lower boiling point can act as a natural temperature ceiling for the reaction.

  • Reaction with Solvent: Highly reactive species in your reaction may react with the solvent, especially at elevated temperatures. For example, strong bases can deprotonate solvents like DMF.

    • Troubleshooting Steps:

      • Choose an Inert Solvent: Select a solvent that is stable under your reaction conditions. Refer to solvent property tables for compatibility.[7][8][9][10][11]

      • Re-evaluate Reagents: Ensure your reagents are compatible with your chosen solvent at the reaction temperature.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, away from moisture and light.[12] It is advisable to store it under an inert atmosphere (nitrogen or argon) to prevent slow hydrolysis of the nitrile groups by atmospheric moisture. A refrigerator (2-8°C) is a suitable storage location.[12]

Q2: What is the thermal stability of this compound?

Q3: In which solvents is this compound soluble?

A3: this compound is expected to have limited solubility in non-polar solvents like hexanes. It should be more soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are often used in reactions involving phthalonitriles.[1] It is also likely soluble in chlorinated solvents like dichloromethane and chloroform. Always perform a small-scale solubility test before starting a large-scale reaction.

Q4: Can the nitrile groups of this compound be reduced?

A4: Yes, the nitrile groups can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitriles to primary amines.[14] Care must be taken as these reagents are highly reactive and may also react with the aryl bromide. Milder reducing agents or catalytic hydrogenation could offer more selective reduction pathways, though this may also lead to de-bromination.

Q5: What are the primary degradation pathways I should be aware of?

A5: The two most probable degradation pathways under typical reaction conditions are:

  • Hydrolysis of the nitrile groups: This can occur under acidic or basic conditions, leading to the formation of 3-bromophthalamide and subsequently 3-bromophthalic acid.[2][15][16]

  • Nucleophilic substitution of the bromine atom: This is often the desired reaction but can be considered degradation if the nucleophile is an unintended species in the reaction mixture (e.g., hydroxide ions from water).[17][18][19][20][21]

  • Thermal polymerization: At high temperatures, this compound can undergo cyclotetramerization to form tetrabromophthalocyanines.[1][5][6]

III. Visualization of Degradation Pathways and Experimental Workflows

Degradation Pathways

A This compound B 3-Bromophthalamide A->B H₂O / H⁺ or OH⁻ (Hydrolysis) D Nucleophilic Substitution Product A->D Nucleophile (e.g., R-OH, R-NH₂) (Substitution) E Tetrabromophthalocyanine A->E High Temperature / Metal Catalyst (Polymerization) C 3-Bromophthalic Acid B->C H₂O / H⁺ or OH⁻ (Further Hydrolysis)

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Low Yield

A Low Yield in Nucleophilic Substitution B Check for Side Products (LC-MS, NMR) A->B C Side Products Present? B->C D Identify Side Products C->D Yes I No Side Products, Starting Material Recovered C->I No E Hydrolysis Products (Amide, Acid) D->E F Polymerization Products (Colored) D->F G Implement Anhydrous Conditions & pH Control E->G H Reduce Temperature, Avoid Metal Contamination F->H J Increase Nucleophilicity (Add Base) I->J K Elevate Temperature J->K L Optimize Solvent (Polar Aprotic) K->L M Consider Catalysis (Cu or Pd) L->M

Caption: A logical workflow for troubleshooting low-yield reactions.

IV. Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a starting point for the substitution of the bromine atom.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Solvent and Nucleophile Addition: Add a dry, polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1 M concentration). Add the nucleophile (1.1-1.5 eq).

  • Base Addition (if required): If the nucleophile requires deprotonation, cool the mixture to 0°C and add a suitable base (e.g., NaH, K2CO3) portion-wise.

  • Reaction: Stir the reaction at the desired temperature (ranging from room temperature to 120°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench appropriately (e.g., by adding water or a saturated aqueous solution of NH4Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

V. Data Summary

Table 1: Solvent Properties for Reaction Optimization

SolventRelative PolarityBoiling Point (°C)Type
Hexane0.00969Non-polar
Toluene0.099111Non-polar
Diethyl Ether0.11735Polar Aprotic
Tetrahydrofuran (THF)0.20766Polar Aprotic
Ethyl Acetate0.22877Polar Aprotic
Dichloromethane (DCM)0.30940Polar Aprotic
Acetone0.35556Polar Aprotic
Acetonitrile (ACN)0.46082Polar Aprotic
Dimethylformamide (DMF)0.386153Polar Aprotic
Dimethyl Sulfoxide (DMSO)0.444189Polar Aprotic

Data compiled from various sources.[7][8][9][10][11]

VI. References

  • Patel, K., et al. (2021). Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. Journal of Porphyrins and Phthalocyanines, 25(07n08), 844-866.

  • ResearchGate. (n.d.). General reaction conditions scheme for the synthesis of phthalocyanines. Retrieved from [Link]

  • El-Faham, A., et al. (2018). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Molecules, 23(9), 2153.

  • Leznoff, C. C., & McArthur, C. R. (1982). The synthesis of phthalocyanines at room temperature. Canadian Journal of Chemistry, 60(15), 2082-2084.

  • Frkova, Z., et al. (2013). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Pest Management Science, 69(10), 1114-1122.

  • Google Patents. (n.d.). CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile. Retrieved from

  • Al-Thabaiti, S. A., et al. (2020). Synthesis, Optical, Thermal and Structural Characteristics of Novel Thermocleavable Polymers Based on Phthalate Esters. Polymers, 12(12), 2786.

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • PubMed. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles. Retrieved from

  • Royal Society of Chemistry. (2012). Controlling micro-phase separation in semi-crystalline/amorphous conjugated block copolymers. Retrieved from [Link]

  • PubMed. (2019). Microbial degradation of phthalates: biochemistry and environmental implications. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

  • MDPI. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

  • MDPI. (2024). Effect of Phosphate-Bridged Monomer on Thermal Oxidative Behavior of Phthalonitrile Thermosets. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway for the degradation of three phthalate isomers by strain PP4. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • AIDIC - The Italian Association of Chemical Engineering. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of 3-Bromophthalonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of molecular compounds is paramount. For substituted aromatic systems like 3-Bromophthalonitrile, a key intermediate in the synthesis of phthalocyanines and other functional dyes, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of analytical characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective against other common analytical techniques. We will delve into the causality behind spectral features, present detailed experimental protocols, and underscore the principles of a self-validating analytical workflow.

The Central Role of NMR in Structural Verification

Nuclear Magnetic Resonance spectroscopy provides an unparalleled, non-destructive window into the molecular framework of a compound. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map out the connectivity and chemical environment of each atom. For a molecule like this compound, with its distinct arrangement of aromatic protons and carbons, NMR is not just a characterization technique; it is the definitive arbiter of its structure.

The asymmetry of this compound is the key to its NMR signature. With substituents at positions 1, 2, and 3 of the benzene ring, all aromatic protons and carbons are chemically non-equivalent. This lack of symmetry results in a rich and informative spectrum, where each signal provides a unique piece of the structural puzzle.

Predictive Analysis of this compound NMR Spectra

In the absence of a publicly available, experimentally verified reference spectrum, we turn to highly accurate predictive modeling—a standard and powerful tool in modern chemistry. The following ¹H and ¹³C NMR data were predicted using advanced computational algorithms, providing a robust foundation for spectral interpretation.

¹H NMR Spectral Analysis

The aromatic region of a ¹H NMR spectrum (typically 6.5-8.5 ppm) is particularly sensitive to the electronic effects of substituents.[1] In this compound, we have two electron-withdrawing nitrile (-CN) groups and a moderately electron-withdrawing bromine (-Br) atom. These groups deshield the adjacent protons, shifting their resonance signals downfield.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.95Doublet of doublets (dd)J(H4-H5) = 8.0, J(H4-H6) = 1.2
H-57.80Triplet (t)J(H5-H4) = 8.0, J(H5-H6) = 8.0
H-68.10Doublet of doublets (dd)J(H6-H5) = 8.0, J(H6-H4) = 1.2

Causality of Signal Assignment:

  • H-6: This proton is positioned between two electron-withdrawing groups (the bromine at C3 and the nitrile at C1), leading to the most significant deshielding and thus the highest chemical shift (downfield).[2] It appears as a doublet of doublets due to coupling with H-5 (ortho coupling, ~8.0 Hz) and H-4 (meta coupling, ~1.2 Hz).[3]

  • H-4: Situated ortho to a nitrile group, H-4 is also strongly deshielded. It exhibits splitting from H-5 (ortho, ~8.0 Hz) and a smaller meta coupling to H-6 (~1.2 Hz).

  • H-5: Being the most distant from the bromine atom, H-5 is the least deshielded of the three aromatic protons. It appears as a triplet because it is coupled to both H-4 and H-6 with similar ortho coupling constants.

¹³C NMR Spectral Analysis

In ¹³C NMR, the chemical shifts of aromatic carbons typically range from 120-150 ppm.[4][5] The carbon atoms directly attached to electron-withdrawing substituents (ipso-carbons) and the nitrile carbons will have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (ipso to CN)110.5
C-2 (ipso to CN)114.0
C-3 (ipso to Br)125.0
C-4133.5
C-5130.0
C-6136.0
C≡N (at C-1)116.5
C≡N (at C-2)117.0

Causality of Signal Assignment:

  • C-Br (C-3): The carbon atom directly attached to the bromine shows a characteristic shift around 125 ppm.

  • Quaternary Carbons (C-1, C-2): These carbons, bonded to the nitrile groups, are typically weaker in intensity and appear in the 110-115 ppm range.

  • Protonated Aromatic Carbons (C-4, C-5, C-6): These carbons resonate in the 130-136 ppm region. The specific shifts are influenced by the combined electronic effects of the substituents.

  • Nitrile Carbons (-C≡N): The carbons of the nitrile groups are found in a distinct region, typically between 115 and 120 ppm.

A Comparative Framework: NMR vs. Other Analytical Techniques

While NMR provides the definitive structural map, a comprehensive analysis often involves corroborating data from other techniques. Each method offers a unique perspective on the molecule's properties.

Table 3: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed atomic connectivity, chemical environment, and stereochemistry.Unambiguous structure determination.Lower sensitivity than MS; requires higher sample concentration.
FT-IR Spectroscopy Presence of functional groups (e.g., -C≡N, C-Br, aromatic C-H).Fast, simple, and provides a quick functional group checklist.Does not provide connectivity information; complex fingerprint region.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity; confirms molecular formula.Isomers are often indistinguishable; does not provide detailed connectivity.
Gas/Liquid Chromatography (GC/LC) Purity assessment and separation from isomers/impurities.Excellent for determining sample purity and for hyphenation with MS.[6]Provides no structural information on its own.
Insights from FT-IR and Mass Spectrometry
  • FT-IR Spectroscopy: For this compound, the FT-IR spectrum would be expected to show a sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (-C≡N) stretch. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, and the C-Br stretching frequency would be observed in the fingerprint region, typically between 600-500 cm⁻¹.

  • Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) would reveal the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Experimental Protocols for Robust NMR Analysis

Scientific integrity demands reproducible and self-validating methodologies. The following protocols are designed to ensure high-quality NMR data acquisition.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For increased solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[2]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Standard: The residual solvent peak can be used as an internal reference. For CDCl₃, the residual CHCl₃ peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Protocol 2: 1D NMR Data Acquisition Workflow

The following diagram outlines the logical workflow for acquiring and processing standard 1D NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare Sample (Protocol 1) Lock Lock on Solvent Prep->Lock Shim Shim Magnet Lock->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Integrate Integrate Peaks Reference->Integrate

Caption: Standard workflow for 1D NMR analysis.

Advanced 2D NMR for Unambiguous Assignments

For complex molecules or to confirm assignments with the highest degree of confidence, two-dimensional (2D) NMR experiments are indispensable.[7][8]

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, confirming the H-4/H-5 and H-5/H-6 adjacencies.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of C-4, C-5, and C-6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C-1, C-2, C-3) by observing correlations from the aromatic protons to these carbons.

The logical relationship between these experiments is visualized below.

Caption: Interconnectivity of 2D NMR experiments for structure elucidation.

Conclusion

The comprehensive analysis of this compound through ¹H and ¹³C NMR spectroscopy, supported by predictive data and corroborated by other analytical techniques, provides a robust and self-validating approach to its structural confirmation. The distinct chemical shifts and coupling patterns arising from its asymmetric substitution pattern serve as a unique spectral fingerprint. By understanding the underlying principles of substituent effects and employing a systematic workflow that can be expanded to include advanced 2D NMR techniques, researchers can achieve unambiguous characterization, ensuring the integrity and quality of this critical chemical intermediate for its downstream applications.

References

  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Books Gateway. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Micro-Analytical Techniques: Transforming Modern Science and Industry. Retrieved from [Link]

Sources

A Comparative Guide to Functional Group Confirmation in 3-Bromophthalonitrile via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the intricate field of drug development and materials science, the precise structural elucidation of novel compounds is a cornerstone of progress. 3-Bromophthalonitrile, a key intermediate in the synthesis of phthalocyanines and other functional materials, presents a unique combination of functional groups on an aromatic scaffold. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique to confirm the presence of these critical functionalities. This guide provides an in-depth, comparative analysis of the FTIR spectrum of this compound, offering both theoretical insights and practical experimental guidance.

The Vibrational Signature: What to Expect from this compound

The infrared spectrum of a molecule is a unique fingerprint, arising from the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of its chemical bonds. For this compound, we are primarily interested in identifying the vibrational signatures of the nitrile (-C≡N) groups, the carbon-bromine (C-Br) bond, and the substituted aromatic ring.

  • Nitrile (-C≡N) Stretching: The C≡N triple bond is a strong, polar bond that gives rise to a sharp and intense absorption band. For aromatic nitriles, this peak typically appears in the 2240-2220 cm⁻¹ region.[1] The conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[1]

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.[2]

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the aromatic ring give rise to a series of bands, often of medium to weak intensity, in the 1600-1400 cm⁻¹ region.[2]

  • Carbon-Bromine (C-Br) Stretching: The C-Br bond is a weaker and heavier bond, and its stretching vibration is found in the fingerprint region of the spectrum. For aryl bromides, this absorption is typically observed between 690-515 cm⁻¹.[3]

A Comparative Spectral Analysis: Isolating the Signature of Each Functional Group

To unequivocally confirm the structure of this compound, a comparative analysis with structurally related molecules is invaluable. By examining the spectra of phthalonitrile (containing the nitrile groups and the aromatic ring) and 1,2-dibromobenzene (containing the bromine atom and the aromatic ring), we can effectively isolate and identify the unique contributions of each functional group.

Phthalonitrile: The Nitrile Reference

Phthalonitrile serves as an excellent reference for the aromatic nitrile functionality. Its FTIR spectrum is dominated by a strong, sharp absorption band around 2230 cm⁻¹, characteristic of the conjugated nitrile groups.[4] It also displays the typical aromatic C-H stretches above 3000 cm⁻¹ and the aromatic C=C ring stretches between 1600 and 1400 cm⁻¹.

1,2-Dibromobenzene: The Aryl Bromide Reference

1,2-Dibromobenzene provides the spectral signature for the carbon-bromine bond on an aromatic ring. While the C-Br stretch is in the low-frequency fingerprint region, its presence can be confirmed by characteristic absorptions. The spectrum of 1,2-dibromobenzene also shows the aromatic C-H and C=C vibrations, but notably lacks the strong nitrile peak seen in phthalonitrile.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The KBr (potassium bromide) pellet method is a widely used technique for obtaining high-quality FTIR spectra of solid samples.[5]

Step-by-Step KBr Pellet Preparation:
  • Sample and KBr Preparation: Gently grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

  • Mixing: Briefly and gently mix the sample and KBr to ensure a homogenous mixture. Over-grinding can increase moisture absorption.

  • Pellet Pressing: Transfer the mixture to a pellet die and press using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Predicted and Comparative FTIR Data for this compound

The following table summarizes the expected key vibrational frequencies for this compound and compares them with the known absorptions of our reference compounds.

Vibrational Mode Phthalonitrile (cm⁻¹) 1,2-Dibromobenzene (cm⁻¹) Predicted this compound (cm⁻¹) Key Observations for Confirmation
Aromatic C-H Stretch~3100-3000~3100-3000~3100-3000Presence of peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds.
Nitrile (-C≡N) Stretch~2230 (strong, sharp)Absent~2230 (strong, sharp)A strong, sharp peak in this region is the primary indicator of the nitrile groups.
Aromatic C=C Stretch~1600-1400~1600-1400~1600-1400A series of bands confirming the aromatic ring structure.
C-Br StretchAbsent~690-515~690-515A band in this low-frequency region, absent in phthalonitrile, indicates the C-Br bond.

Visualizing the Workflow

Caption: Experimental workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy, when coupled with a comparative analysis of structurally related compounds, provides a robust and definitive method for confirming the key functional groups in this compound. The presence of a strong, sharp band around 2230 cm⁻¹ confirms the nitrile functionalities, while the appearance of a band in the 690-515 cm⁻¹ region, absent in the spectrum of phthalonitrile, provides evidence for the carbon-bromine bond. The characteristic aromatic C-H and C=C stretching vibrations further solidify the structural assignment. This guide equips researchers with the foundational knowledge and practical steps to confidently utilize FTIR spectroscopy for the structural verification of this compound and similar multi-functionalized aromatic compounds.

References

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 3-Bromophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of chemical purity is a cornerstone of chemical research and pharmaceutical development, ensuring the safety, efficacy, and reproducibility of scientific findings. For a key intermediate like 3-Bromophthalonitrile, which serves as a building block in the synthesis of phthalocyanines and other functional materials, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of this compound. We will delve into the technical nuances of method development, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate methodology for their specific needs.

Introduction: The Critical Role of Purity in Chemical Synthesis

In the realm of organic synthesis, the purity of starting materials and intermediates directly impacts the yield, purity, and overall success of subsequent reactions. This compound, a halogenated aromatic nitrile, is a precursor to a wide array of complex organic molecules with applications in materials science and medicinal chemistry.[1][2] Impurities, which can arise from the synthetic route or degradation, may lead to unwanted side reactions, decreased yields, and the formation of difficult-to-remove byproducts.[3][4] Therefore, a robust and validated analytical method for purity determination is essential for quality control and to ensure the integrity of research and development processes.[5][6]

High-Performance Liquid Chromatography (HPLC) has emerged as a preferred method for the analysis of pharmaceuticals and organic compounds due to its high resolution, sensitivity, and reproducibility.[5] This guide will explore the application of HPLC for the purity analysis of this compound, providing a scientifically grounded comparison with other common analytical techniques.

High-Performance Liquid Chromatography (HPLC): A Deep Dive

HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7] For the analysis of this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water.[8]

The "Why" Behind the Method: Causality in HPLC Protocol Design

The selection of HPLC parameters is not arbitrary; it is a reasoned process based on the physicochemical properties of the analyte and potential impurities.

  • Stationary Phase Selection: A C18 (octadecyl) column is a common choice for the separation of small organic molecules like this compound due to its hydrophobicity, which allows for good retention and separation of nonpolar to moderately polar compounds.

  • Mobile Phase Composition: The mobile phase, a mixture of acetonitrile and water, is optimized to achieve the desired retention and resolution. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[8] The ratio of acetonitrile to water is critical; a higher proportion of acetonitrile will decrease the retention time of the analyte, while a lower proportion will increase it. A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate impurities with a wide range of polarities.

  • Detector Choice: A Diode Array Detector (DAD) or a UV-Vis detector is typically used for the analysis of aromatic compounds like this compound, which possess a chromophore that absorbs UV light.[9] The DAD has the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment.[9]

Experimental Protocol: HPLC Purity Analysis of this compound

This protocol outlines a validated HPLC method for determining the purity of this compound.

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (known high purity)

  • This compound sample for analysis

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by UV scan of the analyte)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the this compound sample to be analyzed in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the blank (acetonitrile), the standard solution, and the sample solution into the HPLC system.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Visualizing the Workflow: HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Prep_Standard Prepare Standard Autosampler Autosampler Injection Prep_Standard->Autosampler Prep_Sample Prepare Sample Prep_Sample->Autosampler Column C18 Column Separation Autosampler->Column Mobile Phase Detector DAD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for HPLC purity analysis of this compound.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of accuracy.[10]

Gas Chromatography (GC)

Gas Chromatography is an excellent technique for the analysis of volatile and thermally stable compounds.[11] For this compound, GC can be a viable alternative, particularly for identifying and quantifying volatile impurities that may not be easily detected by HPLC.

  • Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Advantages: High sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Limitations: Not suitable for non-volatile or thermally labile compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for qualitative purity assessment.[12]

  • Principle: Separation occurs on a thin layer of adsorbent material (e.g., silica gel) based on the differential migration of analytes with a liquid mobile phase.

  • Advantages: Fast, requires minimal sample preparation, and allows for the simultaneous analysis of multiple samples.

  • Limitations: Primarily a qualitative or semi-quantitative technique with lower resolution and sensitivity compared to HPLC and GC.

Spectroscopic Methods

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide information about the molecular structure of a compound and can be used to assess purity.[11][12]

  • Quantitative NMR (qNMR): A primary analytical method that can determine purity without the need for a reference standard of the analyte.[10]

  • IR Spectroscopy: Can be used to identify the presence of functional groups and can indicate the presence of impurities if extra peaks are observed compared to a pure standard.

Performance Comparison: HPLC vs. Alternatives

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)Quantitative NMR (qNMR)
Principle Differential partitioning between liquid mobile phase and solid stationary phase.[7]Partitioning between a gaseous mobile phase and a stationary phase.[11]Differential migration on an adsorbent layer.[12]Signal intensity is directly proportional to the number of nuclei.[10]
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.[11]Wide range of compounds.Compounds with NMR active nuclei.
Sensitivity HighVery High (especially with MS detection)ModerateModerate to High
Resolution HighVery HighLow to ModerateHigh (for structural elucidation)
Quantitation ExcellentExcellentSemi-quantitativeExcellent (Primary Method)
Speed ModerateFastVery FastSlow
Cost HighHighLowVery High

Decision Making: Selecting the Right Analytical Tool

The choice of the most suitable analytical technique for purity determination depends on a variety of factors. This decision-making process can be visualized as follows:

Method_Selection Start Purity Analysis of this compound Volatile_Impurities Are volatile impurities a concern? Start->Volatile_Impurities Quantitative_Needed Is precise quantitation required? Volatile_Impurities->Quantitative_Needed No GC Use GC Volatile_Impurities->GC Yes Primary_Method Is a primary method (no standard) needed? Quantitative_Needed->Primary_Method Yes Qualitative_Screening Is rapid qualitative screening sufficient? Quantitative_Needed->Qualitative_Screening No HPLC Use HPLC Primary_Method->HPLC No qNMR Use qNMR Primary_Method->qNMR Yes Qualitative_Screening->HPLC No TLC Use TLC Qualitative_Screening->TLC Yes

Caption: Decision tree for selecting an analytical method for purity analysis.

Conclusion: HPLC as the Gold Standard for Routine Analysis

For the routine quality control and purity assessment of this compound, High-Performance Liquid Chromatography offers an optimal balance of resolution, sensitivity, and quantitative accuracy. Its versatility in handling non-volatile compounds and its ability to separate a wide range of potential impurities make it an indispensable tool in both research and industrial settings.[13] While alternative techniques like GC and qNMR have their specific advantages for volatile impurity analysis and primary purity assessment, respectively, HPLC remains the workhorse for reliable and reproducible purity determination of key organic intermediates like this compound.[10] The validation of the HPLC method is crucial to ensure that it is fit for its intended purpose and provides results with a high degree of confidence.[6][14]

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]

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  • Wiley Online Library. (n.d.). Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]

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  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

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  • Scribd. (n.d.). BCBA HPLC Purity Method - IH - 220122. Retrieved from [Link]

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  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

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Sources

Molecular Weight Confirmation of 3-Bromophthalonitrile: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular identity is a cornerstone of scientific rigor. In the synthesis and application of novel compounds, such as the versatile chemical intermediate 3-Bromophthalonitrile, unambiguous molecular weight determination is a critical quality control step. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the molecular weight confirmation of this compound, offering field-proven insights and detailed experimental protocols to ensure trustworthy and accurate results.

The Imperative of Accurate Mass Determination

This compound (C₈H₃BrN₂) serves as a key building block in the synthesis of phthalocyanines and other functional materials. Its chemical structure, featuring a bromine atom and two nitrile groups on a benzene ring, presents unique characteristics that influence the choice of analytical methodology. An incorrect molecular weight assignment can lead to flawed synthetic pathways, misinterpreted biological data, and ultimately, compromised research outcomes. Mass spectrometry stands as the definitive technique for this purpose, providing a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.

Choosing the Right Ionization Technique: A Critical Decision

The journey of a molecule from a solution to a detectable ion in the mass spectrometer is orchestrated by the ionization source. The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties. For a small, moderately polar, and thermally stable molecule like this compound, several atmospheric pressure ionization (API) techniques are viable. Here, we compare two of the most prevalent methods: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid sample by applying a high voltage to create an aerosol.[1] It is particularly well-suited for polar and thermally labile compounds, making it a workhorse in the analysis of biomolecules and polar small molecules.[2][3] The mechanism involves the formation of charged droplets, followed by solvent evaporation and Coulombic explosions, ultimately producing gas-phase ions with minimal fragmentation.[2]

Causality in Choosing ESI: The nitrile groups in this compound impart a degree of polarity, making it potentially amenable to ESI. The formation of protonated molecules, [M+H]⁺, or adducts with solvent ions (e.g., [M+Na]⁺) is the expected ionization pathway.[4] ESI is favored for its gentle nature, which typically preserves the molecular ion, providing clear molecular weight information.[1]

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another powerful ionization technique, particularly advantageous for less polar to moderately polar compounds that are thermally stable.[5][6] Unlike ESI, APCI involves vaporizing the sample in a heated nebulizer before ionization by a corona discharge.[7] This process generates reactant gas ions from the solvent, which then ionize the analyte molecules through gas-phase reactions, such as proton transfer.[5]

Causality in Choosing APCI: Given that this compound is a relatively small and non-labile organic molecule, its volatility and thermal stability make it an excellent candidate for APCI.[7][8] APCI is often more robust and less susceptible to matrix effects than ESI, and it can efficiently ionize compounds that are not sufficiently polar for ESI.[5][6] For this compound, the expected ion would primarily be the protonated molecule, [M+H]⁺.

Comparative Analysis: ESI vs. APCI for this compound

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Analyte Polarity Ideal for polar and ionic compounds[2]Suitable for low to moderate polarity compounds[5][6]This compound has moderate polarity, making both techniques potentially suitable.
Thermal Stability Not a primary requirement; gentle ionization[1]Requires thermal stability and volatility[7]The compound is thermally stable, favoring APCI.
Ionization Mechanism Ionization from charged droplets in the liquid phase[2]Gas-phase ion-molecule reactions[5]APCI's gas-phase mechanism is often more efficient for small, less polar molecules.
Susceptibility to Matrix Effects Can be prone to ion suppression[2]Generally more robust and less affected by matrix components[5]For analysis in complex matrices, APCI may offer more reliable quantification.
Typical Ions Formed [M+H]⁺, [M+Na]⁺, [M+K]⁺, multiply charged ions[4]Primarily [M+H]⁺ or [M-H]⁻[5]Both are expected to produce the desired singly charged protonated molecule.
Flow Rate Compatibility Optimal at lower flow rates (µL/min)[3]Compatible with higher HPLC flow rates (mL/min)[7]APCI is more readily coupled with standard HPLC systems without flow splitting.

Verdict for this compound: While ESI could potentially work, APCI is the more robust and recommended technique for the routine analysis of this compound. Its suitability for moderately polar, thermally stable compounds and its reduced susceptibility to matrix effects make it a more reliable choice for achieving consistent and high-quality data.

Visualizing the Decision Pathway

G Analyte This compound (C₈H₃BrN₂) Properties Properties: - Moderate Polarity - Thermally Stable - MW ~207 Da Analyte->Properties Decision Select Ionization Technique Properties->Decision ESI Electrospray Ionization (ESI) Conclusion_APCI APCI is the more robust choice ESI->Conclusion_APCI Potentially works, but may be less efficient APCI Atmospheric Pressure Chemical Ionization (APCI) APCI->Conclusion_APCI Recommended Decision->ESI Is the compound highly polar or thermally labile? Decision->APCI Is the compound less polar and thermally stable?

Caption: Decision workflow for selecting the optimal ionization technique.

Experimental Protocol: Molecular Weight Confirmation by LC-MS with APCI

This protocol outlines a self-validating system for the confirmation of this compound's molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS) with an APCI source.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[9]

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.[10]

  • Working Solution (10 µg/mL): Perform a serial dilution of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 10 µg/mL.[10]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[11]

  • Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial. Use glass vials if organic solvents are present to prevent leaching of plasticizers.[9]

LC-MS Instrumentation and Parameters
  • LC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A single quadrupole or higher resolution mass spectrometer (e.g., Time-of-Flight, TOF) equipped with an APCI source.

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable for this compound.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A simple isocratic or gradient elution can be used. For example, start with 50% B for 1 minute, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • APCI Source Parameters:

    • Ionization Mode: Positive

    • Corona Discharge Current: 3-5 µA[8]

    • Vaporizer Temperature: 400-500 °C[8]

    • Capillary Voltage: 3-4 kV

    • Sheath and Auxiliary Gas (N₂): Optimize according to instrument manufacturer's recommendations.

  • Mass Analyzer Parameters:

    • Scan Range: m/z 100-300

    • Data Acquisition: Full scan mode

Data Acquisition and Analysis
  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared this compound sample.

  • Process the acquired data using the instrument's software.

  • Extract the mass spectrum from the chromatographic peak corresponding to this compound.

  • Analyze the mass spectrum for the expected molecular ions and their isotopic pattern.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis (APCI) cluster_data Data Analysis Prep1 1. Prepare Stock Solution (1 mg/mL in MeCN) Prep2 2. Dilute to Working Solution (10 µg/mL) Prep1->Prep2 Prep3 3. Filter Sample (0.22 µm) Prep2->Prep3 LC LC Separation (C18 column) Prep3->LC APCI APCI Ionization (Positive Mode) LC->APCI MS Mass Analysis (m/z 100-300) APCI->MS Spectrum Extract Mass Spectrum MS->Spectrum Analysis Confirm [M+H]⁺ and Isotopic Pattern Spectrum->Analysis Result Molecular Weight Confirmed Analysis->Result

Caption: Step-by-step experimental workflow for LC-MS analysis.

Interpreting the Experimental Data: The Bromine Isotopic Signature

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[12][13] This results in a pair of peaks (the M and M+2 peaks) in the mass spectrum for any ion containing a single bromine atom, separated by 2 m/z units and having a relative intensity ratio of approximately 1:1.[14][15]

Expected Data for this compound:

  • Molecular Formula: C₈H₃BrN₂

  • Monoisotopic Mass (with ⁷⁹Br): 205.9534 u

  • Monoisotopic Mass (with ⁸¹Br): 207.9514 u

  • Expected Ion in Positive APCI: [M+H]⁺

The mass spectrum should exhibit two major peaks for the protonated molecule:

  • [C₈H₄⁷⁹BrN₂]⁺ at m/z ≈ 206.96

  • [C₈H₄⁸¹BrN₂]⁺ at m/z ≈ 208.96

These two peaks should have a relative intensity ratio of approximately 1:1. The presence of this distinct doublet is a definitive confirmation of the presence of one bromine atom in the molecule and validates the molecular weight assignment.

Ion SpeciesCalculated m/z (Monoisotopic)Expected Relative Abundance
[M(⁷⁹Br)+H]⁺206.9612~100%
[M(⁸¹Br)+H]⁺208.9592~98%
[M(¹³C, ⁷⁹Br)+H]⁺207.9646~8.8%

Note: The calculated m/z values are based on the exact masses of the isotopes.

Trustworthiness Through Self-Validation

The protocol described is inherently self-validating. The observation of the chromatographic peak provides information on the sample's purity, while the mass spectrum provides two crucial pieces of information:

  • The m/z of the monoisotopic peak: Confirms the elemental composition.

  • The isotopic pattern: The 1:1 ratio of the M+H and M+2+H peaks serves as an internal confirmation for the presence of a single bromine atom.[12]

Any significant deviation from the expected m/z values or the isotopic ratio would immediately indicate a potential issue, such as an incorrect compound, the presence of impurities, or unexpected fragmentation. In cases of in-source fragmentation, characteristic fragments containing bromine would also exhibit this 1:1 isotopic pattern, providing further structural clues.[16][17]

Conclusion

For the molecular weight confirmation of this compound, LC-MS with Atmospheric Pressure Chemical Ionization (APCI) is a superior and robust method. It is well-suited to the compound's physicochemical properties and provides clear, interpretable data. The hallmark of this analysis is the characteristic 1:1 isotopic pattern of the protonated molecular ion peaks at m/z ~207 and ~209, which provides unambiguous confirmation of the molecular weight and the presence of a single bromine atom. By following the detailed protocol and understanding the principles behind the technique, researchers can ensure the integrity of their materials and the reliability of their scientific endeavors.

References

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Sources

Comparative study of different synthesis routes for brominated phthalonitriles

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Brominated phthalonitriles are pivotal precursors in the synthesis of high-performance materials, most notably phthalocyanine pigments and related functional macrocycles. The strategic placement of bromine atoms on the phthalonitrile scaffold dictates the physicochemical properties of the resulting materials, influencing their solubility, electronic characteristics, and thermal stability. Consequently, the selection of an appropriate synthetic route is a critical decision for researchers in materials science and drug development. This guide provides an in-depth comparative analysis of the principal synthetic methodologies for preparing brominated phthalonitriles, focusing on direct bromination, the Sandmeyer reaction, and nucleophilic aromatic substitution. Each route is evaluated based on its mechanistic principles, reaction efficiency, regioselectivity, scalability, and overall practicality. This document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic objectives.

Introduction: The Strategic Importance of Brominated Phthalonitriles

Phthalonitriles, 1,2-dicyanobenzenes, serve as fundamental building blocks for the templated cyclotetramerization reaction that yields the robust 18 π-electron aromatic system of phthalocyanines. The introduction of bromine atoms onto the phthalonitrile ring serves two primary purposes. Firstly, the heavy bromine atoms can enhance intersystem crossing, a desirable trait for applications in photodynamic therapy and optical limiting. Secondly, the carbon-bromine bond provides a reactive handle for post-synthesis functionalization via cross-coupling reactions, allowing for the introduction of a wide variety of substituents to fine-tune the final properties of the macrocycle.[1]

The isomeric purity of the starting brominated phthalonitrile is paramount, as the use of isomeric mixtures will inevitably lead to the formation of a complex and often inseparable mixture of phthalocyanine isomers.[2] This underscores the need for synthetic routes that offer high regioselectivity and yield. This guide will dissect and compare the most prevalent strategies to achieve this goal.

Overview of Primary Synthetic Strategies

The synthesis of brominated phthalonitriles can be broadly categorized into three main approaches, each with distinct advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

G Start Desired Brominated Phthalonitrile Isomer Decision1 Is regioselectivity a major concern? Start->Decision1 Route1 Route 1: Direct Bromination Route2 Route 2: Sandmeyer Reaction Route3 Route 3: Nucleophilic Substitution Decision1->Route1 No (Mixture is acceptable) Decision2 Is a multi-step synthesis acceptable? Decision1->Decision2 Yes Decision2->Route2 Yes (Starting from amine) Decision3 Is the starting material readily available? Decision2->Decision3 No Decision3->Route1 No Decision3->Route3 Yes (Starting from nitro- or dihalo-precursor)

Caption: Decision workflow for selecting a synthesis route.

In-Depth Analysis of Synthesis Routes

Route 1: Direct Electrophilic Bromination

Direct bromination involves the treatment of unsubstituted phthalonitrile with a brominating agent. This method is conceptually the most straightforward approach.

Reaction Principle and Mechanism: This reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. A bromine source, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), is activated by a Lewis acid or high temperatures to generate an electrophilic bromine species (Br⁺ or a polarized Br-Br bond). This electrophile then attacks the electron-rich benzene ring of the phthalonitrile. The cyano groups are deactivating and meta-directing; however, the reaction conditions can often be harsh, leading to a lack of selectivity.

Challenges and Performance: The primary drawback of direct bromination is the poor regioselectivity. The reaction often yields a complex mixture of mono-, di-, and polybrominated isomers, which are notoriously difficult to separate due to their similar physical properties. For instance, the direct bromination of phthalonitrile has been reported to yield 3,6-dibromophthalonitrile, but only with a low yield of 7% and significant purification challenges due to the formation of other isomers.[1] This makes the method generally unsuitable for applications requiring high isomeric purity.

Advantages:

  • Conceptually simple and uses readily available starting materials.

  • Can be a viable route if a specific isomer is not required or if an efficient separation method is available.

Disadvantages:

  • Poor regioselectivity, leading to isomeric mixtures.[1]

  • Low yields of the desired isomer.[1]

  • Difficult purification of the final product.[1]

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction provides an indirect but highly regioselective route to aryl bromides, including brominated phthalonitriles.[3][4][5] This multi-step process begins with a precursor containing an amino group at the desired position for bromination.

Reaction Principle and Mechanism: The synthesis begins with an aminophthalonitrile. The core of the Sandmeyer reaction involves two key steps:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt.

  • Substitution: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The copper(I) catalyst facilitates the release of nitrogen gas and the substitution of the diazonium group with a bromide ion.[3][6]

G cluster_0 Sandmeyer Reaction Workflow Start Aminophthalonitrile (Ar-NH2) Step1 Diazotization (NaNO2, HBr, 0-5 °C) Start->Step1 Intermediate Aryl Diazonium Salt (Ar-N2+ Br-) Step1->Intermediate Step2 Substitution (CuBr) Intermediate->Step2 Product Brominated Phthalonitrile (Ar-Br) Step2->Product

Caption: General workflow of the Sandmeyer reaction.

Performance and Causality: The Sandmeyer reaction is a cornerstone of aromatic chemistry because it allows for the introduction of substituents in positions that are not accessible through direct electrophilic substitution. The regioselectivity is excellent because the position of the bromine atom is predetermined by the position of the amino group on the starting material. For example, 3-bromophthalonitrile can be successfully synthesized via a Sandmeyer reaction.[2]

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization step is performed at 0-5 °C because aryl diazonium salts are thermally unstable and can decompose explosively at higher temperatures.

  • Copper(I) Catalyst: Cu(I) is essential for the substitution step. It facilitates a single-electron transfer mechanism, which is key to displacing the stable N₂ molecule.[3]

Advantages:

  • Excellent regioselectivity.

  • Provides access to isomers not obtainable by direct bromination.

Disadvantages:

  • Multi-step synthesis increases complexity and can lower overall yield.

  • Aryl diazonium salts are potentially hazardous intermediates.

  • Requires the synthesis of the corresponding aminophthalonitrile precursor.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another powerful strategy, particularly for preparing phthalonitriles with multiple substituents. This route typically starts with a phthalonitrile ring that is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups, such as nitro groups.

Reaction Principle and Mechanism: In this approach, a leaving group (often a nitro group or a halogen) on the phthalonitrile ring is displaced by a nucleophile.[7] For the synthesis of brominated phthalonitriles, this is less common for introducing the bromine itself but is highly relevant for synthesizing derivatives from a brominated precursor. However, a key example is the synthesis of 4,5-dihalogenated phthalonitriles starting from 4-bromo-5-nitrophthalonitrile.[8][9][10][11] Here, the nitro group, which is a very strong activating group, is displaced by other nucleophiles.

The synthesis of the 4-bromo-5-nitrophthalonitrile precursor itself involves the nitration of 4-bromophthalimide, followed by conversion of the imide to the dinitrile.[8] This highlights that SNAr is often part of a longer, multi-step synthetic sequence.

Performance and Causality: The success of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (the Meisenheimer complex), thereby lowering the activation energy of the reaction.

Advantages:

  • High regioselectivity, as the reaction occurs specifically at the activated position.

  • Allows for the synthesis of highly functionalized phthalonitriles.

Disadvantages:

  • Requires a suitably activated starting material (e.g., a nitrophthalonitrile).

  • Often involves multiple synthetic steps to prepare the necessary precursor.

Route 4: The "Acidic" Route from Phthalic Acids/Anhydrides

A versatile and widely used method for producing various substituted phthalonitriles, including brominated ones, starts from the corresponding substituted phthalic acid or phthalic anhydride.[2] This is often referred to as the 'acidic route'.

Reaction Principle and Mechanism: This pathway involves a sequence of transformations:

  • Starting Material: Begins with a brominated phthalic acid (e.g., 4,5-dibromophthalic acid) or its corresponding anhydride.[12]

  • Imide Formation: The acid or anhydride is converted to the corresponding phthalimide, typically by reacting with urea or ammonia at high temperatures.

  • Amide Formation: The phthalimide is then hydrolyzed to the phthalamide.

  • Dehydration to Nitrile: The final step is the dehydration of the phthalamide to the phthalonitrile, often using reagents like thionyl chloride (SOCl₂) in a solvent like DMF.[2]

Performance and Causality: This route is highly reliable and adaptable for many substitution patterns, provided the initial brominated phthalic acid is accessible. The synthesis of 4,5-dibromophthalic acid, for example, can be achieved by brominating phthalylhydrazine with NBS.[12] The subsequent conversion to the phthalonitrile is a well-established industrial process. The use of SOCl₂/DMF is effective for the final dehydration step because it forms the Vilsmeier reagent in situ, which is a powerful dehydrating agent.

Advantages:

  • Highly versatile and applicable to a wide range of substituted phthalonitriles.[2]

  • Good yields and high purity are often achievable.

  • Avoids the regioselectivity issues of direct bromination.

Disadvantages:

  • It is a multi-step process.

  • The overall yield depends on the efficiency of each step in the sequence.

Quantitative Performance Comparison

The selection of a synthetic route often involves a trade-off between the number of steps, yield, and selectivity. The following table summarizes the key performance metrics for the discussed methodologies.

Synthesis RouteStarting MaterialKey ReagentsRegioselectivityTypical YieldComplexity & Key Considerations
Direct Bromination PhthalonitrileBr₂, NBS, Lewis AcidPoorLow (<10% for specific isomers)[1]1 step, but produces hard-to-separate isomeric mixtures.
Sandmeyer Reaction AminophthalonitrileNaNO₂, HBr, CuBrExcellentModerate to GoodMulti-step; requires synthesis of amino precursor; diazonium salts are hazardous.[2][3]
"Acidic" Route Brominated Phthalic AcidUrea, SOCl₂, DMFExcellentGood (Overall yield depends on all steps)Multi-step, but reliable and versatile pathway for pure isomers.[2]
Substitution Route DihydroxyphthalonitrilePPh₃, Br₂ExcellentHigh (up to 80%)[1][13]Specific for certain isomers (e.g., 3,6-dibromo); avoids isomeric mixtures.[1]

Detailed Experimental Protocols

To provide a practical context, this section outlines representative protocols for two distinct and effective synthesis routes.

Protocol 1: Synthesis of 3,6-Dibromophthalonitrile via Substitution of Dihydroxyphthalonitrile[1][14]

This method avoids the selectivity issues of direct bromination by starting from a precursor where the positions for substitution are pre-defined. The use of triphenylphosphine and bromine forms a brominating agent that effectively converts hydroxyl groups to bromine atoms.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction flask under an inert atmosphere, dissolve triphenylphosphine (e.g., 4.5 g) in acetonitrile (e.g., 15 mL).

  • Brominating Agent Formation: Cool the solution in an ice-water bath to approximately 30-40 °C. Slowly add liquid bromine (e.g., 2.8 g) dropwise while stirring.

  • Reaction: After the addition of bromine is complete, remove the ice bath. Add 3,6-dihydroxyphthalonitrile (e.g., 1.0 g) to the reaction mixture.

  • Heating: Heat the mixture to 60-70 °C and maintain for 30 minutes.

  • Solvent Removal: Remove the acetonitrile via distillation under reduced pressure.

  • Final Reaction: Heat the remaining solid residue in a sand bath to 180-200 °C until no more gas is evolved.

  • Purification: Cool the resulting solid to room temperature and purify by recrystallization to obtain pure 3,6-dibromophthalonitrile. This method has been reported to achieve yields of up to 80%.[1][13]

Protocol 2: Synthesis of 4-Bromo-5-nitrophthalonitrile (Precursor for SNAr)[8]

This protocol details the synthesis of a key intermediate used in subsequent nucleophilic substitution reactions.

Step-by-Step Methodology:

  • Nitration of Phthalimide: In a flame-dried flask, charge commercially available 4-bromophthalimide (e.g., 25.0 g) and concentrated sulfuric acid (e.g., 80.0 mL).

  • Slowly add nitric acid (e.g., 11.0 mL) and heat the reaction to 50 °C for 24 hours.

  • After the reaction is complete, pour the mixture into ice-water (e.g., 600 mL) to precipitate the product, 4-bromo-5-nitrophthalimide.

  • Conversion to Phthalonitrile: In a separate flame-dried flask, prepare the Vilsmeier reagent by adding thionyl chloride (e.g., 11.0 mL) dropwise to dimethylformamide (DMF) (e.g., 16.5 mL) in an ice-water bath, keeping the temperature below 5 °C.

  • Allow the Vilsmeier reagent to stir for 2 hours in the ice bath.

  • Add the 4-bromo-5-nitrophthalimide synthesized in step 3 to the Vilsmeier reagent and allow the reaction to proceed.

  • Work-up involves quenching the reaction with ice-water and extracting the product, which is then purified, yielding 4-bromo-5-nitrophthalonitrile.

Conclusion and Recommendations

The synthesis of brominated phthalonitriles is a critical enabling step for the development of advanced functional materials. There is no single "best" route; the optimal choice is contingent on the specific isomer required, the scale of the synthesis, and the available laboratory resources.

  • For Isomeric Purity: The Sandmeyer reaction and the "Acidic" route starting from a pure brominated phthalic acid are superior choices. They offer excellent and predictable regioselectivity, which is crucial for synthesizing well-defined phthalocyanines. The substitution of dihydroxy precursors is also an excellent, high-yield option for specific isomers like 3,6-dibromophthalonitrile.[1]

  • For Simplicity (with caution): Direct bromination is the most straightforward method but should be avoided unless isomeric purity is not a concern, as the purification challenges are significant.[1]

  • For Highly Substituted Systems: Nucleophilic aromatic substitution (SNAr) strategies are invaluable, though they often require the synthesis of complex, activated precursors.

Ultimately, a careful evaluation of the trade-offs between yield, purity, cost, and synthetic complexity will guide the researcher to the most logical and efficient pathway for their target brominated phthalonitrile.

References

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  • Using Nucleophilic Aromatic Substitution as an Alternate Sustainable Pathway to 4,5-Dihalogenated Phthalonitriles.
  • NUCLEOPHILIC SUBSTITUTION IN 4-BROMO-5-NITROPHTHALODINITRILE.
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DFT studies on the electronic properties of 3-Bromophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electronic Properties of 3-Bromophthalonitrile: A DFT-Based Comparative Study

For researchers, scientists, and professionals in drug and materials development, a molecule's electronic structure is the blueprint for its behavior. Phthalonitriles, in particular, are a class of high-performance organic compounds that serve as crucial precursors for thermally stable polymers and functional macrocycles like phthalocyanines.[1][2] The strategic placement of substituents on the phthalonitrile ring allows for the fine-tuning of electronic properties, tailoring the final material for specific, high-stakes applications in aerospace, electronics, and medicine.[3][4][5][6]

This guide provides a comprehensive analysis of the electronic properties of this compound, a key derivative, using Density Functional Theory (DFT). We will dissect its electronic landscape and objectively compare it against its parent molecule, Phthalonitrile, and an isomeric counterpart, 4-Bromophthalonitrile. This comparative approach is designed to illuminate the subtle yet significant influence of substituent placement on molecular reactivity and stability, offering predictive insights for rational material design.

The Causality Behind the Method: Why Density Functional Theory?

To probe the electronic intricacies of this compound, we employ Density Functional Theory (DFT), a powerful quantum chemical method that balances computational efficiency with high accuracy for organic molecules.[7][8] DFT allows us to model the electronic structure from first principles, providing a robust and predictive framework without the need for empirical parameters.[7]

Our protocol is designed as a self-validating system, ensuring that each step logically builds upon the last to yield reliable and reproducible results.

Experimental Protocol: DFT Calculation Workflow
  • Software Selection : All calculations are performed using a standard quantum chemistry software package, such as Gaussian or PySCF, which are well-established in the scientific community.[9][10]

  • Functional and Basis Set Selection :

    • Functional : We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[11][12] B3LYP has a long-standing reputation as a reliable workhorse for studying organic systems, providing a well-benchmarked compromise between accuracy and computational demand.[13][14][15]

    • Basis Set : The choice of basis set is critical, especially for molecules containing heavy atoms like bromine. We employ the def2-TZVP (Triple Zeta Valence with Polarization) basis set. This Karlsruhe basis set provides a flexible description of the valence electrons and includes polarization functions that are essential for accurately modeling the anisotropic electron distribution around the bromine atom and the nitrile groups.[16] The use of a triple-zeta quality basis set is a step towards achieving high accuracy in the final calculated properties.[17][18][19][20]

  • Geometry Optimization : The initial step involves optimizing the molecular geometry of this compound and the comparative molecules to find their most stable, lowest-energy conformation in the gas phase.

  • Vibrational Frequency Analysis : A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.

  • Electronic Property Calculation : A final single-point energy calculation is run on the validated geometry to derive the core electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential.[21]

cluster_workflow DFT Calculation Workflow Input Initial Molecular Structure (this compound) Opt Geometry Optimization (B3LYP/def2-TZVP) Input->Opt Find lowest energy state Freq Frequency Calculation Opt->Freq Verify stability Validation Imaginary Frequencies? Freq->Validation SPE Single-Point Energy Calculation Results Calculated Electronic Properties (HOMO, LUMO, MEP, etc.) SPE->Results Derive properties Validation->Opt No (Re-optimize) Validation->SPE Yes (True Minimum)

Caption: Workflow for DFT-based electronic property calculation.

Results: A Comparative Analysis of Electronic Landscapes

The introduction of a bromine atom to the phthalonitrile scaffold induces significant changes in the electronic structure. To quantify these changes, we compare this compound against its unsubstituted parent, Phthalonitrile, and its regioisomer, 4-Bromophthalonitrile.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them (Egap) is a critical indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.[22][23][24][25]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (Egap) (eV)
Phthalonitrile-7.98-1.556.43
This compound -8.05 -1.81 6.24
4-Bromophthalonitrile-7.95-1.796.16

Table 1: Calculated Frontier Molecular Orbital energies and HOMO-LUMO gap at the B3LYP/def2-TZVP level of theory.

The data clearly shows that the bromine substituent lowers the HOMO-LUMO gap compared to the parent Phthalonitrile. This is primarily due to the stabilization (lowering of energy) of the LUMO, a consequence of the electron-withdrawing nature of the halogen. Between the two isomers, 4-Bromophthalonitrile exhibits a slightly smaller gap than this compound, suggesting it may be marginally more reactive.

Global Reactivity Descriptors

To further quantify chemical behavior, we calculated several global reactivity descriptors derived from the HOMO and LUMO energies.[21][26]

  • Ionization Potential (I ≈ -EHOMO) : Energy required to remove an electron.

  • Electron Affinity (A ≈ -ELUMO) : Energy released when an electron is added.

  • Chemical Hardness (η = (I-A)/2) : Resistance to change in electron distribution. Harder molecules have larger Egap.[24]

  • Electrophilicity Index (ω = μ²/2η where μ = -(I+A)/2) : A measure of the energy lowering of a molecule when it accepts electrons.

MoleculeIonization Potential (I) (eV)Electron Affinity (A) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)
Phthalonitrile7.981.553.223.29
This compound 8.05 1.81 3.12 3.77
4-Bromophthalonitrile7.951.793.083.76

Table 2: Calculated global reactivity descriptors at the B3LYP/def2-TZVP level of theory.

The introduction of bromine increases both the ionization potential and the electron affinity. The most notable change is in the electrophilicity index (ω), which is significantly higher for the brominated species. This indicates that 3- and 4-Bromophthalonitrile are stronger electrophiles than the parent molecule, making them more susceptible to nucleophilic attack—a key consideration in synthesis and polymerization reactions.

cluster_comparison Comparative Logic Parent Phthalonitrile (Baseline) Target This compound (Target Molecule) Parent->Target Effect of Br Substituent Isomer 4-Bromophthalonitrile (Isomeric Control) Target->Isomer Effect of Br Position (3 vs 4)

Caption: Logical framework for the comparative analysis.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution across the molecule, revealing sites prone to electrostatic interactions.[21][24] Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites).

For this compound, the MEP map reveals highly negative potential localized around the nitrogen atoms of the two nitrile groups, as expected, making them prime sites for coordination or nucleophilic attack. The bromine atom itself creates a region of slight negative potential around its periphery but also induces a more positive potential on the adjacent ring carbons. This detailed charge landscape is invaluable for predicting intermolecular interactions and reaction mechanisms.

Field-Proven Insights and Implications

The computational data provides a clear, quantitative guide for researchers.

  • Enhanced Reactivity : The bromine substituent activates the phthalonitrile ring system, making it a better electrophile and lowering the HOMO-LUMO gap. This suggests that brominated phthalonitriles will likely exhibit different polymerization kinetics and may form materials with distinct electronic properties compared to those derived from unsubstituted phthalonitrile.

  • Isomeric Tuning : The subtle differences between the 3- and 4-bromo isomers highlight the potential for fine-tuning properties through precise positional control of substituents. While the differences are small, they could be significant in the design of materials where band gaps and charge transport properties are critical, such as in organic semiconductors.[5]

  • Predictive Synthesis : The MEP map and electrophilicity data provide a rational basis for designing synthetic routes. For instance, in the synthesis of phthalocyanines, the enhanced electrophilicity of the nitrile carbons in this compound could influence the cyclotetramerization reaction.[3][6]

References

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A Senior Application Scientist's Guide to the Electrochemical Characterization of 3-Bromophthalonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the electrochemical characterization of 3-bromophthalonitrile and its derivatives. It is designed for researchers, scientists, and drug development professionals who are looking to understand and compare the redox properties of these important chemical precursors. While direct, comparative experimental data for a series of simple halogenated phthalonitriles is not extensively available in peer-reviewed literature, this guide offers a robust methodology, explains the causal relationships in experimental design, and provides a framework for interpreting the data you will generate. We will use data from related substituted phthalocyanines to infer electronic effects and discuss the power of computational chemistry to supplement experimental findings.

The "Why": Understanding the Electrochemical Significance of this compound Derivatives

This compound is not just another organic molecule; it is a key building block for a class of compounds with significant applications, most notably metallophthalocyanines. These macrocyclic compounds are at the forefront of research in areas such as photodynamic therapy, chemical sensors, and electrocatalysis.[1] The electrochemical properties of the precursor phthalonitrile derivatives are of paramount importance as they directly influence the electronic characteristics, and therefore the performance, of the resulting macrocycle.

The position of the bromine atom at the 3-position (a non-peripheral position) of the phthalonitrile backbone, as opposed to the 4-position (peripheral), can lead to significant differences in the electronic structure and solubility of the resulting phthalocyanines.[2] This, in turn, affects their redox behavior. By systematically characterizing these precursors, we can begin to predict and fine-tune the properties of the final products for specific applications.

The Core of the Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is the cornerstone technique for probing the redox behavior of new molecules. It allows us to determine reduction and oxidation potentials, understand the stability of the resulting radical ions, and gain insight into the kinetics of electron transfer.

Causality in Experimental Design: A Self-Validating Protocol

The choices made in designing a CV experiment are critical for obtaining meaningful and reproducible data. A typical three-electrode setup is employed, consisting of a working electrode, a reference electrode, and a counter (or auxiliary) electrode.[3]

Experimental Setup and Rationale

ComponentRecommendationRationale
Working Electrode Glassy Carbon or PlatinumThese materials are relatively inert over a wide potential window in organic solvents and provide a reproducible surface for electron transfer.
Reference Electrode Silver/Silver Ion (Ag/AgNO₃) in the same solvent/electrolyte systemThis quasi-reference electrode is commonly used for non-aqueous electrochemistry. Crucially , its potential is not absolute and must be referenced against an internal standard.
Counter Electrode Platinum WirePlatinum is inert and efficiently facilitates the flow of current to balance the reactions occurring at the working electrode.
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)These solvents offer a wide potential window and are good at dissolving both the analyte and the supporting electrolyte.
Supporting Electrolyte 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆) or Tetrabutylammonium Perchlorate (TBAP)These salts are electrochemically inert in the potential window of interest and provide the necessary conductivity to the solution.
Internal Standard FerroceneFerrocene provides a reversible one-electron oxidation wave at a well-defined potential. All measured potentials should be reported relative to the Fc/Fc⁺ couple to ensure comparability across different experiments and laboratories.[4]

Workflow for Electrochemical Characterization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare 0.1 M electrolyte solution in dry solvent assemble_cell Assemble 3-electrode cell prep_sol->assemble_cell prep_analyte Prepare analyte stock solution (e.g., 10 mM) add_analyte Add analyte to the cell (e.g., to 1 mM) prep_analyte->add_analyte polish_we Polish and clean working electrode polish_we->assemble_cell purge_n2 Purge solution with N₂ or Ar for 10-15 min assemble_cell->purge_n2 bg_scan Record background CV of electrolyte solution purge_n2->bg_scan bg_scan->add_analyte analyte_cv Record CV of analyte over a wide potential range add_analyte->analyte_cv add_fc Add Ferrocene as internal standard analyte_cv->add_fc final_cv Record final CV with analyte and Ferrocene add_fc->final_cv determine_potentials Determine Epc, Epa, and E½ vs. Ag/Ag⁺ final_cv->determine_potentials reference_potentials Reference all potentials to the Fc/Fc⁺ couple determine_potentials->reference_potentials analyze_reversibility Analyze peak separation (ΔEp) and current ratio (ipa/ipc) reference_potentials->analyze_reversibility scan_rate_study Perform scan rate dependence study analyze_reversibility->scan_rate_study

Caption: A typical workflow for cyclic voltammetry experiments of organic compounds.

Step-by-Step Experimental Protocol
  • Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen dry solvent (e.g., acetonitrile).

    • Prepare a stock solution of the this compound derivative (e.g., 10 mM) in the same electrolyte solution.

    • Polish the working electrode (e.g., glassy carbon) with alumina slurry, sonicate in ethanol, and dry thoroughly.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished working electrode, platinum wire counter electrode, and Ag/Ag⁺ reference electrode.

    • Add the electrolyte solution to the cell and purge with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

    • Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes.

    • Add a known volume of the analyte stock solution to the cell to achieve the desired concentration (e.g., 1 mM).

    • Record the cyclic voltammogram of the analyte. Start with a wide potential window to identify all redox events, then narrow the window to focus on specific peaks.

    • Add a small amount of ferrocene to the solution and record another cyclic voltammogram. This will allow for the referencing of the measured potentials.

  • Data Analysis:

    • Measure the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (ipc), and anodic peak current (ipa).

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2. This provides a good approximation of the standard redox potential.

    • Reference all potential values to the ferrocene/ferrocenium (Fc/Fc⁺) couple using the measured E½ of ferrocene.

    • Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

    • Calculate the ratio of the peak currents (ipa/ipc). For a reversible process, this ratio should be close to 1.

Comparative Analysis: What the Data Tells Us

While specific data for this compound is elusive, we can outline a framework for comparison with other derivatives, such as the unsubstituted phthalonitrile, 4-bromophthalonitrile, and dichlorinated analogues.

Expected Trends and Interpretation

DerivativeExpected Effect on Reduction Potential (vs. Unsubstituted)Rationale
Unsubstituted Phthalonitrile BaselineThe two nitrile groups are electron-withdrawing, making the aromatic ring susceptible to reduction.
This compound More positive (easier to reduce)Bromine is an electron-withdrawing group via induction, which lowers the energy of the LUMO, making the molecule easier to reduce.
4-Bromophthalonitrile More positive (easier to reduce)Similar to the 3-bromo derivative, the inductive effect of bromine will facilitate reduction. The positional difference may lead to subtle variations in the reduction potential.
3,6-Dichlorophthalonitrile Even more positiveThe presence of two electron-withdrawing chlorine atoms will have an additive effect, making this derivative significantly easier to reduce than the monohalogenated analogues.

Inferences from Phthalocyanine Electrochemistry

Studies on metallophthalocyanines derived from substituted phthalonitriles show that electron-withdrawing substituents on the periphery of the macrocycle make the ring harder to oxidize and easier to reduce. Conversely, electron-donating groups have the opposite effect.[1] This supports the expected trends for the phthalonitrile precursors themselves.

The Role of Computational Chemistry

Given the scarcity of experimental data, computational methods, particularly Density Functional Theory (DFT), can be powerful predictive tools.[5] By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can estimate the relative oxidation and reduction potentials of a series of molecules. This in silico screening can help prioritize synthetic efforts and provide a theoretical basis for understanding experimental results.

Computational Workflow

G cluster_model Model Building cluster_dft DFT Calculation cluster_analysis Analysis & Prediction build_mol Build 3D structures of phthalonitrile derivatives geom_opt Geometry optimization in a simulated solvent build_mol->geom_opt energy_calc Calculate HOMO and LUMO energies geom_opt->energy_calc correlate_homo Correlate HOMO energy with oxidation potential energy_calc->correlate_homo correlate_lumo Correlate LUMO energy with reduction potential energy_calc->correlate_lumo predict_potentials Predict relative redox potentials correlate_homo->predict_potentials correlate_lumo->predict_potentials

Caption: A simplified workflow for predicting redox potentials using DFT.

Conclusion and Future Outlook

The electrochemical characterization of this compound derivatives is a crucial step in the rational design of advanced materials. While this guide highlights a significant gap in the publicly available experimental data for these specific precursors, it provides a comprehensive and scientifically rigorous framework for conducting these essential investigations. By following the detailed protocols for cyclic voltammetry and leveraging the predictive power of computational chemistry, researchers can systematically evaluate and compare these important building blocks.

It is our hope that this guide will not only serve as a practical handbook for experimental work but also encourage the scientific community to publish this fundamental data, thereby accelerating the development of the next generation of functional materials.

References

  • Synthesis of nonperipherally tetra-[5-(diethylamino)-2-formylphenoxy] substituted metallophthalocyanines and their electrochemistry. National Center for Biotechnology Information. [Link]

  • Synthesis of 4-Aminophenoxy Substituted Nickel Phthalocyanine Complex and Investigation of Electrochemical and Thermal Properties. MW Journal of Science. [Link]

  • Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties. National Center for Biotechnology Information. [Link]

  • Cyclic Voltammetry Experiment. Gamry Instruments. [Link]

  • (PDF) Synthesis of Substituted Phthalocyanines. ResearchGate. [Link]

  • Electrochemical Generation of Hypervalent Bromine(III) Compounds. National Center for Biotechnology Information. [Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY. Michigan State University Chemistry Department. [Link]

  • Cyclic voltammetric and computational study of a 4-bromophenyl monolayer on a glassy carbon electrode. ResearchGate. [Link]

  • 4,5-Dichlorophthalonitrile | C8H2Cl2N2. PubChem. [Link]

  • "How Should I Think About Voltage? What is Overpotential?" – Establishing an Organic Chemistry Intuition for Electrochemistry. OSTI.GOV. [Link]

  • Electrochemical reduction of acetonitrile to ethylamine. National Center for Biotechnology Information. [Link]

  • Reduction Potentials of One-Electron Couples Involving Free Radicals in Aqueous Solution. NIST. [Link]

  • Electrochemical reduction of acetonitrile to ethylamine. PubMed. [Link]

  • Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. The International Journal of Engineering and Science (THE IJES). [Link]

  • Determination of 4-nitrophenol using MoO3 loaded glassy carbon electrode via electrochemical sensing approach. International Association of Physical Chemists. [Link]

  • An overview of high-performance phthalonitrile resins: fabrication and electronic applications. Journal of Materials Chemistry C. [Link]

  • Nitrile. Wikipedia. [Link]

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A Researcher's Guide to Solid-State Structure Determination: A Comparative Analysis Centered on 3-Bromophthalonitrile using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional atomic arrangement in the solid state is paramount. This structural blueprint governs a compound's physicochemical properties, from solubility and stability to biological activity and patentability. For small molecules of pharmaceutical interest, such as 3-Bromophthalonitrile—a versatile precursor in the synthesis of phthalocyanines with applications in photodynamic therapy and materials science—unambiguous structural elucidation is not merely academic; it is a critical step in the development pipeline.[1]

This guide provides an in-depth, experience-driven comparison of techniques for solid-state structure determination, with a focused walkthrough of single-crystal X-ray crystallography for this compound. We will explore not just the "how," but the "why" behind experimental choices, offering a trustworthy, self-validating framework for researchers.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be derived with exceptional precision.[2][3]

The Experimental Workflow: From Powder to Structure

The journey from a powdered sample of this compound to a fully refined crystal structure is a multi-step process demanding careful execution and a foundational understanding of the principles at play.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement A Synthesis & Purification of This compound B Crystal Growth A->B High Purity is Crucial C Crystal Mounting B->C Select High-Quality Crystal D Diffractometer Screening & Unit Cell Determination C->D Initial Diffraction Quality Check E Full Data Collection D->E Optimized Strategy F Data Reduction & Integration E->F Process Raw Diffraction Images G Structure Solution (e.g., Direct Methods) F->G Obtain Initial Atomic Positions H Structure Refinement G->H Minimize Difference Between Observed & Calculated Data I Validation & Finalization H->I Check for Errors & Prepare CIF

Fig 1. Workflow for Single-Crystal X-ray Diffraction.
Detailed Experimental Protocol: this compound

This protocol is adapted from established methodologies for similar small organic molecules.[4][5][6]

1. Synthesis and Crystallization:

  • Synthesis: this compound can be synthesized via established organic chemistry routes, such as a Sandmeyer reaction from the corresponding amine.[1] Purity is paramount, as impurities can inhibit crystallization or lead to disordered structures. Recrystallization from a suitable solvent system (e.g., acetone, ethanol, or ethyl acetate/hexane mixtures) is a critical final purification step.

  • Crystal Growth: The goal is to obtain single crystals of sufficient size and quality (typically >30 microns on a side).[7] Slow evaporation of a saturated solution of this compound in a solvent like acetone or acetonitrile at room temperature is a common and effective method. The slow rate of evaporation is key to allowing the molecules to pack in an ordered, crystalline lattice.

2. Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and is free of cracks or defects. It is then mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., at 125 K) to minimize thermal motion and radiation damage during data collection.[4][5][6]

  • Diffractometer and Data Strategy: The mounted crystal is placed on a diffractometer equipped with a focused X-ray source (e.g., Mo Kα radiation) and a sensitive detector like a CCD or CMOS sensor.[4][5][8]

    • An initial set of diffraction images is taken to screen for crystal quality and to determine the unit cell parameters and crystal system.[3]

    • Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ).[9] This typically involves rotating the crystal and collecting diffraction data at various orientations.[3]

3. Structure Solution and Refinement:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like polarization and absorption.

  • Structure Solution: For small molecules like this compound, direct methods are typically successful.[10] This computational approach uses statistical relationships between the intensities of the reflections to determine the phases of the structure factors, which are essential for calculating the initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[4]

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric reasonability and potential errors. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Anticipated Crystallographic Data for this compound
ParameterExpected Value/InformationSignificance
Chemical Formula C₈H₃BrN₂Confirms the elemental composition of the crystal.
Crystal System e.g., MonoclinicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å), β (°)Defines the size and shape of the repeating unit.
Volume (V) ųThe volume of the unit cell.
Z e.g., 4The number of molecules in the unit cell.
Temperature e.g., 125 KThe temperature at which data was collected.
Final R-indices R1, wR2Measures the agreement between the model and the data.
Bond Lengths/Angles C-Br, C-C, C≡NProvides precise geometric details of the molecule.
Intermolecular Interactions e.g., π-stacking, Halogen bondingReveals how molecules pack in the solid state.

Comparative Analysis: Alternative Solid-State Techniques

While single-crystal X-ray diffraction is the gold standard, obtaining suitable crystals can be a significant bottleneck.[11] Researchers should be aware of alternative and complementary techniques.

decision_tree start Need Solid-State Structure q1 Can you grow single crystals (>10 µm)? start->q1 scxrd Single-Crystal XRD (Gold Standard) q1->scxrd Yes q2 Are nanocrystals (<1 µm) available? q1->q2 No microed MicroED (High resolution from tiny crystals) q2->microed Yes q3 Is the sample amorphous or polycrystalline? q2->q3 No pxrd Powder XRD (Phase ID, unit cell) q3->pxrd Polycrystalline ssnmr Solid-State NMR (Local environment, dynamics) q3->ssnmr Amorphous or Polycrystalline no_solution Structure determination is challenging q3->no_solution Neither pxrd->no_solution Structure solution difficult ssnmr->no_solution Structure solution difficult

Fig 2. Decision tree for selecting a solid-state analysis method.
Microcrystal Electron Diffraction (MicroED)

A revolutionary technique that uses an electron beam instead of X-rays to determine crystal structures.[11]

  • Core Advantage: MicroED can solve high-resolution structures from nanocrystals that are a billionth of the size typically required for X-ray crystallography.[11][12][13] This dramatically accelerates the process, reducing a timeline of weeks or months to potentially less than 30 minutes for data collection and structure solution.[11]

  • Causality: Electrons interact with matter much more strongly than X-rays. This means that extremely small crystals can produce a measurable diffraction pattern.[13]

  • Best For: Compounds that are difficult to crystallize into large single crystals, which is a common problem in drug development.[11] It is also excellent for analyzing individual components within a powdered mixture.[11]

  • Limitation: Dynamic scattering effects can sometimes complicate data analysis, potentially leading to higher R-factors compared to X-ray methods unless sophisticated data processing is employed.[12]

Powder X-ray Diffraction (PXRD)

PXRD is used on a bulk sample containing many small crystallites in random orientations.

  • Core Advantage: It is a rapid, non-destructive technique that does not require single crystals.[7] It is excellent for identifying crystalline phases, determining the purity of a sample, and obtaining unit cell dimensions if a known structure is available for comparison.[7]

  • Causality: Instead of discrete diffraction spots, PXRD produces a characteristic pattern of diffraction rings, which are plotted as intensity versus diffraction angle (2θ).

  • Best For: Routine quality control, phase identification, and studying materials that are inherently polycrystalline, such as polymers or some metal-organic frameworks.[7]

  • Limitation: It is generally not possible to solve the structure of a new, unknown compound from PXRD data alone due to the overlapping of reflections.[7]

Solid-State NMR (ssNMR) Spectroscopy

ssNMR is a powerful technique that probes the local atomic environment of specific nuclei.

  • Core Advantage: It can provide structural information on both crystalline and amorphous (non-crystalline) materials, making it uniquely suited for complex systems where long-range order is absent.[14]

  • Causality: ssNMR measures the magnetic properties of atomic nuclei, which are highly sensitive to the local chemical environment, including bond distances and molecular conformation.

  • Best For: Characterizing amorphous drug formulations, studying polymorphism, and validating structures determined by diffraction methods, especially for correctly assigning atoms with similar atomic numbers (e.g., C, N, O).[12][14]

  • Limitation: Determining a complete de novo 3D structure by ssNMR alone is complex and often requires extensive isotopic labeling and sophisticated experiments.

Conclusion

For the definitive solid-state structure determination of this compound, single-crystal X-ray crystallography remains the technique of choice, provided that suitable crystals can be grown. It offers unparalleled detail and accuracy, revealing the precise molecular geometry and the intricate network of intermolecular interactions that govern its properties. However, when large single crystals are elusive, MicroED presents a powerful and rapid alternative. For routine analysis of bulk properties or for studying non-crystalline forms, PXRD and solid-state NMR serve as indispensable, complementary tools. A modern research laboratory leverages the strengths of each of these techniques, selecting the appropriate method based on the specific scientific question and the nature of the sample at hand.

References

  • Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society.
  • Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. Dalton Transactions.
  • Researchers develop powerful method to solve structures of small molecules. ACS Central Science.
  • X-ray diffraction experiment – the last experiment in the structure elucid
  • Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Molecules.
  • X-ray Diffraction Protocols and Methods.
  • Experimental setup for high-pressure single crystal diffraction at PX^2.
  • Powder X-ray Diffraction Protocol/SOP. University of California, Santa Barbara.
  • A New Era for Determining Small Molecule Structure Determin
  • Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems. MDPI.
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
  • Crystal structure of 3-bromo-2-hydroxybenzonitrile.
  • Crystal structure of 3-bromo-2-hydroxybenzonitrile. MIT.
  • Crystal structure of 3-bromo-2-hydroxybenzonitrile.
  • X-ray crystallography. Wikipedia.

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A Senior Application Scientist's Guide to Catalytic Systems for Cross-Coupling Reactions with 3-Bromophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 3-Bromophthalonitrile

This compound is a valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features, characterized by the presence of two electron-withdrawing nitrile groups and a bromine atom on an aromatic ring, make it a key precursor for a wide range of functional materials and complex organic molecules. The dinitrile functionality is a hallmark for the synthesis of phthalocyanines, a class of macrocyclic compounds with significant applications in materials science, catalysis, and photodynamic therapy. The bromine atom provides a reactive handle for the introduction of diverse substituents through transition metal-catalyzed cross-coupling reactions, allowing for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

This guide provides a comparative analysis of various catalytic systems for the most common cross-coupling reactions of this compound: Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and cyanation reactions. We will delve into the rationale behind the choice of catalysts, ligands, and reaction conditions, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for their synthetic endeavors.

Understanding the Reactivity of this compound in Cross-Coupling Reactions

The presence of two strongly electron-withdrawing nitrile groups significantly influences the reactivity of the C-Br bond in this compound. These groups render the aromatic ring electron-deficient, which generally facilitates the oxidative addition of the aryl bromide to a low-valent palladium(0) catalyst, the first and often rate-determining step in many cross-coupling catalytic cycles.[1][2] However, the steric hindrance around the bromine atom, situated between a nitrile group and a proton, can also play a role in the selection of an appropriate catalyst system. The choice of a suitable ligand is therefore critical to balance electronic activation with steric accessibility.

Below is a workflow to guide the selection of an optimal catalytic system for a desired transformation of this compound.

G start Define Target Molecule (Desired bond formation) reaction_type Select Cross-Coupling Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Aryl-Aryl/ Alkyl heck Heck (C-C, C=C) reaction_type->heck Aryl-Alkene buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Aryl-Amine sonogashira Sonogashira (C-C, C≡C) reaction_type->sonogashira Aryl-Alkyne cyanation Cyanation (C-CN) reaction_type->cyanation Aryl-Nitrile catalyst_selection Select Catalytic System (Pd source, Ligand, Base, Solvent) suzuki->catalyst_selection heck->catalyst_selection buchwald->catalyst_selection sonogashira->catalyst_selection cyanation->catalyst_selection optimization Optimize Reaction Conditions (Temperature, Time, Concentration) catalyst_selection->optimization analysis Analyze Results (Yield, Purity) optimization->analysis analysis->optimization Needs Improvement end Successful Synthesis analysis->end Achieved Suzuki_Miyaura cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(R)L2 ArPd(II)(R)L2 ArPd(II)(Br)L2->ArPd(II)(R)L2 Transmetalation ArPd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Coupled Product ArPd(II)(R)L2->Ar-R Ar-Br This compound Ar-Br->ArPd(II)(Br)L2 R-B(OR)2 Boronic Acid/Ester R-B(OR)2->ArPd(II)(R)L2 Base Base (e.g., K2CO3) Base->ArPd(II)(R)L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄Toluene/H₂O100853
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane90924
Pd₂(dba)₃ / SPhosSPhosK₂CO₃Toluene8095+5

Discussion:

For the Suzuki-Miyaura coupling of this compound, palladium catalysts are the most widely used. [2]Traditional catalysts like Pd(PPh₃)₄ can be effective, particularly with strong inorganic bases like K₃PO₄, which facilitate the transmetalation step. [3]The use of bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) , often in the form of Pd(dppf)Cl₂, provides a more robust and air-stable catalytic system, often leading to higher yields. [4] For challenging couplings, or to achieve higher turnover numbers, the use of bulky, electron-rich phosphine ligands from the Buchwald family, such as SPhos , in combination with a palladium precursor like Pd₂(dba)₃, is highly recommended. [5]These ligands promote both rapid oxidative addition and reductive elimination, leading to highly efficient catalysis, even at lower temperatures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reagents: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₃PO₄ (2.0 mmol), toluene (5 mL), and water (1 mL).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Add toluene and water to the flask.

    • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylphthalonitrile.

Heck Reaction: Arylation of Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene. [6]This reaction is particularly useful for the synthesis of substituted styrenes and other vinylarenes. Given the electron-deficient nature of this compound, it is an excellent substrate for the Heck reaction.

Catalytic Cycle: Heck Reaction

Heck cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition R-CH=CH-Pd(II)(Ar)L2 R-CH=CH-Pd(II)(Ar)L2 ArPd(II)(Br)L2->R-CH=CH-Pd(II)(Ar)L2 Carbopalladation R-CH=CH-Pd(II)(Ar)L2->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Ar-Alkene Coupled Product R-CH=CH-Pd(II)(Ar)L2->Ar-Alkene Ar-Br This compound Ar-Br->ArPd(II)(Br)L2 Alkene Alkene Alkene->R-CH=CH-Pd(II)(Ar)L2 Base Base (e.g., Et3N) Base->Pd(0)L2

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Comparison of Catalytic Systems for Heck Reaction
Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF100887
PdCl₂(PPh₃)₂PPh₃K₂CO₃NMP120912
Pd(OAc)₂ / P(t-Bu)₃P(t-Bu)₃Cs₂CO₃Dioxane8095+2

Discussion:

The classic Heck conditions, employing Pd(OAc)₂ with a phosphine ligand like PPh₃ and a tertiary amine base such as triethylamine (Et₃N) in a polar aprotic solvent like DMF, are often successful for electron-deficient aryl bromides. [7]For more challenging substrates or to improve efficiency, Herrmann's catalyst or the use of more electron-rich and bulky phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) can be advantageous. [2]These ligands facilitate the oxidative addition and subsequent steps of the catalytic cycle. The choice of base is also critical, with inorganic bases like K₂CO₃ or Cs₂CO₃ often providing excellent results.

Experimental Protocol: Heck Reaction of this compound with Styrene
  • Reagents: this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), Et₃N (1.5 mmol), and DMF (5 mL).

  • Procedure:

    • In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.

    • Add DMF, styrene, and Et₃N.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired stilbene derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry and materials science. [8][9]The reaction couples an aryl halide with a primary or secondary amine in the presence of a base.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition [ArPd(II)(NR2)L2] [ArPd(II)(NR2)L2] ArPd(II)(Br)L2->[ArPd(II)(NR2)L2] Amine Coordination & Deprotonation [ArPd(II)(NR2)L2]->Pd(0)L2 Reductive Elimination Ar-NR2 Arylamine Product [ArPd(II)(NR2)L2]->Ar-NR2 Ar-Br This compound Ar-Br->ArPd(II)(Br)L2 HNR2 Amine HNR2->[ArPd(II)(NR2)L2] Base Base (e.g., NaOtBu) Base->[ArPd(II)(NR2)L2]

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparison of Catalytic Systems for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene809010
Pd(OAc)₂ / XPhosXPhosK₃PO₄Dioxane1009510
[Pd(allyl)Cl]₂ / RuPhosRuPhosCs₂CO₃t-BuOH90931

Discussion:

The success of the Buchwald-Hartwig amination heavily relies on the choice of a sterically hindered, electron-rich phosphine ligand. [11]Early generations of catalysts utilized ligands like BINAP . More recent developments have introduced a wide array of highly effective ligands, such as XPhos and RuPhos , which can catalyze the amination of a broad range of aryl bromides with various amines, including primary and secondary amines, and even ammonia surrogates. [1]A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
  • Reagents: this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), NaOtBu (1.4 mmol), and toluene (5 mL).

  • Procedure:

    • In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and toluene.

    • Add morpholine and seal the vial.

    • Heat the reaction mixture to 100 °C for 12-24 hours.

    • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. [12]This reaction is a highly efficient method for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.

Catalytic Cycle: Sonogashira Coupling

Sonogashira cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)XL2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR ArPd(II)(C≡CR)L2->Ar-C≡CR Product Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Deprotonation (H-C≡CR, Base) Cu(I)-C≡CR->ArPd(II)(C≡CR)L2 Transmetalation Cu(I)-C≡CR->Cu(I)X To Pd Cycle

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Comparison of Catalytic Systems for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT9513
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF80924
Pd(PPh₃)₄CuIEt₃NTHF/Et₃NRT90+[13]

Discussion:

The classic Sonogashira catalytic system consists of a palladium(0) source, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(OAc)₂/PPh₃ , a copper(I) co-catalyst such as CuI , and an amine base like triethylamine or diisopropylamine . [4]The reaction is typically carried out in solvents like THF or DMF at room temperature or with gentle heating. For electron-deficient aryl bromides like this compound, these conditions are generally very effective. The use of a large excess of the amine base often allows it to serve as both the base and the solvent. A specific example for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, using Pd(PPh₃)₄ and CuI in THF/Et₃N at room temperature gave a high yield of the coupled product, suggesting this system would be highly effective for this compound. [13]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
  • Reagents: this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and triethylamine (5 mL).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

    • Add triethylamine and phenylacetylene.

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with aqueous ammonium chloride solution.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired 3-(phenylethynyl)phthalonitrile.

Palladium-Catalyzed Cyanation: Synthesis of Tricyanobenzenes

The conversion of the bromine atom in this compound to a third nitrile group to form 1,2,3-benzenetricarbonitrile can be achieved through palladium-catalyzed cyanation. This reaction typically employs a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are less toxic than alkali metal cyanides. [14][15]

Catalytic Cycle: Palladium-Catalyzed Cyanation

Cyanation cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(CN)L2 ArPd(II)(CN)L2 ArPd(II)(Br)L2->ArPd(II)(CN)L2 Transmetalation ArPd(II)(CN)L2->Pd(0)L2 Reductive Elimination Ar-CN 1,2,3-Benzenetricarbonitrile ArPd(II)(CN)L2->Ar-CN Ar-Br This compound Ar-Br->ArPd(II)(Br)L2 Zn(CN)2 Cyanide Source Zn(CN)2->ArPd(II)(CN)L2

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromophthalonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-Bromophthalonitrile (CAS No. 76241-80-0) demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel, the integrity of our research environment, and full regulatory compliance.

Hazard Identification and Critical Risk Assessment

This compound is a halogenated aromatic nitrile, a class of compounds that requires careful handling due to its potential toxicity. Understanding its hazard profile is the first step in a robust safety and disposal plan. The primary risks are associated with its acute toxicity and the hazardous byproducts generated during thermal decomposition.

Table 1: Hazard Profile of this compound and Analogous Compounds

Hazard Category GHS Classification Key Hazard Statements
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed.[1]
Acute Toxicity (Dermal) Category 3 H311: Toxic in contact with skin.[1]
Acute Toxicity (Inhalation) Category 3 H331: Toxic if inhaled.[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[1][2]

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |

Note: Classifications are based on safety data for this compound and closely related brominated nitrile compounds.

The causality behind these classifications lies in the compound's chemical nature. The nitrile groups (-C≡N) can exhibit toxicity, while the bromine atom designates it as a halogenated organic compound, which has specific implications for disposal. Upon combustion, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen cyanide, and hydrogen bromide (HBr).[3]

Immediate Safety Protocols and Personal Protection

A proactive safety culture is non-negotiable. Before any handling or disposal procedure begins, the following engineering controls and Personal Protective Equipment (PPE) must be in place.

Engineering Controls:

  • Chemical Fume Hood: All handling, aliquoting, and waste consolidation of this compound must be conducted within a properly functioning and certified chemical fume hood.[4] This is the primary defense against the inhalation of vapors or dust.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Category Specification Rationale for Use
Hand Protection Chemical-resistant nitrile or neoprene gloves.[5] To prevent dermal absorption, which is a significant route of exposure.
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3] To protect against accidental splashes that can cause serious eye irritation.[1]
Body Protection A fully buttoned, flame-resistant laboratory coat. To protect skin and personal clothing from contamination.[4]

| Respiratory | Not required if work is performed within a certified fume hood. | A fume hood provides adequate protection from inhalation hazards.[6] |

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with correct waste characterization. This is not merely an administrative step; it is a critical safety and regulatory requirement that dictates the entire disposal pathway.

Waste Classification: Hazardous Halogenated Organic Waste

This compound must be disposed of as a halogenated organic waste. This classification is crucial because co-mingling with non-halogenated waste streams can lead to violent reactions and complicates the disposal process, often resulting in significantly higher costs and regulatory penalties.[7] Under the Resource Conservation and Recovery Act (RCRA) in the United States, halogenated organic compounds are subject to specific land disposal restrictions.[8][9]

Chemical Incompatibilities: Segregation also involves keeping waste away from incompatible materials to prevent dangerous reactions. The nitrile functional group and the carbon-bromine bond present specific reactivity hazards.

Table 3: Chemical Incompatibilities for this compound Waste

Incompatible Class Specific Examples Potential Hazard of Mixing
Strong Oxidizing Agents Nitric acid, perchlorates, permanganates Fire, explosion, and/or formation of toxic gases.[3][10]
Strong Acids Sulfuric acid, hydrochloric acid Exothermic reaction, potential release of toxic hydrogen cyanide gas.[11]
Strong Bases Sodium hydroxide, potassium hydroxide Can initiate hydrolysis, potentially an uncontrolled exothermic reaction.[3]
Strong Reducing Agents Sodium borohydride, lithium aluminum hydride Vigorous, potentially explosive reactions.[3]

| Alkali & Powdered Metals | Sodium, potassium, powdered aluminum | Fire and explosion hazard.[12] |

Step-by-Step Disposal Protocol

The following protocol outlines the validated, step-by-step procedure for the safe disposal of this compound from the point of generation to final handoff.

Step 1: Waste Container Selection and Labeling

  • Select a Compatible Container: Use a designated hazardous waste container made of high-density polyethylene (HDPE) or borosilicate glass.[7] Ensure the container has a screw-top cap that can be securely sealed.

  • Pre-label the Container: Before adding any waste, affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Toxic," "Irritant"

    • The date of first accumulation

Step 2: Waste Collection

  • Perform in a Fume Hood: All transfers of waste into the designated container must occur inside a chemical fume hood while wearing the full PPE detailed in Table 2.

  • Avoid Contamination: Use a dedicated funnel for liquid waste transfer to prevent spillage on the exterior of the container. For solid waste, use a powder funnel or carefully transfer with a spatula.

  • Do Not Overfill: Fill the container to a maximum of 80% capacity to allow for vapor expansion and prevent spills.

Step 3: Temporary Storage

  • Seal Securely: Once waste is added, securely close the container cap.

  • Store in a Designated Area: Store the waste container in a secondary containment bin within a satellite accumulation area or a main hazardous waste storage area.

  • Ensure Segregation: The storage location must be cool, dry, well-ventilated, and physically segregated from the incompatible materials listed in Table 3.[12]

Step 4: Final Disposal

  • Engage Professional Services: The only acceptable method for final disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][13] These services are equipped to transport and dispose of halogenated waste in compliance with all local, state, and federal regulations.

  • Incineration: The typical disposal route for this type of waste is high-temperature incineration at a licensed facility equipped with advanced flue-gas scrubbing systems to neutralize the resulting HBr and other toxic byproducts.[13]

Emergency Procedures

Preparedness is paramount. In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Management:

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[4]

    • Carefully collect the absorbed material and contaminated cleaning supplies using non-sparking tools.

    • Place the collected waste into a designated, sealable container for disposal as hazardous waste.[12]

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.[4]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Visualization of the Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Segregation cluster_2 Storage & Disposal start Waste Generated: This compound (Pure, solutions, or contaminated materials) char Characterize Waste: Hazardous Halogenated Organic start->char Step 1 container Select & Label Compatible Container (HDPE or Glass) char->container Step 2 collect Collect Waste in Chemical Fume Hood container->collect Step 3 incompat Check for Incompatibilities? (Acids, Bases, Oxidizers) collect->incompat Step 4 segregate Segregate from All Incompatible Materials incompat->segregate Yes storage Store in Secure, Ventilated Secondary Containment incompat->storage No segregate->storage Step 5 ehs Arrange Pickup with EHS or Licensed Contractor storage->ehs Step 6 end Final Disposal: High-Temperature Incineration (Licensed Facility) ehs->end Final Step

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary framework for the responsible management of this compound. By integrating these principles of hazard awareness, meticulous segregation, and professional disposal into our daily laboratory operations, we uphold our commitment to safety, scientific integrity, and environmental responsibility.

References

  • Vertex AI Search. (2022, January 4). How to Recycle Nitrile Gloves.
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  • Thermo Fisher Scientific. (2025, December 22).
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  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Electronic Code of Federal Regulations (eCFR). (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. (2025, April 1). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine.
  • Sigma-Aldrich. (2025, November 6).
  • GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85.
  • Central Drug House (P) Ltd. (n.d.).
  • ChemicalBook. (2025, September 27).
  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767–1779.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Fact Sheet, Organobromine.
  • BLD Pharm. (n.d.). 76241-80-0|this compound.
  • Santa Cruz Biotechnology. (n.d.).
  • PubMed. (n.d.).
  • Incomp
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • University of Nevada, Reno Environmental Health & Safety. (n.d.).
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.).
  • Princeton University Environmental Health and Safety. (n.d.).
  • BenchChem. (n.d.).

Sources

Navigating the Synthesis of Novel Therapeutics: A Guide to Handling 3-Bromophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of drug discovery is paved with compounds that hold immense therapeutic potential. 3-Bromophthalonitrile is one such molecule, a key building block in the synthesis of a diverse range of pharmaceutical agents. However, its reactivity and toxicological profile demand a meticulous approach to handling. This guide, born from a synthesis of established safety protocols and practical laboratory experience, provides the essential, immediate safety and logistical information you need to work with this compound confidently and securely. Our aim is to empower your research by ensuring a safe and efficient laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

This compound, like many nitrile-containing compounds, is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[2][3][4] The primary hazards stem from its potential to release cyanide upon metabolism or decomposition, and the inherent reactivity of the brominated aromatic ring. Understanding these risks is the first step in mitigating them.

Key Hazard Information:

Hazard StatementClassificationPrimary Route of Exposure
Toxic if swallowedAcute Toxicity, Oral (Category 3)Ingestion
Toxic in contact with skinAcute Toxicity, Dermal (Category 3)Skin Absorption
Toxic if inhaledAcute Toxicity, Inhalation (Category 3)Inhalation
Causes skin irritationSkin Corrosion/Irritation (Category 2)Skin Contact
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)Eye Contact

The Core of Protection: Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (double nitrile or Viton recommended).[5]Prevents skin contact and absorption, which are significant routes of exposure for toxic effects.[1]
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.[6] A face shield should be worn if there is a potential for splashes.[6][7]Protects against serious eye irritation and potential splashes of the compound.[2][3][4]
Lab Coat Flame-resistant (FR) lab coat (NFPA 2112 compliant).[6]Provides a barrier against skin contact and protects street clothes from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the solid outside of a fume hood or if dust is generated.[2] All work should ideally be conducted in a chemical fume hood.[8]Minimizes the risk of inhaling toxic dust or vapors.[1]
Footwear Closed-toe/closed-heel shoes that cover the entire foot.[6]Protects feet from potential spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring safety. The following diagram and step-by-step guide outline the complete handling process for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere handle_dissolve->handle_reaction cleanup_quench Quench Reaction & Work-up handle_reaction->cleanup_quench Proceed to Cleanup cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_quench->cleanup_decontaminate disposal_segregate Segregate Halogenated Waste cleanup_decontaminate->disposal_segregate Proceed to Disposal disposal_label Label Waste Container Clearly disposal_segregate->disposal_label disposal_store Store in Designated Satellite Area disposal_label->disposal_store disposal_request Request Hazardous Waste Pickup disposal_store->disposal_request

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.